molecular formula C34H30ClN3O3S B409008 Methyl amide

Methyl amide

Cat. No.: B409008
M. Wt: 596.1g/mol
InChI Key: MDEQMJGHPNMRLT-RHANQZHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl amide is a useful research compound. Its molecular formula is C34H30ClN3O3S and its molecular weight is 596.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H30ClN3O3S

Molecular Weight

596.1g/mol

IUPAC Name

methyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H30ClN3O3S/c1-20(2)22-13-15-23(16-14-22)31-30(33(40)41-4)21(3)36-34-38(31)32(39)29(42-34)17-25-19-37(28-12-8-6-10-26(25)28)18-24-9-5-7-11-27(24)35/h5-17,19-20,31H,18H2,1-4H3/b29-17-

InChI Key

MDEQMJGHPNMRLT-RHANQZHGSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of N-methyl amides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl Amides

For: Researchers, Scientists, and Drug Development Professionals

N-methyl amides are crucial structural motifs in a vast array of biologically active molecules, including numerous pharmaceuticals. The introduction of a methyl group on the amide nitrogen can significantly influence a molecule's pharmacological properties, such as metabolic stability, membrane permeability, bioavailability, and binding affinity.[1] This strategic modification is widely employed in drug discovery and development to fine-tune the characteristics of lead compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to N-methyl amides, detailed experimental protocols, and the key analytical techniques used for their characterization.

Synthesis of N-methyl Amides

The formation of N-methyl amides can be broadly categorized into two main strategies: the direct N-methylation of a primary or secondary amide and the direct coupling of a carboxylic acid derivative with methylamine (B109427). Several modern catalytic systems have been developed to improve the efficiency, safety, and environmental impact of these transformations.[2][3][4]

N-methylation of Pre-existing Amides

This approach involves the alkylation of a primary or secondary amide. A variety of methylating agents can be employed, ranging from traditional, highly reactive reagents to safer, more modern alternatives. The choice of reagent and conditions is often dictated by the substrate's functional group tolerance and the desired selectivity.[5][6]

A significant challenge in the N-alkylation of primary amides is achieving monomethylation, as the reaction can sometimes proceed to the dimethylated product.[7] However, several methods offer excellent selectivity.[7][8] Quaternary ammonium (B1175870) salts, for instance, have emerged as safe, non-toxic, and easy-to-handle solid reagents that provide excellent monoselectivity for the N-methylation of amides and indoles.[7][8] Other methods utilize methanol (B129727) as a benign C1 source in the presence of transition metal catalysts, such as ruthenium or iridium complexes.[4][9][10]

Table 1: Comparison of Selected N-methylation Methods for Amides

Methylating Agent Catalyst / Base Typical Conditions Advantages Disadvantages Yields
Methyl Iodide (MeI) Strong Base (e.g., NaH) Anhydrous THF, 0°C to RT High reactivity Toxic, risk of O-alkylation and over-methylation[6] Variable
Methanol (MeOH) Ru(II) or Ir(III) Catalyst High Temperature (e.g., 100-150°C) Green C1 source, high atom economy[4][9] Requires catalyst, high temperatures Good to Excellent[4]
Phenyl trimethylammonium iodide (PhMe₃NI) Cs₂CO₃ DMF, 110-130°C Safe, solid reagent, excellent monoselectivity[7][8] Stoichiometric byproduct, high temperatures High to Excellent[7][8]
Dimethyl Sulfoxide (DMSO) Formic Acid 150°C Inexpensive, low-toxicity reagent[11] High temperatures, pressure build-up Good to Excellent[11]

| Methyl Trifluoroacetate (MTFA) | t-BuOK | DMF, RT to 60°C | Mild conditions, chemoselective[5] | Stoichiometric reagents | Good to Excellent[5] |

Direct Amidation with Methylamine

The most direct route to N-methyl amides is the condensation reaction between a carboxylic acid (or its activated derivative, such as an acid chloride or ester) and methylamine.[12][13][] While the reaction of acid chlorides with amines is straightforward and high-yielding, it produces stoichiometric amounts of HCl, which must be neutralized.[]

Direct amidation of carboxylic acids requires coupling agents (e.g., DCC, HATU) to activate the carboxylic acid, or high temperatures to drive the dehydration.[2][] These methods are fundamental in peptide synthesis and are widely used in pharmaceutical chemistry.[1] Due to the volatile nature of methylamine, it is often used as a solution in a solvent like THF, methanol, or water, or as its hydrochloride salt.[2][12]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and laboratory conditions.

Protocol 1: Monoselective N-methylation using a Quaternary Ammonium Salt

This protocol is adapted from methodologies using phenyl trimethylammonium iodide (PhMe₃NI) as a methylating agent.[7][8]

Materials and Reagents:

  • Primary or secondary amide (1.0 mmol)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (1.5 mmol)

  • Caesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amide (1.0 mmol), PhMe₃NI (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure N-methyl amide.[8][15]

Protocol 2: Direct Amidation of a Carboxylic Acid

This protocol describes a general procedure for the synthesis of an N-methyl amide from a carboxylic acid and methylamine using a coupling agent.

Materials and Reagents:

  • Carboxylic acid (1.0 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Methylamine solution (e.g., 2 M in THF) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) or DMF (10 mL)

  • 1 M HCl solution, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the methylamine solution (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.[15]

Characterization of N-methyl Amides

A combination of spectroscopic techniques is used to confirm the structure and purity of synthesized N-methyl amides.

Workflow for Synthesis and Characterization```dot

G Purification Purification PureProduct PureProduct Purification->PureProduct

Caption: Logical flow of information obtained from different spectroscopic techniques for N-methyl amides.

Table 2: Summary of Spectroscopic Data for a Typical N-methyl Alkanamide

Technique Feature Typical Range / Value Notes

| ¹H NMR | N-CH ₃ | 2.7 - 3.1 ppm (singlet) | May show two separate signals for cis/trans isomers in tertiary amides. |[16][17] | | N-H | 5.5 - 8.5 ppm (broad) | Present only in secondary amides; often disappears upon D₂O exchange. |[18] | ¹³C NMR | N-C H₃ | 25 - 35 ppm | | | | C =O | 165 - 175 ppm | | | IR | C=O stretch (Amide I) | 1630 - 1680 cm⁻¹ | Strong, sharp absorption. |[19][20] | | N-H bend (Amide II) | 1510 - 1570 cm⁻¹ | Present only in secondary amides. |[20] | | N-H stretch | 3280 - 3320 cm⁻¹ | Present only in secondary amides. |[21]

Conclusion

The are fundamental operations in modern organic and medicinal chemistry. A thorough understanding of the available synthetic methodologies allows for the selection of the most appropriate route based on substrate scope, desired selectivity, and process safety. Furthermore, proficient application of spectroscopic techniques—NMR, IR, and MS—is essential for the unambiguous confirmation of the target structure and is a cornerstone of rigorous chemical research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Amides for Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical and spectroscopic properties of methyl amides, compounds of significant interest in chemical, biological, and pharmaceutical research. Their structural simplicity, particularly that of N-methylacetamide (NMA), makes them excellent model systems for understanding the more complex peptide bonds in proteins and polypeptide drug candidates. This document details their key spectroscopic characteristics, provides methodologies for their analysis, and outlines a typical workflow for spectroscopic characterization in a drug development context.

Physicochemical Properties of N-Methylacetamide (NMA)

N-methylacetamide serves as a fundamental model for studying the amide bond. Its physical properties are well-documented and crucial for designing spectroscopic experiments, particularly concerning solvent choice and sample preparation.

PropertyValue
Molecular Formula C₃H₇NO
Molar Mass 73.09 g/mol [1][2]
Appearance Colorless needles or solid[1][3]
Melting Point 26-28 °C[4]
Boiling Point 204-206 °C[4]
Density 0.957 g/mL at 25 °C[4]
Refractive Index (n₂₀/D) 1.433[4]
Solubility Soluble in water, ethanol, chloroform, ether, acetone, and benzene.[2]

Spectroscopic Properties of Methyl Amides

The spectroscopic behavior of methyl amides is dominated by the electronic structure of the amide bond, which exhibits resonance between two forms. This partial double bond character restricts rotation around the C-N bond and significantly influences the observed spectra.

UV-Visible (UV-Vis) Spectroscopy

The primary electronic transitions of simple amides occur in the far-UV region. For N-methylacetamide, the main absorption peak is a π → π* transition.

CompoundSolventλ_max (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
N-MethylacetamideWater< 210[3]Data not readily available
N-Methylacetamide(gas phase)~188 (π → π*)Data not readily available

Note: Quantitative molar absorptivity data for simple methyl amides is not extensively tabulated in readily accessible literature, often requiring specific experimental determination.

Fluorescence Spectroscopy

Simple, non-aromatic methyl amides are generally not considered fluorescent. The amide group itself can act as a fluorescence quencher.[5] However, when incorporated into larger molecular systems with fluorophores, the amide bond can influence the overall fluorescent properties. For instance, the fluorescence of tyrosine amides is significantly quenched by the amide group, with the nature of the N-alkyl substituent having a minor influence on the quenching process.[5]

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)
Simple Non-aromatic Methyl AmidesNot typically fluorescentNot applicableNot applicable
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying and characterizing the amide bond due to its distinct vibrational modes. The positions of these bands are sensitive to hydrogen bonding, conformation, and the surrounding chemical environment.

Vibrational ModeFrequency Range (cm⁻¹)DescriptionN-Methylacetamide (liquid)[6]
Amide A ~3300 (secondary amides)N-H stretching~3313 cm⁻¹
Amide I 1600 - 1800Primarily C=O stretching~1656 cm⁻¹
Amide II 1470 - 1570N-H bending and C-N stretching~1564 cm⁻¹
Amide III 1250 - 1350C-N stretching and N-H bending~1303 cm⁻¹

The Amide I band is particularly useful for studying the secondary structure of proteins.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within methyl amides. Due to the restricted rotation around the C-N bond, separate signals can often be observed for substituents on the nitrogen atom.

¹H NMR of N-Methylacetamide (in CDCl₃, 90 MHz) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.98singlet3H-C(=O)CH₃
2.76, 2.81singlet(s)3H-NHCH₃ (cis/trans)

¹³C NMR of N-Methylacetamide (in CDCl₃, 25.16 MHz) [1]

Chemical Shift (δ) ppmAssignment
22.74, 26.23-NHCH₃, -C(=O)CH₃
171.77C=O

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of a methyl amide.

Materials:

  • UV-Vis spectrophotometer (single or double beam)[8]

  • Quartz cuvettes (1 cm path length)[8]

  • Volumetric flasks and pipettes

  • This compound sample

  • Appropriate solvent (e.g., deionized water, ethanol)

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[9]

  • Sample Preparation:

    • Prepare a stock solution of the this compound of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

  • Blank Measurement:

    • Fill a cuvette with the pure solvent.

    • Wipe the outside of the cuvette to remove any fingerprints or residues.

    • Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra.[9][10]

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute standard, then fill it approximately three-quarters full.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 190-400 nm for methyl amides).[9]

    • Repeat this for all standard solutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance at λ_max versus concentration for the standard solutions.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length (typically 1 cm).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the quantum yield of a fluorescent compound.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • This compound sample (if part of a fluorescent system)

  • Solvent

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators.

  • Sample Preparation:

    • Prepare dilute solutions of the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Record the absorption spectra of the standard and sample solutions.

    • Set the excitation wavelength (ideally the λ_max of the sample).

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectrum of the standard and the sample under identical conditions (excitation wavelength, slit widths).[11]

  • Data Analysis (Relative Quantum Yield):

    • Integrate the area under the emission spectra for both the standard and the sample.

    • Calculate the quantum yield (Φ_X) of the sample using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

      • Subscripts X and ST refer to the sample and the standard, respectively.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a this compound.

Materials:

  • NMR spectrometer

  • NMR tubes (e.g., 5 mm outer diameter)[12]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]

  • This compound sample

  • Pipette

Procedure:

  • Sample Preparation:

    • For a small molecule (MW < 1000 g/mol ), dissolve 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[13]

    • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.[13]

    • Carefully transfer the solution to the NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth.

    • Place the sample in the NMR spectrometer.

    • The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative NMR, a longer relaxation delay is crucial.[14]

    • Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale, typically to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Application in Drug Development: A Spectroscopic Workflow

Simple methyl amides are not typically signaling molecules themselves. However, the amide bond is the cornerstone of peptides and proteins, which are central to a vast number of biological signaling pathways and are a major class of therapeutic drugs. Spectroscopic analysis is therefore integral to the characterization and quality control of peptide-based drug candidates.

Below is a conceptual workflow for the spectroscopic characterization of a synthetic peptide therapeutic.

Spectroscopic_Workflow_for_Peptide_Drug_Characterization cluster_synthesis Peptide Synthesis & Purification cluster_analysis Data Analysis & Validation cluster_output Outcome synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Confirm Mass) purification->mass_spec nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure & Purity) mass_spec->nmr ftir FTIR Spectroscopy (Confirm Amide Bonds, Secondary Structure) nmr->ftir uv_vis UV-Vis Spectroscopy (Quantification) ftir->uv_vis data_analysis Data Integration & Structural Confirmation uv_vis->data_analysis validation Validation against Specification data_analysis->validation final_report Characterization Report for Regulatory Submission validation->final_report

Caption: Workflow for the spectroscopic characterization of a peptide therapeutic.

This workflow illustrates how a combination of spectroscopic techniques is employed to ensure the identity, purity, structure, and concentration of a peptide drug candidate, which is essential for preclinical and clinical development. Mass spectrometry confirms the molecular weight, NMR confirms the primary structure and purity, FTIR provides information on the integrity of the amide bonds and secondary structure, and UV-Vis spectroscopy is used for accurate quantification.

References

An In-depth Technical Guide to the Synthesis of Methyl Amides from Carboxylic Acids and Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the N-methyl amide moiety is a common structural motif. This guide provides a comprehensive overview of the core methodologies for the synthesis of methyl amides from carboxylic acids and methylamine (B109427), focusing on reaction mechanisms, a comparative analysis of common coupling reagents, and detailed experimental protocols.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine, such as methylamine, is generally unfavorable under ambient conditions. This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methylamine. This is typically achieved through the use of coupling reagents.

The general mechanism involves two main steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.

  • Nucleophilic Acyl Substitution: Methylamine, acting as a nucleophile, attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

Common Coupling Reagents for Methyl Amide Synthesis

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and disadvantages in terms of reactivity, cost, and byproduct removal. The most common classes of reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide synthesis.[3][4] EDC is often preferred in biochemical applications due to its water-solubility and the water-solubility of its urea (B33335) byproduct, which facilitates purification.[5]

The reaction proceeds through an O-acylisourea intermediate. While highly reactive, this intermediate can sometimes undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization if the carboxylic acid has a chiral center. To improve efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Activation Carbodiimide (B86325) Carbodiimide (EDC/DCC) Carbodiimide->Acylisourea Tetrahedral_Int Tetrahedral Intermediate Acylisourea->Tetrahedral_Int Nucleophilic Attack Methylamine Methylamine (CH3NH2) Methylamine->Tetrahedral_Int Amide N-Methyl Amide Tetrahedral_Int->Amide Collapse Urea Urea Byproduct Tetrahedral_Int->Urea

Caption: Carbodiimide-mediated amide synthesis pathway.

Table 1: Typical Reaction Conditions for Carbodiimide Coupling

ParameterConditionNotes
Reagents Carboxylic Acid, Methylamine, EDC or DCC, HOBt (optional)EDC is water-soluble, DCC is not.[3]
Stoichiometry Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (1-1.2 eq.), HOBt (1 eq.)An excess of the amine and coupling reagent is common.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN)Aprotic solvents are generally used.
Temperature 0 °C to Room TemperatureThe reaction is often started at 0°C and allowed to warm.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 70 - 95%Yields can be high for simple substrates.[3]

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling reagents that are often used for more challenging amide bond formations, including the coupling of sterically hindered substrates or racemization-prone amino acids.[6][7]

These reagents react with the carboxylate to form an activated ester (e.g., an HOBt or HOAt ester), which then reacts with the amine.[7][8] These reactions are generally faster and higher-yielding than those with carbodiimides alone. HATU, in particular, is noted for its high efficiency and ability to suppress racemization.[9]

Table 2: Typical Reaction Conditions for HATU/PyBOP Coupling

ParameterConditionNotes
Reagents Carboxylic Acid, Methylamine, HATU or PyBOP, Base (e.g., DIEA)A non-nucleophilic base is required.[7]
Stoichiometry Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (1-1.1 eq.), Base (2-3 eq.)Excess base is used to neutralize the acid and any acidic byproducts.
Solvent DMF, MeCN, DCMPolar aprotic solvents are common.[7]
Temperature 0 °C to Room TemperatureReactions are often rapid at room temperature.
Reaction Time 1 - 12 hoursOften shorter than carbodiimide methods.
Typical Yield 80 - 99%Generally very high yields, even for difficult couplings.[10]

Catalytic Amidation Methods

In recent years, more atom-economical and environmentally friendly catalytic methods for amide synthesis have been developed. These methods avoid the use of stoichiometric coupling reagents and the generation of large amounts of waste.

One such method involves a cooperative catalytic system of DABCO (1,4-diazabicyclo[2.2.2]octane) and Fe₃O₄ nanoparticles to facilitate the reaction between carboxylic acids and isothiocyanatomethane (a precursor to methylamine). This protocol is operationally simple and provides good to excellent yields for a wide range of substrates.[11][12][13]

Table 3: Substrate Scope and Yields for Catalytic N-Methyl Amidation

Carboxylic Acid SubstrateProductReaction Time (h)Yield (%)
Phenylacetic acidN-methyl-2-phenylacetamide4898
4-Methoxyphenylacetic acid2-(4-methoxyphenyl)-N-methylacetamide4899
4-Chlorophenylacetic acid2-(4-chlorophenyl)-N-methylacetamide4895
3-Phenylpropanoic acidN-methyl-3-phenylpropanamide4896
Cyclohexanecarboxylic acidN-methylcyclohexanecarboxamide4892
Benzoic acidN-methylbenzamide4890
4-Methoxybenzoic acid4-methoxy-N-methylbenzamide4894
4-Nitrobenzoic acidN-methyl-4-nitrobenzamide7285

Data sourced from a study on catalytic amidation using DABCO/Fe₃O₄.[1][11][12][13]

Experimental Protocols

  • To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF or DCM (10 mL) at 0 °C, add EDC hydrochloride (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methylamine (1.2 mmol, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine (B128534) or DIEA).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and a non-nucleophilic base such as DIEA (2.5 mmol).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 mmol).

  • Stir the reaction at room temperature for 1-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and purification are similar to the EDC/HOBt protocol.

Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C (for Carbodiimides) Dissolve->Cool AddReagents Add Coupling Reagent and Base/Additive Cool->AddReagents Activate Activation Step (15-30 min) AddReagents->Activate AddAmine Add Methylamine Activate->AddAmine React Stir at RT (1-24h) AddAmine->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Workup Aqueous Workup (Wash with Acid/Base) Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purification (Chromatography) Dry->Purify Product Pure N-Methyl Amide Purify->Product

Caption: General experimental workflow for amide coupling.

Conclusion

The synthesis of N-methyl amides from carboxylic acids and methylamine is a well-established transformation with a variety of reliable methods available to the research scientist. The choice of coupling reagent depends on the specific substrate, the scale of the reaction, and considerations of cost and atom economy. While traditional coupling reagents like EDC and HATU offer broad applicability and high yields, emerging catalytic methods present a more sustainable alternative by minimizing waste generation. Careful selection of the reaction conditions and purification method is crucial for obtaining the desired N-methyl amide in high purity.

References

analytical methods for methyl amide identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Analytical Methods for the Identification and Quantification of Methyl Amides

Introduction

Methyl amides are a crucial structural motif in a vast array of organic molecules, from pharmaceuticals and agrochemicals to biological systems. Their presence and concentration can significantly influence the properties and activity of these molecules. Consequently, the accurate identification and quantification of methyl amides are of paramount importance for researchers, scientists, and professionals in drug development and related fields. This guide provides a comprehensive overview of the core analytical techniques employed for the characterization of methyl amides, complete with detailed experimental protocols, quantitative data summaries, and visual workflows.

Core Analytical Techniques

The analytical landscape for methyl amide identification is dominated by a synergistic combination of chromatographic and spectrometric techniques. These methods offer high sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of methyl amides from complex matrices. The choice of stationary and mobile phases is critical for achieving optimal resolution.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for this compound analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol gradients). This technique separates compounds based on their hydrophobicity.

  • Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. It is particularly useful for separating isomers of methyl amides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is well-suited for the separation of highly polar methyl amides.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable methyl amides. For non-volatile methyl amides, derivatization is often required to increase their volatility.

  • Flame Ionization Detector (FID): FID is a common detector for GC that provides high sensitivity for organic compounds.

  • Mass Spectrometry (MS) Detector: Coupling GC with MS (GC-MS) provides both separation and structural identification, making it a highly specific and sensitive technique.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification and structural elucidation of methyl amides. It measures the mass-to-charge ratio (m/z) of ions.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile methyl amides. It typically produces protonated molecules [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar methyl amides.

  • Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of methyl amides.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The N-methyl group typically appears as a singlet at around 2.7-3.0 ppm, while the amide proton (N-H) appears as a broad singlet at around 5.5-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group typically resonates at around 160-180 ppm.

Quantitative Analysis

For the quantification of methyl amides, chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity and selectivity.

Table 1: Comparison of Quantitative Performance of LC-MS/MS and GC-MS for this compound Analysis

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 100 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification
  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step using a solvent like acetonitrile (1:3 v/v).

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for the target this compound and its internal standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis cluster_elucidation Structural Elucidation Sample Biological or Chemical Sample Extraction Extraction / Precipitation Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration HPLC HPLC Separation (e.g., RP-C18) Concentration->HPLC PurifiedSample Purified this compound Concentration->PurifiedSample MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Eluent DataAcquisition Data Acquisition (MRM) MS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification NMR NMR Spectroscopy (¹H, ¹³C) PurifiedSample->NMR Structure Structural Confirmation NMR->Structure

Caption: General experimental workflow for the identification and quantification of methyl amides.

signaling_pathway_example cluster_drug_action Drug Action & Metabolism cluster_analysis_link Analytical Monitoring Drug This compound Containing Drug Target Biological Target (e.g., Receptor, Enzyme) Drug->Target Pharmacological Effect Metabolism Metabolic Transformation (e.g., CYP450) Drug->Metabolism PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Drug->PK_Analysis Quantification Metabolite Active/Inactive Metabolite Metabolism->Metabolite Metabolite->PK_Analysis Quantification

Caption: Logical relationship in drug development involving a this compound-containing drug.

Conclusion

The identification and quantification of methyl amides are critical across various scientific disciplines. A multi-faceted analytical approach, primarily leveraging the separation power of chromatography and the specificity of mass spectrometry, provides a robust framework for their characterization. NMR spectroscopy remains the gold standard for unequivocal structural elucidation. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. The protocols and data presented in this guide offer a solid foundation for developing and implementing reliable analytical methods for this compound analysis.

A Technical Guide to the Chiral Separation of Methyl Amide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of methyl amide compounds is a critical process in the pharmaceutical industry. The stereochemistry of these molecules often dictates their pharmacological activity, with one enantiomer potentially exhibiting therapeutic benefits while the other could be inactive or even toxic.[1][2] This guide provides an in-depth overview of the core chromatographic techniques, experimental considerations, and chiral recognition mechanisms essential for achieving successful enantiomeric resolution of methyl amides.

Core Principles and Techniques

The primary methods for the analytical and preparative separation of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3] Both techniques rely on the use of a Chiral Stationary Phase (CSP) to achieve separation.[4]

  • Chiral Stationary Phases (CSPs): CSPs are the cornerstone of enantioselective chromatography. They are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel.[4] The differential interaction between the enantiomers of the analyte and the chiral selector leads to different retention times and, consequently, separation. For methyl amides, polysaccharide-based CSPs (derived from cellulose (B213188) and amylose) are particularly effective and versatile.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used technique. It can be operated in several modes, including normal-phase, reversed-phase, and polar organic mode, offering flexibility in method development.[3] Normal-phase HPLC, using solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently the first choice for screening chiral amides.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of toxic organic solvents.[5][6] It uses compressed carbon dioxide (CO2) as the primary mobile phase, mixed with a polar co-solvent (modifier) such as methanol.[3][5] The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency.[7]

Chiral Recognition Mechanism

The separation of enantiomers on a CSP is governed by the principle of chiral recognition. The most widely accepted model is the three-point interaction model , which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[8] At least one of these interactions must be stereochemically dependent. These interactions can include:

  • Hydrogen bonds

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

  • Inclusion complexation[4]

The amide group itself provides strong hydrogen bonding sites (both donor and acceptor), which play a crucial role in the interaction with polysaccharide-based CSPs.

Conceptual three-point interaction model for chiral recognition.

Method Development Workflow

A systematic approach is crucial for efficiently developing a robust chiral separation method. The process typically involves screening, optimization, and validation.

Method_Development_Workflow Start Define Analyte & Separation Goals Screening Column & Mobile Phase Screening (HPLC/SFC) Start->Screening Initial_Hit Identify Promising Initial Conditions (α > 1.1, Rs > 1.0) Screening->Initial_Hit Success No_Separation No Separation or Poor Peak Shape Screening->No_Separation Failure Optimization Method Optimization Initial_Hit->Optimization Derivatization Consider Derivatization or Different CSPs No_Separation->Derivatization Optimization->No_Separation Failure Parameters Vary: - Modifier % - Additives - Temperature - Flow Rate Optimization->Parameters Optimized Achieve Target Resolution (e.g., Rs ≥ 1.5) Optimization->Optimized Success Validation Method Validation (Linearity, Reproducibility, LOQ) Optimized->Validation End Final Method Validation->End Derivatization->Screening

General workflow for chiral separation method development.

Quantitative Data Summary

The selection of the appropriate CSP and mobile phase is paramount. The following tables summarize successful separation conditions for various this compound-related structures, providing a valuable starting point for method development.

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for Chiral Amide Derivatives Data synthesized from a study on α-stereocenter amide derivatives.[9]

Analyte Structure (Generic)Chiral Stationary Phase (CSP)Co-Solvent (Modifier)AdditiveFlow Rate (mL/min)Temp (°C)α (Separation Factor)Rs (Resolution)
N-methyl, Phenyl-substitutedChiralpak ICMethanol0.1% DEA3.0401.252.50
N-ethyl, Naphthyl-substitutedChiralpak ICMethanol0.1% DEA3.0401.333.11
N-H, Phenyl-substitutedChiralcel OD-HMethanol0.1% DEA3.0401.182.25
N-benzyl, Phenyl-substitutedChiralcel OD-HIsopropanol0.2% TFA2.5351.403.50
N-methyl, Thienyl-substitutedChiralpak AS-HMethanol0.1% DEA3.0401.212.10

Abbreviations: DEA = Diethylamine (B46881), TFA = Trifluoroacetic acid.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for NBD-Derivatized Chiral Amines Data adapted from a study on NBD-derivatized amines, which share structural similarities with amides.[10]

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)α (Separation Factor)Rs (Resolution)
NBD-α-MethylbenzylamineChiralpak IC20% 2-propanol/hexane1.01.242.44
NBD-α-MethylbenzylamineChiralpak IF20% 2-propanol/hexane1.01.371.85
NBD-3,3-Dimethyl-2-butylamineChiralpak IE20% 2-propanol/hexane1.01.304.06
NBD-1,2-DimethylpropylamineChiralpak IE20% 2-propanol/hexane1.01.424.26
NBD-α-MethylbenzylamineChiralcel OD-H10% 2-propanol/hexane1.01.252.59

Abbreviations: NBD = Nitrobenzoxadiazole.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting chiral separations of this compound enantiomers via SFC and HPLC.

  • Sample Preparation:

    • Dissolve the racemic this compound sample in a suitable solvent (e.g., methanol, ethanol) to a final concentration of approximately 0.5 - 1.0 mg/mL. The solvent should be miscible with the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Column:

    • System: Supercritical Fluid Chromatography system with a back-pressure regulator.

    • CSP: Select a set of polysaccharide-based columns for screening (e.g., Chiralpak IC, Chiralcel OD-H, Chiralpak AD-H).[9] A typical dimension is 4.6 x 150 mm, 5 µm.

    • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 220 nm, 254 nm).

  • Chromatographic Conditions:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol with 0.1% diethylamine (DEA) for basic/neutral compounds or 0.1% trifluoroacetic acid (TFA) for acidic compounds.

    • Gradient: Start with a fast screening gradient (e.g., 5% to 40% Modifier over 5-7 minutes).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Data Acquisition and Analysis:

    • Run the screening gradient on each selected CSP.

    • Evaluate the resulting chromatograms for any signs of peak separation.

    • For promising conditions (partial or baseline separation), proceed to optimization by converting the gradient to an isocratic hold at the modifier percentage where elution occurred.[7] Systematically adjust the modifier percentage, additive concentration, and temperature to improve resolution (Rs).[9]

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the mobile phase or a component of it (e.g., hexane/isopropanol mixture) to a concentration of 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Instrumentation and Column:

    • System: HPLC system capable of handling normal-phase solvents.

    • CSP: Select a set of polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H). A typical dimension is 4.6 x 250 mm, 5 µm.

    • Detection: UV detector set to an appropriate wavelength.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:2-propanol.[10]

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (ambient or controlled).

    • Injection Volume: 5 - 10 µL.

  • Data Acquisition and Analysis:

    • Inject the sample and monitor the chromatogram.

    • If retention is too long, increase the percentage of the alcohol modifier (e.g., to 80:20). If retention is too short, decrease the modifier percentage.

    • If no separation is observed, screen other polysaccharide CSPs and consider different alcohol modifiers (ethanol vs. 2-propanol).

    • To improve resolution, decrease the flow rate or adjust the mobile phase composition in small increments.[3]

By leveraging the principles, data, and protocols outlined in this guide, researchers can develop efficient and effective methods for the critical task of separating this compound enantiomers, ensuring the safety and efficacy of chiral drug candidates.

References

A Technical Guide to the Conformational Analysis of N-Methyl Amides Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the conformational analysis of N-methyl amides. We will delve into the core principles, key experimental techniques, and data interpretation, with a focus on the critical cis-trans isomerism of the amide bond. This analysis is paramount in understanding the structure-activity relationships of peptides and peptidomimetics in drug discovery and development.

Introduction: The Conformational Landscape of N-Methyl Amides

N-methyl amides are a fundamental structural motif in a vast array of biologically active molecules, including peptides, proteins, and synthetic pharmaceuticals. The methylation of the amide nitrogen introduces significant steric hindrance, which profoundly influences the conformational preferences around the amide bond. Unlike secondary amides, which predominantly adopt a trans conformation, N-methyl amides exhibit a lower energy barrier for rotation around the C-N bond, leading to a more accessible cis conformation. This cis-trans isomerism can have a dramatic impact on the three-dimensional structure of a molecule, thereby affecting its biological activity, receptor binding, and pharmacokinetic properties.

Understanding and quantifying the populations of these conformers is crucial for rational drug design. NMR spectroscopy is an unparalleled technique for investigating these conformational equilibria in solution, providing detailed insights into the structural dynamics of N-methyl amides.

Key NMR Techniques for Conformational Analysis

Several NMR techniques are employed to probe the conformational landscape of N-methyl amides. The choice of experiment depends on the specific information sought, such as the ratio of cis to trans isomers, the kinetics of their interconversion, and the determination of dihedral angles.

  • ¹H NMR Spectroscopy: The chemical shifts of protons, particularly those attached to the α-carbons and the N-methyl group, are highly sensitive to the local electronic environment and thus differ significantly between the cis and trans conformers. Integration of the corresponding signals allows for the quantification of the relative populations of the two isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful two-dimensional NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å). For N-methyl amides, characteristic NOE cross-peaks can unambiguously distinguish between the cis and trans isomers.

  • J-Coupling Analysis: Three-bond scalar couplings (³J) between protons, governed by the Karplus relationship, are dependent on the intervening dihedral angle. Measuring ³J couplings, such as ³J(Hα-Hβ), can provide valuable information about the side-chain conformation, which can be influenced by the cis-trans isomerism of the backbone.

  • Chemical Shift Perturbation (CSP): CSP studies involve monitoring changes in the chemical shifts of amide protons and other nearby nuclei upon the introduction of a perturbing agent, such as a change in solvent, temperature, or the addition of a binding partner. These perturbations can provide insights into the stability of different conformers and their involvement in molecular interactions.

  • Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study chemical exchange processes, such as the interconversion between cis and trans isomers. The presence of cross-peaks between the signals of the two conformers in an EXSY spectrum is a direct indication of exchange, and the rate of this exchange can be quantified.

Experimental Protocols

  • Dissolve the N-methyl amide compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration typically in the range of 1-10 mM.

  • Filter the sample into a clean, dry NMR tube.

  • Add a small amount of an internal standard , such as tetramethylsilane (B1202638) (TMS), if precise chemical shift referencing is required.

  • Acquire a standard one-dimensional ¹H NMR spectrum at a constant, well-defined temperature.

  • Identify the distinct signals corresponding to the cis and trans isomers. The N-methyl and α-proton signals are often well-resolved.

  • Integrate the area under the peaks for a given proton in both the cis and trans forms.

  • Calculate the molar ratio of the two isomers from the ratio of their integrated intensities.

  • Set up a 2D NOESY or ROESY experiment. A typical mixing time for NOESY is in the range of 200-800 ms, while for ROESY, a spin-lock field of around 2-3 kHz is applied for a duration of 100-300 ms.

  • Process the 2D data to obtain a contour plot.

  • Identify key cross-peaks. For the trans isomer, an NOE is expected between the α-proton of residue i and the N-methyl group of residue i+1. For the cis isomer, an NOE is expected between the α-protons of residue i and residue i+1.

  • Analyze the pattern of NOE connectivities to assign the stereochemistry of the amide bond.

Quantitative Data

The following table summarizes typical NMR-derived data for the conformational analysis of N-methyl amides. The values are illustrative and can vary significantly depending on the specific molecule and experimental conditions.

Parametercis Isomertrans IsomerNMR Technique
¹H Chemical Shift (δ) ¹H NMR
N-CH₃ (ppm)~2.8 - 3.1~2.6 - 2.9
Cα-H (ppm)Often downfield relative to transOften upfield relative to cis
Key NOE Contacts NOESY/ROESY
Hα(i) ↔ Hα(i+1)Hα(i) ↔ N-CH₃(i+1)
³J Coupling (Hz) ¹H NMR, COSY
³J(Hα-Hβ)Dependent on side-chain χ₁ dihedral angleDependent on side-chain χ₁ dihedral angle
Equilibrium Constant (K) K = [cis]/[trans]¹H NMR Integration
Rate of Interconversion (k) kc→t and kt→cEXSY

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of an N-methyl amide using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural & Thermodynamic Characterization A Dissolve N-methyl amide in deuterated solvent B Filter into NMR tube A->B C 1D ¹H NMR G Integrate signals to determine cis/trans ratio C->G D 2D NOESY/ROESY H Assign conformers based on NOE patterns D->H E 2D EXSY I Measure exchange rates from EXSY cross-peaks E->I F 2D COSY/TOCSY J Determine J-couplings for dihedral angle constraints F->J K Calculate equilibrium constant (K) and ΔG G->K M Generate 3D structural model of dominant conformer(s) H->M L Determine activation energy (ΔG‡) of interconversion I->L J->M

Caption: Workflow for NMR-based conformational analysis of N-methyl amides.

Applications in Drug Development

The ability to accurately characterize the conformational preferences of N-methyl amides is of paramount importance in drug development. This knowledge can be leveraged to:

  • Optimize Lead Compounds: By understanding the bioactive conformation, medicinal chemists can design analogs with a pre-organized structure that favors binding to the target receptor, leading to improved potency and selectivity.

  • Enhance Bioavailability: The cis-trans isomerism can affect a molecule's physicochemical properties, such as its lipophilicity and susceptibility to enzymatic degradation. Modulating the conformational equilibrium can lead to improved pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR) Studies: Detailed conformational analysis provides a structural basis for understanding SAR, enabling the rational design of new and improved drug candidates.

  • Peptidomimetic Design: N-methylation is a common strategy in peptidomimetic design to increase metabolic stability and modulate conformation. NMR analysis is essential for verifying the structural consequences of such modifications.

The Methyl Amide Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The methyl amide (a tertiary amide) is a deceptively simple, yet profoundly impactful, functional group in medicinal chemistry. Its strategic incorporation into drug candidates, a tactic known as N-methylation, serves as a powerful tool to overcome prevalent challenges in drug development, particularly for peptide-based therapeutics and other complex molecules. By replacing a secondary amide's hydrogen atom with a methyl group, chemists can strategically modulate a compound's physicochemical properties, metabolic stability, and conformational behavior. This guide provides a detailed exploration of the multifaceted roles of the this compound, presenting quantitative data on its effects, detailed experimental protocols for its synthesis and evaluation, and visual representations of its impact on biological pathways and drug discovery workflows.

Core Physicochemical and Pharmacokinetic Impact of N-Methylation

The substitution of an amide proton (N-H) with a methyl group (N-CH₃) introduces several critical changes to a molecule's profile. These modifications are frequently exploited to enhance drug-like properties.

Hydrogen Bonding and Lipophilicity

The primary consequence of N-methylation is the removal of a hydrogen bond donor (HBD) . While the carbonyl oxygen remains a hydrogen bond acceptor (HBA), this change has profound effects on solubility, permeability, and receptor interactions.[1] Concurrently, the addition of a methyl group typically increases lipophilicity .

However, the effect on aqueous solubility can be counterintuitive. In molecules capable of forming strong intramolecular hydrogen bonds involving the amide N-H, N-methylation disrupts these interactions. This disruption can break planarity and expose other polar parts of the molecule to water, paradoxically leading to an increase in solubility .[2][3]

Metabolic Stability

Amide bonds, especially within peptides, are susceptible to enzymatic cleavage by proteases. The introduction of an N-methyl group provides steric hindrance , shielding the amide bond from protease recognition and hydrolysis.[4] This modification is a cornerstone strategy for increasing the in vivo half-life of peptide therapeutics, transforming metabolically labile leads into viable drug candidates.[5]

Membrane Permeability and Oral Bioavailability

A molecule's ability to cross cellular membranes is inversely related to its hydrogen bonding capacity. By eliminating an HBD, N-methylation reduces the desolvation energy penalty required for a molecule to transition from an aqueous environment into the lipid bilayer of a cell membrane.[4] This enhancement in passive permeability is a key reason why N-methylation is a hallmark of many orally bioavailable cyclic peptide drugs, which often operate beyond the traditional "Rule of Five" space.[6][7]

Conformational Control

N-methylation restricts the conformational flexibility of the peptide backbone.[4] This can be advantageous if it locks the molecule into its "bioactive conformation," leading to increased receptor binding affinity and selectivity.[6] Conversely, if the induced conformation is not optimal for receptor binding, a decrease in activity can occur.[8] The cis/trans isomerism of the amide bond can also be influenced, with N-methylation often affecting the energy barrier between the two states.[9]

Quantitative Analysis of N-Methylation Effects

The theoretical benefits of N-methylation are borne out by empirical data. The following tables summarize quantitative comparisons illustrating the impact of this modification on receptor affinity and selectivity.

Case Study 1: Cilengitide and Integrin Selectivity

Cilengitide, c(RGDf(NMe)V), is a cyclic pentapeptide developed as an integrin inhibitor. Its activity profile demonstrates how N-methylation of a single amide bond in the parent peptide, c(RGDfV), dramatically enhances potency and modulates selectivity.

CompoundIntegrin TargetIC₅₀ (nM)Fold Change (vs. Parent)Reference
c(RGDfV) (Parent)αvβ317.5-[10]
c(RGDf(NMe)V) (Cilengitide) αvβ3 0.6 ~29x improvement [10]
c(RGDfV) (Parent)αvβ5651-[10]
c(RGDf(NMe)V) (Cilengitide) αvβ5 7.9 ~82x improvement [10]
c(RGDfV) (Parent)αIIbβ3>10,000-[10]
c(RGDf(NMe)V) (Cilengitide) αIIbβ3 1,500 >6x improvement [10]

Table 1: Comparison of inhibitory concentrations (IC₅₀) for the parent cyclic peptide c(RGDfV) and its N-methylated analogue, Cilengitide, against various integrin subtypes. Data highlights a significant increase in potency upon N-methylation.[10]

Case Study 2: Cyclosporin (B1163) A Analogues and Immunosuppressive Activity

Cyclosporin A is a cyclic undecapeptide and potent immunosuppressant with seven N-methylated residues.[11] The N-methylated amino acid at position 1 (MeBmt) is crucial for its activity. Modifying this residue highlights the sensitivity of the biological activity to the structure of the this compound-bearing component.

CompoundModification at Position 1IC₅₀ (nM) for Inhibition of Con A Stimulated ThymocytesReference
Cyclosporin A (CSA)MeBmt (native)4[12]
Dihydro-CSADihydro-MeBmt10[12]
Analogue 7MeLeu(3-OH)600[12]
Analogue 4MeThr8,000[12]
Analogue 5MeAbu15,000[12]

Table 2: Effect of modifications to the N-methylated residue at position 1 of Cyclosporin A on its antimitogenic activity. The data shows that even subtle changes to the side chain of the N-methylated amino acid can drastically reduce potency.[12]

Key Applications in Drug Design

The this compound group is a versatile tool applied across various therapeutic modalities.

Peptide Therapeutics

This is the most prominent area of application. N-methylation is used to systematically "scan" a peptide backbone to identify amide protons crucial for binding, conformation, or susceptibility to degradation.[6] This allows for the rational design of peptides with improved pharmacokinetic profiles, as exemplified by Cyclosporin A and Cilengitide.[6][10][11]

Small Molecule Drug Discovery

In non-peptide small molecules, N-methylation can serve several purposes:

  • Fine-tuning Physicochemical Properties: Adjusting solubility and lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Exploring Hydrophobic Pockets: The "magic methyl" effect, where a strategically placed methyl group fits into a small hydrophobic pocket in the target receptor, can significantly enhance binding affinity.[13]

  • Blocking Metabolic Hotspots: Similar to its role in peptides, N-methylation can block metabolism at a specific site. The drug Deucravacitinib uses a deuterated N-methyl group on a pyridazine (B1198779) amide to slow metabolism and reduce the formation of active metabolites with off-target activities.[14]

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear, logical representation of complex processes and relationships in drug discovery.

G Figure 1: General Workflow for N-Methylated Peptide Drug Discovery cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration SPPS Solid-Phase Peptide Synthesis (Incorporate N-Me-AAs or On-Resin Methylation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & NMR Purification->Characterization Potency Target Binding Assay (e.g., IC50, Ki) Characterization->Potency SAR Structure-Activity Relationship (SAR) Analysis Potency->SAR Stability Metabolic Stability Assay (Plasma, Microsomes) Stability->SAR Permeability Permeability Assay (PAMPA, Caco-2) Permeability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SPPS Iterate Design G Figure 2: Inhibition of the IL-23/TYK2 Signaling Pathway by Deucravacitinib cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus IL23 IL-23 Receptor IL-23R IL-12Rβ1 IL23->Receptor:r1 TYK2 TYK2 JAK2 JAK2 TYK2->JAK2 trans- phosphorylation STAT3 STAT3 TYK2->STAT3 Phosphorylation JAK2->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Deucravacitinib Deucravacitinib (N-Methyl Amide Moiety) Deucravacitinib->TYK2 Allosteric Inhibition Transcription Transcription of Pro-inflammatory Genes (e.g., IL-17, IL-22) DNA->Transcription

References

The Strategic Incorporation of Methyl Amide Derivatives in Novel Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the amide bond is a ubiquitous functional group, central to the structure of a vast array of pharmaceuticals and biomolecules. However, its susceptibility to enzymatic hydrolysis presents a significant challenge to metabolic stability. The strategic replacement of the traditional amide linkage with bioisosteres has emerged as a powerful approach to circumvent this limitation and enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, methyl amide derivatives have garnered considerable attention. The introduction of a methyl group on the amide nitrogen can profoundly influence a molecule's properties by introducing steric hindrance that can shield the amide bond from proteolytic cleavage, modulate hydrogen bonding capacity, and alter the conformational landscape, thereby impacting target binding and selectivity. This technical guide provides a comprehensive exploration of the role of this compound derivatives in novel drug design, detailing their synthesis, structure-activity relationships, relevant signaling pathways, and the experimental protocols for their evaluation.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, highlighting their biological activity and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives

Compound IDTargetDerivative TypeIC50 (nM)Reference CompoundIC50 (nM)Selectivity Index
PDE4 Inhibitors
Compound 60 PDE4A1AN-methyl-N-acylhydrazone1,080Compound 59 (non-methylated analog)>10,000-
ApremilastPDE4Phthalimide derivative74---
RolipramPDE4Pyrrolidinone derivative1,100---
γ-Secretase Inhibitors
III-31-Cγ-Secretase(Hydroxyethyl)urea peptidomimetic-L-685,458--
Antimicrobial Agents
Compound 4zb M. tuberculosisSecondary amide2,400Compound 4za (primary amide)12,000-
CiprofloxacinBacterial DNA gyraseFluoroquinolone2 (MIC80, µg/mL)---
FluconazoleFungal CYP51Triazole2 (MIC80, µg/mL)---

Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives

CompoundAdministrationCmax (µM)t1/2 (h)Bioavailability (%)
EnzalutamideOral---
d3-ENT (deuterated N-methyl)Oral---
NirogacestatOral-23 (mean 37)19
RMB005Oral0.49 ± 0.02-Not significantly better than parent

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Aryl Methylamides

This protocol describes a general method for the synthesis of N-aryl methylamides from benzonitriles.

Materials:

  • Substituted benzonitrile (B105546)

  • Benzylamine (B48309)

  • Anhydrous Aluminum Chloride (AlCl3)

  • Phenyliodine bis(trifluoroacetate) (PIFA) or Phenyliodonium diacetate (PIDA)

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amidine Synthesis: In a round-bottom flask, combine the substituted benzonitrile (1.0 eq) and benzylamine (1.1 eq). Add anhydrous AlCl3 (1.2 eq) portion-wise while stirring. Heat the reaction mixture to 130°C and monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude amidine.

  • Oxidative Rearrangement: Dissolve the crude amidine in toluene. Add PIFA or PIDA (1.5 eq) to the solution. Heat the reaction mixture to 100°C for 12-15 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove any solids. Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl methylamide.[1]

Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory potency of compounds against PDE4.[2][3][4]

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Binding Agent (e.g., a specific phosphate-binding nanobead)

  • Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. A typical concentration range would be from 10 mM down to the nanomolar range.

  • Assay Plate Setup: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Add the Binding Agent to all wells. This will stop the reaction and bind to the hydrolyzed 5'-AMP, resulting in a change in fluorescence polarization.

  • Data Acquisition: Incubate the plate for at least 60 minutes at room temperature, protected from light. Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: In Vitro γ-Secretase Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to screen for inhibitors of γ-secretase using a fluorogenic substrate.[5][6][7]

Materials:

  • Solubilized γ-secretase preparation (from cell membranes)

  • Fluorogenic γ-secretase substrate (e.g., a peptide with EDANS/DABCYL FRET pair)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

  • Test compounds and a known γ-secretase inhibitor (e.g., L-685,458) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. In a 96-well plate, add the assay buffer and the solubilized γ-secretase preparation to each well. Add the diluted compounds or DMSO (vehicle control).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a short period at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 355 nm, Em: 495-510 nm for EDANS/DABCYL).

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.[8]

Materials:

  • Bacterial strain (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Resazurin (B115843) solution (for viability assessment)

  • Plate reader for fluorescence or absorbance

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the broth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds, standard, and growth controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: After incubation, add the resazurin solution to each well and incubate for a further period. The color change (or fluorescence) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which this compound derivatives exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

Phosphodiesterase 4 (PDE4) Inhibition Pathway

// Nodes Ligand [label="Ligand\n(e.g., Hormone)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl_Amide_Inhibitor [label="this compound\nInhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP [label="5'-AMP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nGene Transcription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ligand -> GPCR [label="Binds"]; GPCR -> AC [label="Activates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Anti_Inflammatory [label="Promotes"]; cAMP -> PDE4 [style=dashed, arrowhead=none]; PDE4 -> AMP [label="Hydrolyzes"]; Methyl_Amide_Inhibitor -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: PDE4 Inhibition Signaling Pathway.

γ-Secretase and Amyloid Precursor Protein (APP) Processing Pathway

// Nodes APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Secretase [label="β-Secretase\n(BACE1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Secretase [label="α-Secretase", fillcolor="#34A853", fontcolor="#FFFFFF"]; C99 [label="C99 fragment", fillcolor="#F1F3F4", fontcolor="#202124"]; sAPPb [label="sAPPβ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sAPPa [label="sAPPα", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; P3 [label="p3 fragment", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gamma_Secretase [label="γ-Secretase Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyl_Amide_Inhibitor [label="this compound\nInhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\npeptides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AICD [label="AICD", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Plaques [label="Amyloid Plaques\n(Alzheimer's Disease)", shape=ellipse, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges APP -> Beta_Secretase [label="Cleavage"]; APP -> Alpha_Secretase [label="Cleavage"]; Beta_Secretase -> C99; Beta_Secretase -> sAPPb; Alpha_Secretase -> sAPPa; C99 -> Gamma_Secretase [label="Cleavage"]; Alpha_Secretase -> Gamma_Secretase [style=dashed, arrowhead=open]; Gamma_Secretase -> Abeta; Gamma_Secretase -> AICD; Abeta -> Plaques; Methyl_Amide_Inhibitor -> Gamma_Secretase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Alpha_Secretase -> P3; }

Caption: γ-Secretase in APP Processing.

Mycobacterium tuberculosis QcrB and Electron Transport Chain

// Nodes Menaquinol [label="Menaquinol (QH2)", fillcolor="#FBBC05", fontcolor="#202124"]; QcrB [label="QcrB\n(Cytochrome bc1 complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl_Amide_Inhibitor [label="this compound\nInhibitor (e.g., Q203)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Synthase [label="ATP Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Gradient [label="Proton Gradient", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Menaquinol -> QcrB [label="Electron Donor"]; QcrB -> Cytochrome_c [label="Electron Transfer"]; QcrB -> Proton_Gradient [label="Proton Pumping"]; Proton_Gradient -> ATP_Synthase [label="Drives"]; ATP_Synthase -> ATP [label="Synthesizes"]; Methyl_Amide_Inhibitor -> QcrB [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: QcrB in the M. tuberculosis ETC.

Experimental Workflow for Novel Drug Design

// Nodes Target_ID [label="Target Identification\nand Validation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, FBDD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methyl_Amide_Synthesis [label="Synthesis of\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro [label="In Vitro Assays\n(Potency, Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME [label="ADME/Tox Profiling\n(Metabolic Stability, PK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy\nand Safety Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate\nSelection", shape=ellipse, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Target_ID -> Lead_Gen; Lead_Gen -> Methyl_Amide_Synthesis; Methyl_Amide_Synthesis -> In_Vitro; In_Vitro -> SAR; SAR -> Lead_Opt; Lead_Opt -> Methyl_Amide_Synthesis [label="Iterative Design"]; In_Vitro -> ADME; ADME -> Lead_Opt; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; }

Caption: Drug Discovery Workflow.

The incorporation of this compound derivatives represents a sophisticated and effective strategy in modern medicinal chemistry to address the inherent metabolic liabilities of the parent amide bond. As demonstrated, this seemingly minor structural modification can lead to significant improvements in inhibitory potency, metabolic stability, and overall pharmacokinetic properties. The systematic application of the experimental protocols and the understanding of the intricate signaling pathways outlined in this guide are paramount for the rational design of novel therapeutics. The continued exploration of this compound derivatives and other amide bioisosteres will undoubtedly pave the way for the development of safer and more efficacious drugs to combat a wide range of human diseases.

References

N-Methyl Amide as a Peptide Bond Isostere: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, despite their high specificity and potency, is frequently hampered by inherent pharmacological weaknesses.[1] These include susceptibility to enzymatic breakdown, low permeability across cellular membranes, and conformational flexibility that can reduce binding affinity to targets. A key strategy in medicinal chemistry to overcome these obstacles is the introduction of N-methyl amide bonds as isosteres for standard peptide bonds. This modification, involving the substitution of the amide proton with a methyl group, profoundly alters the physicochemical properties of a peptide, enhancing its stability, bioavailability, and potency.[1][2] This in-depth guide details the core principles, quantitative effects, experimental methodologies, and strategic applications of N-methylation in modern drug design.

Core Principles and Advantages of N-Methylation

The substitution of an amide hydrogen with a methyl group introduces critical changes to the peptide backbone, offering a suite of advantages for therapeutic peptide design.

  • Enhanced Proteolytic Stability: N-methylation provides a steric shield that physically hinders the approach of proteolytic enzymes.[3][4] This disruption of the hydrogen-bonding patterns necessary for enzyme recognition and cleavage dramatically increases the peptide's half-life in biological systems.[3]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty required for a peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane.[1][4] The added methyl group also increases lipophilicity, further promoting passive diffusion across membranes and improving the potential for oral bioavailability.[1][4][5]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This conformational constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially leading to a significant increase in receptor affinity and selectivity.[1][4] N-methylation can also favor the formation of cis-amide bonds, a key conformational feature in many bioactive cyclic peptides like cyclosporine A.[1][6]

Quantitative Impact of N-Methylation on Peptide Properties

The strategic placement of N-methyl groups can lead to dramatic, quantifiable improvements in a peptide's pharmacological profile. The following tables summarize experimental data from studies on key peptide families, illustrating the impact of this modification on receptor binding, selectivity, and permeability.

Receptor Binding Affinity and Selectivity

N-methylation can be used to fine-tune a peptide's interaction with its target receptor, in some cases enhancing affinity or shifting selectivity between receptor subtypes.

Table 1: Effect of N-Methylation on Somatostatin (B550006) Analog Receptor Binding Affinity (IC50, nM)

Parent Peptide SequenceN-Methylated Residuesst1 Affinity (IC50 nM)sst2 Affinity (IC50 nM)sst3 Affinity (IC50 nM)sst4 Affinity (IC50 nM)sst5 Affinity (IC50 nM)
c(DPhe-Cys-Phe-DTrp-Lys-Thr-Cys)-Thr-NH2None (Parent)26001.1180190016
c(DPhe-Cys-Phe-NMe -DTrp-Lys-Thr-Cys)-Thr-NH2D-Trp(8)>100004.81500>100000.2
c(DPhe-Cys-Phe-DTrp-NMe -Lys-Thr-Cys)-Thr-NH2Lys(9)12001.0 190200013
c(DPhe-Cys-NMe -Phe-DTrp-Lys-Thr-Cys)-Thr-NH2Phe(7)>10000>1000>10000>10000>1000
c(Tyr-Cys-Phe-DTrp-Lys-Thr-Cys)-Thr-NH2None (Parent)10000.8100>1000022
c(NMe -Tyr-Cys-Phe-DTrp-Lys-Thr-Cys)-Thr-NH2Tyr(5)11001.25.1 >10000440

Data adapted from studies on somatostatin octapeptide agonists. Note the dramatic increase in affinity and selectivity for the sst5 receptor upon N-methylation of the D-Trp residue and for the sst3 receptor upon N-methylation of the N-terminal Tyr.[1][7]

Table 2: Effect of N-Methylation on Cyclic RGD Peptide Integrin Selectivity (IC50, nM)

Peptideαvβ3 Affinity (IC50 nM)αIIbβ3 Affinity (IC50 nM)Selectivity Ratio (αIIbβ3 / αvβ3)
cyclo(RGDfV)0.9100~111
cyclo(RGDf-NMe -V)0.2 300~1500
cyclo(RG-NMe -DfV)187000~389
cyclo(R-NMe -GDfV)100>10000>100

Data adapted from a study on cyclic RGD pentapeptides. N-methylation of the Valine residue resulted in a significant increase in both affinity for the αvβ3 integrin and selectivity over the αIIbβ3 integrin.[4][8][9]

Proteolytic Stability and Oral Bioavailability

A primary driver for N-methylation is the enhancement of metabolic stability, which can translate to improved bioavailability.

Table 3: Impact of N-Methylation on Proteolytic Half-Life and Permeability

Peptide TypeModificationHalf-life in Human Serum (t½)Caco-2 Permeability (Papp)Oral Bioavailability (F) in Rat
Somatostatin AnalogNon-methylatedUnstableLow<1%
Somatostatin AnalogTri-N-methylatedStableSignificantly Increased10%
Cyclic HexapeptideNon-methylated>360 min1.8 x 10⁻⁶ cm/sNot Reported
Cyclic HexapeptideTri-N-methylated>360 min4.9 x 10⁻⁶ cm/s 28%

Data compiled from multiple sources on somatostatin and other cyclic peptides.[10][11][12][13] Note that cyclization itself confers significant stability in serum.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence requires optimized protocols due to the steric hindrance of the secondary amine, which slows coupling reactions.[14] On-resin N-methylation is a common and cost-effective approach.

Materials:

  • Resin: Rink Amide or Wang resin

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Fmoc-protected amino acids

  • On-Resin Methylation Reagents:

  • Coupling Reagents: HATU, HBTU, or PyBOP

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Agent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This protocol is performed on the resin-bound peptide after the desired amino acid to be methylated has been coupled and its Fmoc group has been removed.

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in NMP to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Swell the sulfonated peptide-resin in DMF.

    • Add triphenylphosphine (B44618) (5 eq) and anhydrous THF.

    • Add DEAD (diethyldiazodicarboxylate) (5 eq) and methanol (B129727) (20 eq).

    • Agitate for 30 minutes at room temperature.

    • Alternatively, use a methylating agent like methyl iodide with a base such as DBU.

    • Wash the resin with THF and DMF.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

    • Add the solution to the resin and agitate for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with NMP and DCM. The N-methylated amine is now free.

  • Coupling the Next Amino Acid:

    • Coupling onto the N-methylated secondary amine is sterically hindered and requires stronger coupling reagents and longer reaction times.

    • Pre-activate the next Fmoc-amino acid (4 eq) with HATU (4 eq) and DIEA (8 eq) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Microwave-assisted coupling (e.g., 75°C for 10-15 minutes) can significantly improve efficiency.[14]

    • Confirm reaction completion with a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Continuation of Synthesis: Continue with standard Fmoc-SPPS cycles of deprotection and coupling.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide) with known affinity (Kd).

  • Unlabeled test peptides (N-methylated and non-methylated analogs).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (ice-cold binding buffer without BSA).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Cell harvester for rapid filtration.

  • Gamma counter.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test peptides in binding buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test peptide.

    • Cell membrane preparation (10-50 µg protein per well).

    • Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Counting: Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the test peptide to generate a competition curve.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, modeling gastrointestinal or blood-brain barrier absorption.[15]

Materials:

  • 96-well PAMPA plate system (a donor plate with a filter membrane bottom and an acceptor plate).

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).[10]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test peptides (dissolved in a suitable buffer, e.g., PBS with 5% DMSO).

  • UV/Vis 96-well plate reader or LC-MS system for quantification.

Protocol:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.[10][16]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL PBS).

  • Prepare Donor Plate: Add the test peptide solutions (e.g., 150-200 µL) to the coated wells of the donor plate.[10][16]

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.[15][16]

  • Quantification: After incubation, separate the plates. Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV absorbance or LC-MS/MS).[15]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Visualizing Workflows and Pathways

Experimental and Developmental Workflows

The following diagrams illustrate the logical flow of synthesizing, evaluating, and developing N-methylated peptides.

cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_development Lead Optimization S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 Amino Acid Coupling S2->S3 S4 On-Resin N-Methylation (Optional, for specific residue) S3->S4 S5 Repeat Cycles (S2-S4) S3->S5 S4->S5 S6 Final Deprotection S5->S6 S7 Cleavage from Resin S6->S7 S8 Crude Peptide Purification (RP-HPLC) S7->S8 E1 Characterization (Mass Spectrometry) S8->E1 E2 Receptor Binding Assay (Determine Ki) E1->E2 E3 Stability Assay (Serum, Proteases) E1->E3 E4 Permeability Assay (PAMPA, Caco-2) E1->E4 D1 Analyze SAR Data E2->D1 E3->D1 E4->D1 D2 Design New Analogs (Vary N-Me position) D1->D2 D3 In Vivo Studies (Pharmacokinetics) D1->D3 D2->S1 Re-synthesize cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-Me-RGD Peptide (e.g., Cilengitide) Receptor αvβ3 Integrin Ligand->Receptor Antagonizes FAK FAK (Focal Adhesion Kinase) Ligand->FAK Inhibits Signaling ECM ECM Proteins (e.g., Vitronectin) Receptor->ECM Binding Site Receptor->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Promotes

References

Probing the Nexus of Molecular Architecture: An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Methyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the hydrogen bonding capabilities of methyl amides, pivotal functional groups in a vast array of chemical and biological systems. From the fundamental principles of their dual donor-acceptor nature to the sophisticated experimental and computational methodologies used for their characterization, this document serves as a critical resource for professionals in research, discovery, and development. Particular emphasis is placed on N-methylacetamide (NMA) as a foundational model for the peptide bond, offering insights applicable to protein structure, folding, and molecular interactions.

Core Principles of Hydrogen Bonding in Methyl Amides

Methyl amides possess the archetypal amide group (–C(=O)N(R)H), which endows them with the capacity to act as both hydrogen bond donors and acceptors. The nitrogen-bound proton (N-H) serves as the hydrogen bond donor, while the lone pairs of electrons on the carbonyl oxygen (C=O) function as the hydrogen bond acceptor site.[1][2][3] This duality is fundamental to the formation of the intricate hydrogen-bonded networks observed in substances ranging from simple amide liquids to complex protein architectures.[4]

A key characteristic of amide hydrogen bonding is cooperativity . The formation of an initial hydrogen bond to the carbonyl oxygen polarizes the amide bond, increasing the acidity of the N-H proton and the basicity of the carbonyl oxygen. This polarization enhances the strength of subsequent hydrogen bonds, a phenomenon crucial for the stability of secondary structures in proteins like α-helices and β-sheets.[1]

Quantitative Analysis of Hydrogen Bonding Parameters

The strength and geometry of hydrogen bonds in methyl amides can be quantified through various experimental and computational techniques. The following tables summarize key quantitative data for N-methylacetamide (NMA), a widely studied model compound.

Table 1: Spectroscopic and Geometric Hydrogen Bond Parameters for N-Methylacetamide (NMA)

ParameterTechniqueValueConditionsReference
Vibrational Frequencies
Amide A (N-H stretch)IR/Raman~3294 cm⁻¹Neat liquid[5]
Amide I (C=O stretch)IR/Raman~1655 cm⁻¹Neat liquid[5]
NMR Chemical Shifts
Amide Proton (¹H)¹H NMR5.41 ppmNon-hydrogen-bonded (low concentration in CDCl₃)[6][7]
Amide Proton (¹H)¹H NMR8.00 ppmFully hydrogen-bonded (high concentration in CDCl₃)[6][7]
Geometric Parameters
O···H Bond LengthMolecular DynamicsVariesLiquid NMA[8]
O···O DistanceMolecular Dynamics~5 ÅLinearly hydrogen-bonded dimer[8]
O–H···O Contact DistanceDFT Calculation2.76–2.83 ÅMeOH–NMA complex[9]

Table 2: Thermodynamic and Kinetic Data for Hydrogen Bonding in Methyl Amides

ParameterSystemTechniqueValueReference
Thermodynamics
ΔH° (Enthalpy)N,N'-dimethylmalonamideVariable Temp. NMRVaries with system[6]
ΔS° (Entropy)N,N'-dimethylmalonamideVariable Temp. NMRVaries with system[6]
Kinetics
Hydrogen Bond LifetimeNMA in Methanol-d4Time-resolved 2D-IR~12 ps (from MD)[10]

Experimental Protocols for Characterizing Hydrogen Bonds

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a thorough investigation of hydrogen bonding in methyl amides.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is highly sensitive to the changes in bond strength and molecular environment induced by hydrogen bonding.

Detailed Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared between two infrared-transparent windows (e.g., CaF₂ or BaF₂). For solid samples, a KBr pellet or a mull (e.g., Nujol) is prepared. For solution studies, the methyl amide is dissolved in a suitable non-polar solvent (e.g., CCl₄) or a polar, aprotic solvent at various concentrations.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer or a Raman spectrometer is used.

  • Data Acquisition: Spectra are recorded over the mid-IR range (typically 4000-400 cm⁻¹). Key bands to analyze include:

    • Amide A band (N-H stretch, ~3300-3500 cm⁻¹): A significant red shift (shift to lower frequency) and broadening of this band is indicative of N-H group involvement in hydrogen bonding.[5]

    • Amide I band (C=O stretch, ~1630-1690 cm⁻¹): A red shift in this band suggests hydrogen bonding at the carbonyl oxygen.[5]

    • Amide II band (N-H bend and C-N stretch, ~1510-1570 cm⁻¹): Changes in this band also provide information about the hydrogen-bonding state.

  • Data Analysis: The magnitude of the frequency shift is correlated with the strength of the hydrogen bond. Temperature and pressure-dependent studies can be performed to investigate the dynamics of the hydrogen bond network.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of nuclei involved in hydrogen bonds.

Detailed Methodology:

  • Sample Preparation: The this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a range of concentrations. For temperature-dependent studies, a solvent with a wide liquid range is chosen (e.g., CD₂Cl₂).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: ¹H NMR spectra are acquired. The chemical shift of the amide proton (N-H) is of primary interest.

  • Data Analysis:

    • Chemical Shift: The amide proton resonance is highly sensitive to hydrogen bonding. Formation of a hydrogen bond deshields the proton, causing a downfield shift (to higher ppm values).[5]

    • Concentration Dependence: By plotting the amide proton chemical shift as a function of concentration, the limiting chemical shifts for the non-hydrogen-bonded (δN) and fully hydrogen-bonded (δB) states can be determined.[6][7]

    • Temperature Dependence: Variable temperature NMR experiments can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of hydrogen bond formation by analyzing the temperature-dependent changes in the amide proton chemical shift.[6]

    • ¹⁵N and ¹⁷O NMR: These nuclei are also sensitive to hydrogen bonding, and their chemical shifts can be correlated with hydrogen bond strength and geometry, often with the aid of DFT calculations.[5]

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides invaluable insights that complement experimental findings.

Detailed Methodology (General Workflow):

  • Model System Construction: A model system, such as a this compound monomer, dimer, or larger cluster, is constructed. For simulations in solution, a solvent box is added.

  • Method Selection:

    • DFT: A suitable functional (e.g., B3LYP) and basis set (e.g., aug-cc-pVTZ) are chosen for geometry optimization and frequency calculations.[11]

    • MD: An appropriate force field is selected to describe the intermolecular interactions.

  • Calculation/Simulation:

    • DFT: Geometry optimizations are performed to find the lowest energy structures. Vibrational frequencies and NMR chemical shifts can then be calculated for these structures.

    • MD: The system is simulated over a period of time to study the dynamics of the hydrogen bond network, including the calculation of properties like hydrogen bond lifetimes.[10]

  • Data Analysis: Calculated properties (bond lengths, angles, frequencies, chemical shifts) are compared with experimental data to validate the computational model and to provide a more detailed interpretation of the experimental results.

Visualizing Hydrogen Bonding Concepts and Workflows

Graphical representations are powerful tools for understanding the complex relationships and processes involved in the study of hydrogen bonding.

Experimental_Workflow_Spectroscopy cluster_sample Sample Preparation cluster_ir IR/Raman Spectroscopy cluster_nmr NMR Spectroscopy cluster_data Data Interpretation Sample This compound Sample Solution Prepare Solutions (Varying Concentration/Solvent) Sample->Solution IR_Acq Acquire Spectra (Amide A, I, II bands) Solution->IR_Acq NMR_Acq Acquire ¹H NMR Spectra Solution->NMR_Acq IR_Analysis Analyze Frequency Shifts (Red Shift = H-Bonding) IR_Acq->IR_Analysis Interpretation Correlate Spectroscopic Data to H-Bond Strength & Geometry IR_Analysis->Interpretation NMR_Analysis Analyze Amide Proton Chemical Shift (Downfield Shift) NMR_Acq->NMR_Analysis NMR_Analysis->Interpretation

Caption: Workflow for investigating this compound hydrogen bonding.

Hydrogen_Bond_Cooperativity Amide1 Amide 1 HBond1 H-Bond 1 Amide1->HBond1 Forms Amide2 Amide 2 HBond2 H-Bond 2 Amide2->HBond2 Forms Amide3 Amide 3 HBond1->Amide2 with Effect Formation of H-Bond 1 polarizes Amide 2, making it a better H-bond donor and acceptor. HBond2->Amide3 with Effect->HBond2 Strengthens

Caption: The principle of hydrogen bond cooperativity in amides.

References

Cis-Trans Isomerism in Secondary N-Methyl Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of cis-trans isomerism in secondary N-methyl amides plays a crucial role in the conformation of peptides and the efficacy of pharmaceuticals. The partial double-bond character of the amide C-N bond restricts free rotation, leading to two distinct planar isomers: the trans form, where the carbonyl oxygen and the N-methyl group are on opposite sides of the C-N bond, and the cis form, where they are on the same side. The interconversion between these isomers is a slow process with a significant energy barrier, influencing molecular recognition, protein folding, and drug-receptor interactions. This guide provides a comprehensive overview of the core principles governing cis-trans isomerism in secondary N-methyl amides, details experimental methodologies for its characterization, and presents quantitative data on the energetics of this process.

Core Concepts of Cis-Trans Isomerism in Amides

The planarity of the amide bond arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance stabilization imparts a partial double-bond character to the C-N bond, resulting in a significant rotational barrier. For secondary amides, including N-methyl amides, the trans conformation is generally more stable than the cis conformation due to reduced steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom.[1] However, the population of the cis isomer, though often small, can be significant and functionally important in various chemical and biological systems.[1][2]

The interconversion between the cis and trans isomers is a key dynamic process.[3] This isomerization can be a rate-limiting step in processes such as protein folding.[1][4] The energy required for this rotation is typically in the range of 12-80 kJ/mol.[5]

Several factors can influence the equilibrium between the cis and trans isomers and the rate of their interconversion:

  • Steric Effects: Bulky substituents on either the carbonyl carbon or the nitrogen atom can significantly destabilize the cis isomer and increase the energy barrier for isomerization.[3][6][7]

  • Solvent Effects: The polarity of the solvent can influence the relative stabilities of the isomers by differentially solvating their dipole moments.

  • Electronic Effects: The electronic nature of the substituents can alter the electron density around the amide bond, thereby affecting the rotational barrier.

  • pH: Acidic or basic conditions can catalyze the isomerization process by protonating the carbonyl oxygen or deprotonating the amide nitrogen, which reduces the double-bond character of the C-N bond.[4][8]

Quantitative Data on Rotational Barriers and Equilibrium

The rotational energy barrier and the equilibrium constant between the cis and trans isomers are critical parameters for understanding the conformational dynamics of N-methyl amides. These values are often determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundSolventTechniqueRotational Barrier (kJ/mol)Cis Isomer Population (%)Reference
N-Methylacetamide (NMA)WaterNMR79 (cis → trans), 89 (trans → cis)~8[4]
N-Methylformamide-NMRComparable to NN-dimethylamides-[9]
Ac-Cys-Ala-Phe-Cys-His-NH₂-¹H NMR-0.07 - 0.12[2]
Ac-G-G-G-NH₂DMSO2D EXSY NMR-0.13 - 0.23[1]

Experimental Protocols for Characterization

The primary experimental technique for studying cis-trans isomerism in secondary N-methyl amides is Nuclear Magnetic Resonance (NMR) spectroscopy. Dynamic NMR (DNMR) and exchange spectroscopy (EXSY) are particularly powerful methods.

Dynamic NMR (DNMR) Spectroscopy for Determining Rotational Barriers

Principle: DNMR relies on the temperature-dependent changes in the NMR lineshape of signals from nuclei that are in chemical exchange between two or more environments. For a secondary N-methyl amide, the N-methyl protons in the cis and trans isomers are in different chemical environments and thus have distinct chemical shifts at low temperatures where the exchange is slow on the NMR timescale. As the temperature is increased, the rate of isomerization increases. When the rate of exchange becomes comparable to the difference in resonance frequencies, the individual sharp signals broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal at high temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of the N-methyl amide in a suitable deuterated solvent. The concentration should be optimized for good signal-to-noise ratio.

  • Low-Temperature Spectrum: Acquire a one-dimensional proton NMR spectrum at a low temperature where the cis and trans isomers are in slow exchange. This will show two separate signals for the N-methyl protons.

  • Variable Temperature Experiments: Gradually increase the temperature of the sample in the NMR spectrometer and acquire a series of spectra at different temperatures.

  • Coalescence Temperature Determination: Identify the temperature at which the two distinct signals for the N-methyl protons merge into a single broad peak. This is the coalescence temperature (Tc).

  • Lineshape Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the two signals at low temperature using the Eyring equation. More accurate values can be obtained by a full lineshape analysis of the spectra at various temperatures.

2D Exchange Spectroscopy (EXSY) for Measuring Isomerization Rates

Principle: 2D EXSY is a powerful NMR technique for studying chemical exchange processes. It correlates signals of nuclei that exchange with each other during a defined mixing time. In the context of cis-trans isomerism, an EXSY spectrum will show cross-peaks between the signals of the N-methyl protons in the cis and trans isomers, indicating that they are interconverting.

Methodology:

  • Sample Preparation: Prepare a sample as described for DNMR.

  • Acquisition of 2D EXSY Spectrum: Acquire a 2D EXSY (or ROESY) spectrum at a constant temperature. A series of spectra with varying mixing times should be acquired.

  • Data Processing and Analysis: Process the 2D data to obtain the EXSY spectrum.

  • Cross-Peak Integration: Integrate the volumes of the diagonal peaks (corresponding to the populations of the cis and trans isomers) and the cross-peaks (representing the exchange between them).

  • Rate Constant Calculation: The rate constants for the cis-to-trans and trans-to-cis isomerization can be determined from the ratios of the cross-peak and diagonal peak volumes as a function of the mixing time.

Visualizing Key Processes and Relationships

Cis-Trans Isomerization Pathway

G cis cis-Isomer (ω ≈ 0°) ts Transition State (Planar Amide Bond Twisted) cis->ts ΔG‡(cis→trans) trans trans-Isomer (ω ≈ 180°) trans->ts ΔG‡(trans→cis) ts->trans

Caption: Energy profile of cis-trans isomerization in a secondary N-methyl amide.

Experimental Workflow for NMR Analysis

G cluster_dnmr Dynamic NMR (DNMR) cluster_exsy 2D Exchange Spectroscopy (EXSY) dnmr_sample Sample Preparation vt_nmr Variable Temperature NMR Spectra Acquisition dnmr_sample->vt_nmr coalescence Identify Coalescence Temperature (Tc) vt_nmr->coalescence lineshape Lineshape Analysis coalescence->lineshape dnmr_result Determine Rotational Energy Barrier (ΔG‡) lineshape->dnmr_result exsy_sample Sample Preparation exsy_acq Acquire 2D EXSY Spectra (variable mixing times) exsy_sample->exsy_acq exsy_proc Data Processing exsy_acq->exsy_proc crosspeak Cross-Peak Integration exsy_proc->crosspeak exsy_result Determine Isomerization Rate Constants (k) crosspeak->exsy_result

Caption: Workflow for the characterization of cis-trans isomerism using NMR spectroscopy.

Factors Influencing Cis-Trans Equilibrium

G equilibrium Cis-Trans Equilibrium (Keq = [trans]/[cis]) steric Steric Hindrance steric->equilibrium destabilizes cis solvent Solvent Polarity solvent->equilibrium influences relative stability electronic Electronic Effects electronic->equilibrium alters rotational barrier ph pH ph->equilibrium catalyzes interconversion

Caption: Key factors influencing the cis-trans equilibrium of secondary N-methyl amides.

Conclusion

The study of cis-trans isomerism in secondary N-methyl amides is fundamental to understanding the conformational preferences and dynamic behavior of a wide range of molecules, from simple organic compounds to complex biomolecules and pharmaceuticals. The significant energy barrier to rotation around the C-N amide bond leads to the existence of distinct, slowly interconverting isomers. The equilibrium between these isomers is sensitive to steric, electronic, and environmental factors. Advanced NMR techniques, such as DNMR and 2D EXSY, provide powerful tools for the quantitative characterization of the thermodynamics and kinetics of this isomerization process. A thorough understanding of these principles is essential for researchers in the fields of chemistry, biochemistry, and drug development for the rational design of molecules with desired conformational properties.

References

An In-depth Technical Guide to the Spectroscopic Properties of Methyl Amide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl amide functional group is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and industrial compounds. A thorough understanding of its spectroscopic properties is therefore critical for structure elucidation, conformational analysis, and monitoring of chemical and biological processes. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the this compound group, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. For the this compound group, both proton (¹H) and carbon-¹³ (¹³C) NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a this compound is characterized by distinct signals for the N-H proton, the N-methyl protons, and the protons on the acyl group.

Proton TypeTypical Chemical Shift (ppm)MultiplicityNotes
Amide N-H5.5 - 8.5[1]Broad singletThe chemical shift is highly dependent on solvent, temperature, and hydrogen bonding. The signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.[2]
N-Methyl (N-CH₃)2.7 - 3.3SingletDue to restricted rotation around the C-N bond, two distinct signals for the N-methyl groups can be observed in N,N-dimethylamides at room temperature.[3]
α-Protons (to C=O)~2.0 - 2.4[4]VariesThe chemical shift and multiplicity depend on the specific structure of the acyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the this compound.

Carbon TypeTypical Chemical Shift (ppm)Notes
Carbonyl (C=O)160 - 180[4]The carbonyl carbon signal is typically weak due to the absence of directly attached protons and a long relaxation time. Its chemical shift is influenced by conjugation and substituents.
N-Methyl (N-CH₃)~20 - 40The chemical shift can vary depending on the substitution on the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The amide group gives rise to several characteristic absorption bands, which are sensitive to conformation and hydrogen bonding. The positions of these bands can vary depending on the physical state of the sample (solid, liquid, or in solution) and the degree of hydrogen bonding.[5]

Amide BandVibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
Amide AN-H stretch3300 - 3500[6][7]In primary amides, two bands are observed corresponding to asymmetric and symmetric N-H stretching.[5] Secondary amides show a single N-H stretching band.[8]
Amide IC=O stretch1630 - 1680[8][9]This is one of the most intense and useful bands. Its position is sensitive to hydrogen bonding, with lower frequencies observed for hydrogen-bonded amides.[9]
Amide IIN-H bend and C-N stretch1470 - 1570[6][7]This band is prominent in primary and secondary amides and is sensitive to the secondary structure of proteins.[10]
Amide IIIC-N stretch and N-H bend1250 - 1350[6][7]This band is generally weaker than Amide I and II and is also used in conformational analysis of peptides.[10]
Amide IV, V, VIOut-of-plane bends and torsions200 - 800These far-infrared bands are diagnostic for the geometry of the peptide moiety.

Raman Spectroscopy

Raman spectroscopy, like IR, measures the vibrational modes of a molecule. However, the selection rules are different, making it a complementary technique. The amide bands are also observed in Raman spectra and provide similar structural information.

Amide BandVibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
Amide IC=O stretch~1650[10]Often a strong and well-defined band, sensitive to protein secondary structure (α-helix, β-sheet).[10]
Amide IIN-H bend and C-N stretch~1550[10]Composed of 60% N-H bending and 40% C-N stretching.[10]
Amide IIIC-N stretch and N-H bend~1300[10]Composed of 40% C-N stretching and 30% N-H bending.[10]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For methyl amides, common fragmentation pathways observed under Electron Ionization (EI) include α-cleavage and McLafferty rearrangement.

Fragmentation TypeDescriptionKey Fragment Ions
α-Cleavage (N-CO bond)Cleavage of the bond between the nitrogen and the carbonyl carbon. This is a common fragmentation pattern for amides.[6]Formation of an acylium ion (R-C≡O⁺) and a nitrogen-containing radical. For aromatic amides, a resonance-stabilized benzoyl cation is often formed.
McLafferty RearrangementThis occurs in aliphatic amides with a γ-hydrogen atom on the acyl chain. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond.Results in the formation of a neutral alkene and a resonance-stabilized radical cation. Primary amides often show a base peak due to this rearrangement.

Experimental Protocols

¹H NMR Spectroscopy of N-Methylacetamide (for Hydrogen-Deuterium Exchange)

This protocol is adapted for monitoring the exchange of labile amide protons.

Materials:

  • Lyophilized protein or peptide of interest

  • N-Methylacetamide-d7 (NMA-d7, ≥99.5% D)

  • High-quality NMR tubes

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Concentration: Determine the desired sample concentration, typically in the range of 0.1 to 1.0 mM for protein NMR.

  • Preparation: Weigh the lyophilized sample directly into a clean, dry microcentrifuge tube.

  • Dissolution: Add the calculated volume of NMA-d7 to the microcentrifuge tube. Gently vortex the sample to dissolve. Brief sonication in a water bath can aid dissolution.

  • Clarification: Visually inspect the sample. If particulates are present, centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes.

  • Transfer: Carefully transfer the clear supernatant to a clean NMR tube.

  • Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H or ¹H-¹⁵N HSQC spectra over time to monitor the disappearance of the amide proton signals.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Amides in Aqueous Solution

This protocol is a general guideline for obtaining IR spectra of amides, such as proteins, in water.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Sample containing the this compound group (e.g., protein solution)

  • Pure water (as a reference)

  • Micropipette

Procedure:

  • Background Spectrum: Obtain a background spectrum of the clean, dry ATR crystal.

  • Reference Spectrum: Acquire a spectrum of pure water.

  • Sample Spectrum: Clean the ATR crystal and apply the protein solution. Acquire the sample spectrum under the same conditions as the reference.

  • Data Processing: Convert all spectra to absorbance mode.

  • Spectral Subtraction: Subtract the water spectrum from the sample spectrum to reveal the amide bands. This may require adjusting the subtraction factor to avoid over- or under-subtraction, which can distort the baseline.

Electron Ionization Mass Spectrometry (EI-MS) of Amides

This is a general procedure for analyzing amides by EI-MS.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation on a gas chromatograph.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

  • Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the original molecule. Key fragments to look for include the molecular ion peak and characteristic fragments from α-cleavage and McLafferty rearrangement.

Visualization of Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Sample containing This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Raman_Data Vibrational Frequencies, Band Shapes IR->IR_Raman_Data Raman->IR_Raman_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure and Conformation of this compound NMR_Data->Structure IR_Raman_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis of a this compound.

NMR_Workflow start Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum start->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum start->acquire_13c analyze_1h Analyze ¹H Chemical Shifts (N-H, N-CH₃, α-H) and Coupling Patterns acquire_1h->analyze_1h analyze_13c Analyze ¹³C Chemical Shifts (C=O, N-CH₃) acquire_13c->analyze_13c structure_deduction Deduce Connectivity and Conformational Information analyze_1h->structure_deduction analyze_13c->structure_deduction

Workflow for NMR analysis of a this compound.

IR_Raman_Workflow start Prepare Sample (e.g., KBr pellet, ATR, solution) acquire_spectrum Acquire IR or Raman Spectrum start->acquire_spectrum identify_bands Identify Characteristic Amide Bands (Amide I, II, III, etc.) acquire_spectrum->identify_bands analyze_shifts Analyze Band Positions and Shapes for Hydrogen Bonding and Conformation identify_bands->analyze_shifts structure_info Gain Insight into Secondary Structure and Environment analyze_shifts->structure_info

Workflow for IR and Raman analysis of a this compound.

MS_Workflow start Introduce Sample into Mass Spectrometer ionize Ionize Sample (e.g., Electron Ionization) start->ionize analyze_fragments Analyze Mass Spectrum for Molecular Ion and Fragment Ions ionize->analyze_fragments identify_patterns Identify Fragmentation Patterns (α-cleavage, McLafferty) analyze_fragments->identify_patterns deduce_structure Deduce Molecular Weight and Structural Fragments identify_patterns->deduce_structure

Workflow for Mass Spectrometry analysis of a this compound.

References

A Technical Guide to the Discovery of Novel Methyl Amide-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive scaffolds is a driving force in modern drug discovery. Natural products, with their immense structural diversity, continue to be a premier source of inspiration and starting points for new therapeutics. Among these, compounds featuring a methyl amide moiety are of particular interest due to the favorable physicochemical properties this group can confer, including enhanced metabolic stability and membrane permeability. This technical guide provides a detailed overview of the discovery, characterization, and biological evaluation of recently identified this compound-containing natural products.

Recently Discovered this compound-Containing Natural Products

The following sections detail the discovery and biological activities of select novel this compound-containing natural products.

Smenamides: Potent Cytotoxins from a Caribbean Sponge

Smenamides A and B are hybrid peptide/polyketide compounds isolated from the Caribbean sponge Smenospongia aurea.[1][2] These molecules are noted for their unusual N-methylacetamide terminus and display potent cytotoxic activity.[1]

Wailupemycins: Bioactive Polyketides from Marine Actinomycetes

The wailupemycins are a family of polyketides produced by marine-derived Streptomyces species. Recent studies have expanded this family with the discovery of new analogs, such as wailupemycins Q and R, through fermentation of Streptomyces sp. OUCMDZ-3434.[3][4]

Aurantimycins: Depsipeptide Antibiotics from Soil Bacteria

Aurantimycins A, B, and C are hexadepsipeptide antibiotics isolated from the mycelium of Streptomyces aurantiacus.[5] They exhibit strong activity against Gram-positive bacteria and also demonstrate cytotoxic effects.[5]

Data Presentation: Quantitative Biological Activity

The biological activities of the discussed natural products are summarized in the table below, providing a clear comparison of their potency.

CompoundSource OrganismTarget/AssayActivity MetricValue
Smenamide ASmenospongia aureaCalu-1 (Lung Cancer) Cell LineIC5048 nM[2]
Smenamide BSmenospongia aureaCalu-1 (Lung Cancer) Cell LineIC5049 nM[2]
Wailupemycin S (Fluorinated analog)Streptomyces sp. OUCMDZ-3434Staphylococcus aureusMIC4 µg/mL[3]
Wailupemycin S (Fluorinated analog)Methicillin-resistant S. aureusMIC4 µg/mL[3]
Aurantimycin AStreptomyces aurantiacusL-929 (Mouse Fibroblast) CellsCytotoxicityNot specified
Aurantimycin BStreptomyces aurantiacusL-929 (Mouse Fibroblast) CellsCytotoxicityNot specified
Aurantimycin CStreptomyces aurantiacusL-929 (Mouse Fibroblast) CellsCytotoxicityNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of natural product research. The following sections outline the key experimental protocols for the isolation, characterization, and biological evaluation of the featured compounds.

Isolation of Novel this compound-Containing Natural Products

Isolation of Smenamides from Smenospongia aurea [1][2]

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Sponge Biomass (Smenospongia aurea) Extract Homogenize & Extract (MeOH, then MeOH/CHCl3) Sponge->Extract Partition Partition (n-BuOH/H2O) Extract->Partition RP_Flash Reversed-Phase (RP-18) Flash Chromatography Partition->RP_Flash Pure Smenamides RP_HPLC Reversed-Phase HPLC RP_Flash->RP_HPLC Pure Smenamides NP_HPLC Normal-Phase HPLC RP_HPLC->NP_HPLC Pure Smenamides Pure_Smenamides Pure_Smenamides NP_HPLC->Pure_Smenamides Pure Smenamides

Caption: Workflow for the isolation of smenamides.

  • Extraction and Partitioning : The wet sponge material is homogenized and extracted sequentially with methanol (B129727) (MeOH) and then with varying ratios of MeOH and chloroform (B151607) (CHCl3). The combined methanol extracts are partitioned between n-butanol (n-BuOH) and water. The n-BuOH layer is combined with the CHCl3 extracts to yield the total organic extract.[1]

  • Chromatographic Purification : The organic extract is first subjected to flash chromatography on a reversed-phase (RP-18) silica (B1680970) gel column. Fractions containing the compounds of interest are then further purified through repeated cycles of reversed-phase and normal-phase high-performance liquid chromatography (HPLC) to yield pure smenamides A and B.[2]

Isolation of Wailupemycins from Streptomyces sp. OUCMDZ-3434

The isolation of wailupemycins involves fermentation of the producing strain, followed by extraction and chromatographic separation of the secondary metabolites.

Structure Elucidation

The structures of these novel compounds were determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the planar structure of the molecule.[2] For the smenamides, ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were also crucial in determining stereochemistry.[2]

Cytotoxicity Assay

The cytotoxic effects of the isolated compounds are commonly assessed using the MTT assay.

MTT Assay Protocol

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition Seed Seed cancer cells in 96-well plate Treat Treat with compounds at various concentrations Seed->Treat Incubate_48h Incubate for 48-72 hours Treat->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Measure absorbance (e.g., at 540 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: General workflow for an MTT cytotoxicity assay.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization : Following a further incubation period (typically 4 hours), the medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.

Signaling Pathways

The smenamides have been shown to exert their cytotoxic effects through a pro-apoptotic mechanism.[2] While the precise molecular targets are still under investigation, the induction of apoptosis often involves the intrinsic (or mitochondrial) pathway.

Intrinsic Apoptosis Pathway

G cluster_induction Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Activation cluster_apoptosis Cell Death Smenamides Smenamides Cellular_Stress Cellular Stress Smenamides->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

A Technical Guide to the Thermodynamic Properties of Methyl Amide Cis-Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-trans isomerization of the amide bond is a fundamental process in chemistry and biology, playing a critical role in protein folding, enzyme kinetics, and the conformational behavior of various organic molecules. The methyl amide linkage, as the simplest secondary amide, serves as a crucial model system for understanding the thermodynamics that govern this equilibrium. This technical guide provides an in-depth overview of the thermodynamic properties of this compound cis-trans isomerization, focusing on N-methylformamide (NMF) and N-methylacetamide (NMA), and details the experimental and computational methodologies used for their characterization.

Thermodynamic Landscape of this compound Isomerization

The isomerization between the lower-energy trans and higher-energy cis conformers of methyl amides is characterized by key thermodynamic parameters: the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These values are influenced by factors such as the nature of the substituents on the amide and the surrounding solvent environment.

Quantitative Thermodynamic Data

The following tables summarize the experimentally and computationally determined thermodynamic parameters for the cis-trans isomerization of N-methylformamide (NMF) and N-methylacetamide (NMA) in various solvents. The trans isomer is generally more stable, resulting in a positive ΔG° for the trans-to-cis conversion.

Table 1: Thermodynamic Parameters for N-Methylformamide (NMF) Cis-Trans Isomerization

SolventMethodΔH° (kJ/mol)TΔS° (kJ/mol at 298 K)ΔG° (kJ/mol at 298 K)Reference
Aqueous SolutionVT-NMR5.79 ± 0.180.23 ± 0.175.56[1][2]
CDCl₃VT-NMR3.71 ± 0.17-1.02 ± 0.194.73[1][2]
Gas PhaseCalculation4.8--[3]

Table 2: Thermodynamic Parameters for N-Methylacetamide (NMA) Cis-Trans Isomerization

SolventMethodΔH° (kJ/mol)TΔS° (kJ/mol at 298 K)ΔG° (kJ/mol at 298 K)Reference
Aqueous SolutionNMR--10.5 ± 1.3[4]
WaterCalculation--11.3[4]
DMSOVT-NMR1.8--[5]
AcetoneVT-NMR7.1--[5]
H₂OVT-NMR15.3--[5]
Nitrogen MatrixIR Spectroscopy9.6--[4]

Visualizing the Isomerization Process

The cis-trans isomerization involves rotation around the C-N amide bond, which possesses partial double-bond character. This process proceeds through a high-energy transition state.

Figure 1: Cis-trans isomerization pathway of a generic this compound.

Experimental Protocols

Variable Temperature NMR Spectroscopy for Thermodynamic Analysis

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the thermodynamic parameters of conformational equilibria, such as amide cis-trans isomerization.[1][2]

1. Sample Preparation:

  • Dissolve the this compound sample (e.g., N-methylformamide or N-methylacetamide) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-100 mM.[4]

  • Ensure the sample is homogeneous and free of any particulate matter.

  • The sample height in the NMR tube should be consistent to minimize the need for extensive magnetic field shimming at different temperatures.

2. NMR Data Acquisition:

  • Acquire a series of one-dimensional (¹H or ¹³C) NMR spectra over a range of temperatures. The temperature range should be chosen to observe a measurable change in the populations of the cis and trans isomers.

  • Allow the sample to equilibrate at each temperature for a sufficient amount of time (e.g., 5-10 minutes) before acquiring the spectrum.

  • Use a calibrated thermometer to accurately measure the sample temperature.

  • For each spectrum, ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for the signals of both isomers, especially the less populated one. A long relaxation delay (e.g., 5 times the longest T₁) should be used to ensure quantitative integration.

3. Data Analysis (Van't Hoff Plot):

  • For each temperature, carefully integrate the well-resolved signals corresponding to the cis and trans isomers.

  • Calculate the equilibrium constant (K) at each temperature (T) using the ratio of the integrals: K = [cis] / [trans].

  • The Gibbs free energy change (ΔG°) at each temperature can be calculated using the equation: ΔG° = -RT ln(K), where R is the gas constant.

  • To determine the enthalpy (ΔH°) and entropy (ΔS°) of isomerization, a van't Hoff plot is constructed by plotting ln(K) versus 1/T.

  • The relationship is described by the van't Hoff equation: ln(K) = -ΔH°/RT + ΔS°/R.

  • A linear fit of the data will yield a slope of -ΔH°/R and a y-intercept of ΔS°/R, from which ΔH° and ΔS° can be calculated.

G cluster_workflow VT-NMR Workflow for Thermodynamic Analysis prep Sample Preparation (this compound in Deuterated Solvent) acquire Acquire 1D NMR Spectra at Various Temperatures prep->acquire process Process Spectra & Integrate cis and trans Signals acquire->process calc_k Calculate Equilibrium Constant (K) at Each Temperature process->calc_k vant_hoff Construct Van't Hoff Plot (ln(K) vs 1/T) calc_k->vant_hoff calc_thermo Determine ΔH° and ΔS° from Linear Fit vant_hoff->calc_thermo

Figure 2: Workflow for determining thermodynamic parameters using VT-NMR.

Computational Protocols

Density Functional Theory (DFT) for Thermodynamic Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental studies and to investigate systems that are difficult to study experimentally.

1. Molecular Structure Generation:

  • Build the initial 3D structures of the cis and trans isomers of the this compound using a molecular modeling software (e.g., GaussView, Avogadro).

2. Geometry Optimization:

  • Perform geometry optimization for both the cis and trans isomers to find their lowest energy conformations.

  • A commonly used level of theory is B3LYP with a 6-31G(d) basis set. For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.

  • To model the solvent environment, a continuum solvation model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the Conductor-like Polarizable Continuum Model (CPCM) should be used.

3. Frequency Calculations:

  • Perform frequency calculations on the optimized geometries of both isomers at the same level of theory and with the same solvation model.

  • The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • The output of the frequency calculation provides the thermal corrections to the electronic energy, including the enthalpy and Gibbs free energy at a specified temperature (usually 298.15 K).

4. Calculation of Thermodynamic Parameters:

  • The difference in the calculated Gibbs free energies (G) of the cis and trans isomers gives the Gibbs free energy of isomerization (ΔG° = G_cis - G_trans).

  • Similarly, the difference in the calculated enthalpies (H) gives the enthalpy of isomerization (ΔH° = H_cis - H_trans).

  • The entropy of isomerization can then be calculated using the relationship: ΔS° = (ΔH° - ΔG°)/T.

G cluster_dft_workflow DFT Workflow for Thermodynamic Calculations build Build Initial Structures (cis and trans isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d), with PCM) build->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc extract_thermo Extract Thermochemical Data (G, H) for each isomer freq_calc->extract_thermo calc_delta Calculate ΔG°, ΔH°, and ΔS° (ΔX° = X°_cis - X°_trans) extract_thermo->calc_delta

Figure 3: Workflow for calculating thermodynamic parameters using DFT.

Conclusion

A thorough understanding of the thermodynamic properties of this compound cis-trans isomerization is essential for researchers in the fields of chemistry, biochemistry, and drug development. The trans isomer is consistently found to be more stable than the cis isomer, with the magnitude of this preference being dependent on the specific this compound and the solvent environment. This guide has provided a summary of the key thermodynamic data and detailed experimental and computational protocols for their determination. By employing these methodologies, researchers can gain valuable insights into the conformational preferences and dynamics of amide-containing molecules, which are fundamental to their function and reactivity.

References

Methodological & Application

Application Notes and Protocols for the Use of N-methyl Amides in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification, where a methyl group replaces the hydrogen on an amide nitrogen, introduces significant conformational constraints. These constraints can lead to increased metabolic stability, improved cell permeability, and enhanced binding affinity. However, the incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to steric hindrance. This document provides detailed application notes, protocols, and quantitative data to guide researchers in overcoming these challenges and successfully synthesizing N-methylated peptides.

The primary obstacle in synthesizing N-methylated peptides is the steric bulk of the N-methyl group, which hinders the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric hindrance can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[1] Consequently, specialized protocols, including the use of highly reactive coupling reagents, optimized reaction conditions, and alternative strategies like on-resin N-methylation, are often required.

Data Presentation: Comparative Performance of Coupling Strategies

The choice of coupling reagent and methodology is critical for the successful incorporation of N-methylated amino acids. The following tables summarize the performance of various coupling reagents and strategies.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

Coupling ReagentClassRelative EfficiencyRacemization RiskKey Considerations
HATU Uronium/Aminium SaltVery HighLow to ModerateHighly effective for sterically hindered couplings.[3][4] Can cause racemization with prolonged reaction times or excess base.[4]
HCTU Uronium/Aminium SaltHighLow to ModerateMore reactive than HBTU and effective for difficult sequences.[3]
PyBOP Phosphonium (B103445) SaltHighLowGenerally effective, but can be less efficient for coupling two adjacent N-methylated residues. Byproducts are less hazardous than those from BOP.[4]
PyAOP Phosphonium SaltVery HighLowParticularly effective for the challenging coupling of an N-protected N-methyl amino acid to another N-methyl amino acid residue.[5][6]
COMU Uronium SaltVery HighLowOutperforms HATU in some hindered couplings (e.g., Ala to N-(Me)Ile). Safer alternative to HOBt/HOAt-based reagents.[1]
PyBrOP Phosphonium SaltVery HighModerate to HighA more reactive phosphonium salt, useful for extremely hindered couplings where other reagents may fail.[7]
DIC/Oxyma Carbodiimide/AdditiveModerateVery LowCost-effective and minimizes racemization. Slower reaction times compared to onium salts.[4]

Table 2: Quantitative Comparison of Coupling Reagents in Challenging Peptide Syntheses

Peptide SequenceCoupling TimeCoupling ReagentCrude Purity (%)
ACP (65-74) 2 x 1 minPyBOP48.11
HATU83.63
HCTU79.86
ACP (65-74) 2 x 20 minPyBOP70.27
HATU79.91
HCTU80.52
A-Beta (1-42) 2 x 1 minPyBOP40.10
HATU89.63
HCTU88.29
A-Beta (1-42) 2 x 20 minPyBOP88.54
HATU91.23
HCTU92.11
Data sourced from a comparative study on challenging peptide sequences, demonstrating the higher efficiency of HATU and HCTU, especially with shorter coupling times.[3]

Experimental Protocols

Successful incorporation of N-methylated amino acids requires optimized protocols. The following are detailed methodologies for key experimental procedures.

Protocol 1: Standard Coupling of an Fmoc-N-methyl Amino Acid using HATU

This protocol describes a standard method for coupling an Fmoc-protected N-methylated amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-N-methyl amino acid (4 equivalents)

  • Peptide-resin with a free N-terminal amine

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Pre-activation: Add DIEA (8 eq.) to the amino acid/HATU mixture and allow it to pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, such as coupling onto another N-methylated residue, the reaction time may be extended, or a second coupling may be necessary.

  • Monitoring the Reaction: To check for reaction completion, take a small sample of the resin beads. The standard Kaiser test will give a false negative for the secondary amine of the N-methylated residue. Instead, use the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, in which case a recoupling is recommended.[8]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Microwave-Assisted Coupling of N-Methylated Amino Acids

Microwave irradiation can significantly accelerate coupling reactions, especially for sterically hindered residues.

Materials:

  • Fmoc-N-methyl amino acid (5 equivalents)

  • Peptide-resin with a free N-terminal amine

  • COMU or HATU (5 equivalents)

  • DIEA (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP in a microwave-safe reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection using standard procedures, followed by thorough washing with NMP.

  • Reagent Addition: In a separate vessel, prepare the coupling solution by dissolving the Fmoc-N-methyl amino acid and COMU (or HATU) in NMP. Add DIEA to this solution.

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Place the reaction vessel in the microwave peptide synthesizer. Irradiate the mixture at a constant temperature (e.g., 75°C) for 10-20 minutes. Note: For sensitive residues like Fmoc-Arg(Pbf)-OH, lower temperatures or room temperature coupling may be necessary to avoid side reactions like lactam formation.[1]

  • Washing: After the coupling is complete, thoroughly wash the resin with NMP.

Protocol 3: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This protocol allows for the N-methylation of a specific residue after it has been incorporated into the peptide chain.

Materials:

  • Peptide-resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (B44618) (5 equivalents)

  • Methanol (B129727) (10 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (5 equivalents)

  • 2-Mercaptoethanol (B42355) (10 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

  • DCM

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in NMP.

    • Prepare a solution of o-NBS-Cl (4 eq.) and DMAP (10 eq.) in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Wash the resin thoroughly with NMP and DCM.[1]

  • Methylation (Mitsunobu Reaction):

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Add a solution of triphenylphosphine (5 eq.) and methanol (10 eq.) in THF.

    • Add DIAD (5 eq.) and shake for 10 minutes.

    • Wash the resin with THF, DMF, and DCM.[1]

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once more.

    • Wash the resin thoroughly with NMP and DCM and dry under vacuum.[1]

Visualizations

Experimental Workflow for SPPS with N-Methylated Amides

SPPS_Workflow SPPS Cycle for Incorporating an N-Methyl Amino Acid start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 Remove Piperidine coupling Coupling: - Fmoc-N-Me-AA-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIEA) wash1->coupling Prepare for Coupling wash2 DMF/DCM Wash coupling->wash2 Remove Excess Reagents end_node Next Cycle or Final Cleavage wash2->end_node

Caption: A typical workflow for one cycle of N-methyl amino acid incorporation in Fmoc-SPPS.

Logical Relationships: Challenges and Solutions in N-Methylated Peptide Synthesis

Challenges_Solutions Challenges and Solutions in N-Methylated Peptide Synthesis cluster_challenges Challenges cluster_solutions Solutions Steric Hindrance Steric Hindrance Potent Coupling Reagents\n(HATU, PyAOP, COMU) Potent Coupling Reagents (HATU, PyAOP, COMU) Steric Hindrance->Potent Coupling Reagents\n(HATU, PyAOP, COMU) Microwave Assistance Microwave Assistance Steric Hindrance->Microwave Assistance Optimized Conditions\n(Longer Time, Double Coupling) Optimized Conditions (Longer Time, Double Coupling) Steric Hindrance->Optimized Conditions\n(Longer Time, Double Coupling) On-Resin N-Methylation On-Resin N-Methylation Steric Hindrance->On-Resin N-Methylation Racemization Racemization Mild Coupling Conditions\n(DIC/Oxyma, Weaker Base) Mild Coupling Conditions (DIC/Oxyma, Weaker Base) Racemization->Mild Coupling Conditions\n(DIC/Oxyma, Weaker Base) Diketopiperazine\nFormation Diketopiperazine Formation Use 2-CTC Resin Use 2-CTC Resin Diketopiperazine\nFormation->Use 2-CTC Resin Incomplete Coupling Incomplete Coupling Incomplete Coupling->Potent Coupling Reagents\n(HATU, PyAOP, COMU) Incomplete Coupling->Microwave Assistance Incomplete Coupling->Optimized Conditions\n(Longer Time, Double Coupling)

References

N-Methylacetamide as a Solvent for Electrochemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylacetamide (NMA) is an amide solvent that has garnered significant interest in the field of electrochemistry due to its unique physicochemical properties. Its high dielectric constant, wide liquid range, and ability to form deep eutectic solvents (DESs) make it a versatile medium for a variety of electrochemical applications. This document provides detailed application notes and protocols for the use of NMA as a solvent in electrochemical reactions, with a primary focus on its role in energy storage systems.

NMA's ability to dissolve a wide range of organic and inorganic compounds, coupled with its electrochemical stability, makes it a suitable alternative to more conventional organic solvents.[1] It is particularly noted for its application in the formulation of DESs, which are mixtures of a hydrogen bond donor (like NMA) and a hydrogen bond acceptor (such as a lithium salt).[2] These DESs often exhibit desirable properties for electrolytes, including low volatility, non-flammability, and high ionic conductivity, especially at elevated temperatures.

Physicochemical Properties of N-Methylacetamide

N-methylacetamide is a colorless, hygroscopic solid at room temperature with a faint odor.[1] Key properties relevant to its use as an electrochemical solvent are summarized below.

PropertyValue
Molecular Formula C₃H₇NO
Molar Mass 73.095 g·mol⁻¹
Melting Point 27–30.6 °C
Boiling Point 206–208 °C
Density 0.94 g·cm⁻³
Dielectric Constant 191.3 at 32 °C[1]

Applications in Electrochemical Energy Storage

The predominant application of NMA in electrochemistry is as a component of electrolytes for energy storage devices, such as lithium-ion batteries and supercapacitors. When mixed with lithium salts, NMA forms deep eutectic solvents that can serve as safe and efficient electrolytes.

NMA-Based Deep Eutectic Solvents (DESs) for Lithium-Ion Batteries

NMA-based DESs have shown promise as electrolytes for lithium-ion batteries (LIBs). They can offer a wide electrochemical stability window and good ionic conductivity. These electrolytes are typically prepared by mixing NMA with a lithium salt in a specific molar ratio.

Table 1: Electrochemical Properties of NMA-Based Deep Eutectic Solvents for LIBs

Lithium SaltMolar Ratio (NMA:Salt)Ionic Conductivity (mS/cm) at 25°CIonic Conductivity (mS/cm) at 60°CElectrochemical Stability Window (V vs. Li/Li⁺)
LiTFSI4:1~1.2~5.5up to 4.7
LiPF₆4:1~1.0~4.8up to 5.0
LiNO₃4:1~0.8~4.0up to 4.8

Note: The values presented are approximate and can vary based on the specific experimental conditions, including water content and purity of the components.

NMA-Based Deep Eutectic Solvents for Supercapacitors

NMA-based electrolytes are also suitable for high-temperature supercapacitors. The ionic conductivity of these DESs increases significantly with temperature, making them effective for devices operating under such conditions.

Table 2: Performance of NMA-Based Electrolytes in Supercapacitors

Lithium SaltMolar Ratio (NMA:Salt)Operating Temperature (°C)Specific Capacitance (F/g)
LiTFSI3:180up to 380
LiNO₃3:180~160

Experimental Protocols

Protocol 1: Preparation of NMA-Based Deep Eutectic Solvent Electrolyte

This protocol describes the preparation of a deep eutectic solvent electrolyte composed of N-methylacetamide and a lithium salt (e.g., LiTFSI) in a 4:1 molar ratio.

Materials:

  • N-methylacetamide (NMA), anhydrous (≥99.8%)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (≥99.9%)

  • Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm

  • Magnetic stirrer with heating capabilities

  • Schlenk flask and other appropriate glassware

  • Vacuum line

Procedure:

  • Purification of NMA: If necessary, distill NMA under reduced pressure to remove any impurities and residual water. Store the purified NMA inside the glovebox.

  • Drying of Lithium Salt: Dry the LiTFSI under vacuum at 120°C for 24 hours to remove any moisture. Store the dried salt inside the glovebox.

  • Mixing the Components: Inside the glovebox, weigh the desired amounts of NMA and LiTFSI to achieve a 4:1 molar ratio and add them to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Heating and Stirring: Seal the flask and remove it from the glovebox. Place the flask on a magnetic stirrer with a heating mantle. Heat the mixture to 60-80°C while stirring continuously until the lithium salt is completely dissolved and a homogeneous, clear liquid is formed.

  • Cooling and Storage: Allow the mixture to cool down to room temperature. The resulting deep eutectic solvent should remain in a liquid state. Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture contamination.

G cluster_prep Electrolyte Preparation Workflow start Start purify_nma Purify NMA (Distillation) start->purify_nma dry_salt Dry Lithium Salt (Vacuum Oven) start->dry_salt weigh Weigh NMA and Salt (Glovebox) purify_nma->weigh dry_salt->weigh mix Mix Components in Schlenk Flask weigh->mix heat_stir Heat (60-80°C) and Stir mix->heat_stir cool Cool to Room Temperature heat_stir->cool store Store in Glovebox cool->store end_prep End store->end_prep

Caption: Workflow for the preparation of an NMA-based deep eutectic solvent electrolyte.

Protocol 2: Electrochemical Characterization Using Cyclic Voltammetry (CV)

This protocol outlines the procedure for determining the electrochemical stability window of an NMA-based electrolyte using cyclic voltammetry.

Materials:

  • Prepared NMA-based electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ or a lithium metal pseudo-reference)

  • Counter electrode (e.g., platinum wire or mesh)

  • Argon-filled glovebox

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then ethanol. Dry the electrode thoroughly under vacuum before transferring it into the glovebox.

  • Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Place the working, reference, and counter electrodes in the cell. Add a sufficient amount of the prepared NMA-based electrolyte to immerse the electrodes.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the potential range to be scanned (e.g., from the open-circuit potential to a sufficiently high positive potential and then to a sufficiently low negative potential). The exact range will depend on the expected stability of the electrolyte.

    • Set the scan rate (e.g., 10 mV/s).

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis: Determine the anodic and cathodic limits of the electrochemical stability window by identifying the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte, respectively.

G cluster_cv Cyclic Voltammetry Protocol start_cv Start prep_electrode Prepare and Clean Working Electrode start_cv->prep_electrode assemble_cell Assemble 3-Electrode Cell in Glovebox prep_electrode->assemble_cell add_electrolyte Add NMA-based Electrolyte assemble_cell->add_electrolyte connect_potentiostat Connect to Potentiostat add_electrolyte->connect_potentiostat set_parameters Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammetry set_parameters->run_cv analyze_data Analyze Voltammogram to Determine ESW run_cv->analyze_data end_cv End analyze_data->end_cv

Caption: Step-by-step procedure for cyclic voltammetry analysis of NMA-based electrolytes.

Protocol 3: Galvanostatic Charge-Discharge (GCD) Cycling of a Battery Cell

This protocol details the procedure for evaluating the performance of an NMA-based electrolyte in a battery cell using galvanostatic charge-discharge cycling.

Materials:

  • Prepared NMA-based electrolyte

  • Battery cycler

  • Coin cell components (casings, spacers, springs)

  • Cathode material (e.g., LiFePO₄)

  • Anode material (e.g., lithium metal)

  • Separator (e.g., microporous polymer membrane)

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Electrode Preparation: Prepare the cathode by casting a slurry of the active material, conductive carbon, and a binder onto a current collector. The anode is typically a lithium metal foil.

  • Cell Assembly: Inside the glovebox, assemble the coin cell in the following order: negative casing, anode, separator, a few drops of the NMA-based electrolyte, cathode, spacer, spring, and positive casing.

  • Crimping: Crimp the coin cell using a hydraulic crimper to ensure it is properly sealed.

  • Resting: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes and separator by the electrolyte.

  • Galvanostatic Cycling:

    • Place the coin cell in the battery cycler.

    • Set the charge and discharge current rates (C-rates).

    • Define the upper and lower voltage cut-off limits.

    • Program the number of cycles to be performed.

    • Start the cycling test.

  • Data Analysis: Analyze the charge-discharge curves to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.

Applications in Organic Electrosynthesis and Electroanalysis

While the primary application of NMA in electrochemistry is in energy storage, its properties suggest potential for use in other areas, although it is less commonly reported in the literature for these purposes.

  • Organic Electrosynthesis: NMA's ability to dissolve a variety of organic substrates and supporting electrolytes could make it a suitable solvent for electrosynthetic reactions. Its high dielectric constant can facilitate the separation of ion pairs, potentially influencing reaction pathways and yields. However, specific protocols and a broad range of examples are not yet well-established.

  • Electroanalysis: For electroanalytical applications, the solvent must provide a stable background over the potential range of interest and effectively solvate both the analyte and the supporting electrolyte. NMA's wide electrochemical window could be advantageous for the analysis of compounds with high oxidation or reduction potentials. Further research is needed to explore its utility for various electroanalytical techniques.

Conclusion

N-methylacetamide is a promising solvent for electrochemical applications, particularly in the formulation of deep eutectic electrolytes for lithium-ion batteries and supercapacitors. Its favorable physicochemical properties, including a high dielectric constant and a wide liquid range, contribute to the development of safer and more efficient energy storage systems. While its use in organic electrosynthesis and electroanalysis is not as widespread, its unique characteristics warrant further investigation into these areas. The protocols provided herein offer a foundation for researchers to explore the potential of NMA in their electrochemical studies.

References

Application Notes and Protocols: Methyl Amide Derivatives and Related N-Containing Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are paramount in asymmetric catalysis for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry and materials science. Among the vast array of ligands, those incorporating amide functionalities serve as powerful tools due to their rigid structures, capacity for hydrogen bonding, and tunable steric and electronic properties. This document provides detailed application notes and experimental protocols for a key class of N-containing ligands, including those derived from or incorporating amide-like structures, in various asymmetric catalytic transformations.

Chiral Bis(oxazoline) (BOX) Ligands

Chiral C₂-symmetric bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis. Their synthesis is modular and often starts from readily available chiral amino alcohols, allowing for fine-tuning of the ligand structure to suit specific reactions. The oxazoline (B21484) ring itself is a cyclic imino ester, closely related to amide structures, and provides a rigid scaffold for effective stereocontrol.

Application: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation

BOX ligands, in combination with copper(II) salts, are highly effective catalysts for the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrene derivatives. This reaction is a powerful method for constructing chiral indole-containing compounds, which are prevalent in biologically active molecules.

Quantitative Data Summary

The following table summarizes the performance of a thiophene-based bis(oxazoline) ligand (L5) in the Cu(OTf)₂-catalyzed asymmetric Friedel-Crafts alkylation of various indoles with nitrostyrenes.

EntryIndole (B1671886) (Substituent)Nitrostyrene (Substituent)Yield (%)[1]ee (%)[1]
1H4-F7681
2H4-Cl7279
3H4-Br7578
4H2-Cl6575
55-MeO4-F7077
65-Br4-F6876
Experimental Protocols

Protocol 1: Synthesis of a Representative Bis(oxazoline) Ligand (L5)

This protocol describes the synthesis of 2,5-bis(oxazolinyl)thiophene ligand L5 from thiophene-2,5-dicarboxylic acid and an enantiopure amino alcohol.

  • Materials:

  • Procedure:

    • Acid Chloride Formation: A mixture of thiophene-2,5-dicarboxylic acid (1.0 eq) and thionyl chloride (5.0 eq) in anhydrous toluene is heated at reflux for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude thiophene-2,5-dicarbonyl dichloride.

    • Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of (1S,2R)-2-amino-1,2-diphenylethanol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. The reaction mixture is stirred at room temperature for 12 hours.

    • Cyclization: The reaction mixture from the previous step is cooled to 0 °C, and thionyl chloride (3.0 eq) is added dropwise. The mixture is stirred at room temperature for 8 hours.

    • Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure bis(oxazoline) ligand L5.[1]

Protocol 2: Asymmetric Friedel-Crafts Alkylation

  • Materials:

  • Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.15 eq) and the chiral bis(oxazoline) ligand L5 (0.15 eq) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

    • Reaction Setup: To the catalyst solution, indole (1.0 eq) is added, and the mixture is stirred for 10 minutes. The β-nitrostyrene derivative (1.2 eq) is then added.

    • Reaction Execution: The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired alkylated indole product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[1]

Chiral Phosphino-Oxazoline (PHOX) Ligands

PHOX ligands are a class of non-symmetrical P,N-ligands that have proven to be highly effective in a variety of metal-catalyzed reactions, particularly palladium-catalyzed asymmetric allylic alkylation. Their modular synthesis allows for systematic tuning of both the phosphine (B1218219) and oxazoline moieties.

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful C-C bond-forming reaction. The use of chiral PHOX ligands with palladium catalysts enables highly enantioselective versions of this transformation.

Quantitative Data Summary

The table below shows the results for the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate using various palladium catalysts complexed with P,N-sulfinyl imine ligands, which are structurally related to PHOX ligands.

EntryLigandYield (%)[2]ee (%)[2]
114 >9594
215 >9586
316 >9588
Experimental Protocols

Protocol 3: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

  • Materials:

    • [Pd(allyl)Cl]₂

    • Chiral P,N-Ligand (e.g., PHOX or sulfinyl imine analog)

    • rac-1,3-Diphenyl-2-propenyl acetate

    • Dimethyl malonate

    • N,O-Bis(trimethylsilyl)acetamide (BSA)

    • Potassium acetate (KOAc)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Catalyst Preparation: In a glovebox or under an inert atmosphere, [Pd(allyl)Cl]₂ (0.01 eq) and the chiral P,N-ligand (0.025 eq) are dissolved in anhydrous DCM. The solution is stirred at room temperature for 20 minutes.

    • Reaction Setup: To the catalyst solution, rac-1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (3.0 eq), BSA (3.0 eq), and a catalytic amount of KOAc are added.

    • Reaction Execution: The reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC or GC).

    • Work-up and Purification: The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the alkylated product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Visualizations

Ligand Synthesis Workflow

G cluster_0 Synthesis of Bis(oxazoline) Ligand start Chiral Amino Alcohol + Dicarboxylic Acid step1 Amide Bond Formation (e.g., via acid chloride) start->step1 Coupling step2 Cyclization (e.g., using SOCl₂) step1->step2 Dehydration step3 Purification (Column Chromatography) step2->step3 end Pure Bis(oxazoline) Ligand step3->end

Caption: General workflow for the synthesis of a chiral bis(oxazoline) ligand.

Asymmetric Catalysis Workflow

G cluster_1 Asymmetric Catalytic Reaction cat_prep In-situ Catalyst Formation (Metal Precursor + Chiral Ligand) reaction_setup Addition of Substrates (e.g., Indole, Nitrostyrene) cat_prep->reaction_setup reaction_run Stir at Controlled Temp. (Monitor by TLC/GC) reaction_setup->reaction_run workup Quenching & Extraction reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC for ee) purification->analysis product Enantioenriched Product analysis->product

Caption: General experimental workflow for an asymmetric catalytic reaction.

Catalytic Cycle Concept

G cluster_2 Conceptual Catalytic Cycle catalyst [M]-Ligand* intermediate1 [M]-Ligand*-Substrate A Complex catalyst->intermediate1 + Substrate A substrate_a Substrate A substrate_b Substrate B intermediate2 Transition State (Enantiodetermining Step) intermediate1->intermediate2 + Substrate B product_complex [M]-Ligand*-Product Complex intermediate2->product_complex Bond Formation product_complex->catalyst - Product product Chiral Product product_complex->product

References

Application of Methyl Amides in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl amides as key starting materials or reagents. The methodologies covered include classical name reactions, modern transition-metal-catalyzed cross-coupling, and metal-free activation techniques.

Vilsmeier-Haack Reaction: Synthesis of Quinolines

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can be employed in the synthesis of heterocyclic systems. N,N-Dimethylformamide (DMF), a common methyl amide, serves as the precursor to the electrophilic Vilsmeier reagent. A prominent application is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which are valuable intermediates in medicinal chemistry.[1][2]

Logical Relationship: Vilsmeier-Haack Quinoline Synthesis

Vilsmeier_Haack_Quinoline_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product N_Arylacetamide N-Arylacetamide Cyclized_Intermediate Cyclized Intermediate N_Arylacetamide->Cyclized_Intermediate Electrophilic Attack DMF_POCl3 DMF / POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Formation Vilsmeier_Reagent->Cyclized_Intermediate Reaction Quinoline 2-Chloro-3-formylquinoline Cyclized_Intermediate->Quinoline Hydrolysis

Caption: Logical flow of the Vilsmeier-Haack synthesis of quinolines.

Quantitative Data: Synthesis of 2-Chloro-3-formylquinolines
EntryN-Arylacetamide SubstituentReaction Time (h)Yield (%)Reference
1H662[3]
28-Methyl863[2]
38-Nitro-65[2]
46-Chloro-69[3]
56-Bromo0.7590[1]
6m-Methoxy-Good[1]
Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-formylquinoline[1]
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (7.7 mL, 10 mmol) to -5 °C.

  • Slowly add phosphorus oxychloride (9.3 mL, 10 mmol) dropwise to the cooled DMF, maintaining the temperature below 0 °C.

  • Stir the mixture at -5 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: To a solution of 4-bromoacetanilide (1.070 g, 5 mmol) in acetonitrile (B52724), add a solution of cetyltrimethylammonium bromide (CTAB) (1 mL of 0.05 M in acetonitrile).

  • Slowly add the prepared Vilsmeier reagent to the acetanilide (B955) solution.

  • Reflux the reaction mixture for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (CH2Cl2) and quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate:hexane (3:7) eluent to afford 6-bromo-2-chloro-3-formylquinoline.

Transition Metal-Catalyzed Synthesis of Heterocycles

Transition metal catalysis offers a powerful and atom-economical approach to constructing complex heterocyclic scaffolds from simple starting materials. Methyl amides, particularly N-methylbenzamides, serve as excellent directing groups for C-H activation, enabling annulation reactions with various coupling partners like alkynes to furnish isoquinolones.

Experimental Workflow: Rhodium-Catalyzed Isoquinolone Synthesis

Rhodium_Catalyzed_Workflow Start Start: Combine Reactants Reactants N-Methylbenzamide, Alkyne, [Cp*RhCl2]2, AgSbF6, Cu(OAc)2, Solvent Start->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Isoquinolone Purification->Product Amide_Activation_Pathway Amide N-Aryl Amide Activated_Amide Activated Amide (Nitrile/Keteniminium ion) Amide->Activated_Amide Activation Tf2O Tf2O Tf2O / 2-ClPyr N_Amidinyliminium N-Amidinyliminium Ion Activated_Amide->N_Amidinyliminium Amine_Aldehyde Amine + Aldehyde Imine Imine Amine_Aldehyde->Imine Condensation Imine->N_Amidinyliminium Cyclization Pictet-Spengler-like Annulation N_Amidinyliminium->Cyclization Product 3,4-Dihydroquinazoline Cyclization->Product

References

Enhancing Peptide Therapeutics: A Detailed Protocol for On-Resin N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic N-methylation of peptide backbones represents a powerful tool in medicinal chemistry to improve the pharmacological properties of peptide-based drug candidates. The introduction of a methyl group to the amide nitrogen can significantly enhance metabolic stability, increase membrane permeability, and modulate the peptide's conformation for improved receptor binding and selectivity.[1][2][3] This document provides detailed application notes and experimental protocols for the on-resin N-methylation of peptides, a streamlined approach performed during solid-phase peptide synthesis (SPPS).[1]

The two primary methodologies for on-resin N-methylation are Direct Alkylation and the Fukuyama-Mitsunobu reaction.[1] The choice between these methods is influenced by the peptide sequence, the specific amino acid residue targeted for methylation, and the desired extent of methylation.[1]

Data Presentation: Purity of Crude N-Methylated Peptides

The efficiency of on-resin N-methylation can be evaluated by the purity of the crude peptide following synthesis and cleavage from the resin. The table below summarizes reported High-Performance Liquid Chromatography (HPLC) purity data for crude peptides that have undergone N-methylation using different techniques.

Peptide Sequence/Residue MethylatedN-Methylation MethodHPLC Purity of Crude Product (%)
(N-Me)DWG-NH2Optimized Fukuyama-Mitsunobu>95% (major peak)
Multiple N-methylated peptideOptimized Fukuyama-Mitsunobu (Microwave-assisted)57%
Cyclic HexapeptidesDirect Alkylation (LiOtBu/MeI)Variable, dependent on conformation

Table 1: Reported HPLC Purity of Crude N-Methylated Peptides. This table provides a summary of the purity of crude peptides after on-resin N-methylation using different methods, as determined by HPLC analysis. The purity can be influenced by the specific peptide sequence and the reaction conditions.

Experimental Protocols

The following section details the step-by-step procedures for the two primary on-resin N-methylation methodologies.

Protocol 1: Direct Alkylation

This method involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base. While straightforward, its efficiency can be affected by steric hindrance from adjacent amino acid residues.[1]

Materials:

  • Peptide-bound resin

  • Lithium tert-butoxide (LiOtBu) solution in dry Tetrahydrofuran (THF) (1.5 M)

  • Methyl iodide (MeI) in Dimethyl sulfoxide (B87167) (DMSO) (10% v/v)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-bound resin in an appropriate solvent within a solid-phase synthesis vessel.

  • Add the filtered LiOtBu solution in dry THF to the resin.[4]

  • Agitate the resin for 30 minutes.[4]

  • Drain the base solution.

  • Without rinsing, add the 10% (v/v) solution of methyl iodide in DMSO and agitate the resin for 30 minutes.[4]

  • Wash the resin thoroughly with DMSO, DMF, and DCM.

  • Dry the resin under vacuum.[1]

Protocol 2: Fukuyama-Mitsunobu Reaction

This two-step method first activates the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, increasing the acidity of the N-H proton. This is followed by methylation via a Mitsunobu reaction. This approach is generally more robust and applicable to a wider range of amino acids, including those that are sterically hindered.[1] Recent optimizations have significantly reduced the reaction time for this procedure.[1][5]

Materials:

  • Peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP) or Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol (B129727) (MeOH) or Triphenylphosphine (B44618) (PPh3) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 2-Mercaptoethanol (B42355)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Optimized and Time-Reduced Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-bound resin in NMP.

    • Prepare a pre-activated solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.[5]

    • Add the solution to the resin and shake for a reduced time as per optimized protocols (can be as short as a few minutes with microwave assistance).[5]

    • Wash the resin with NMP and DCM.

  • Methylation (Mitsunobu Reaction):

    • Swell the o-NBS protected peptide-resin in THF.

    • Add triphenylphosphine (5 equivalents) and methanol (10 equivalents).[1]

    • Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10 minutes.[1]

    • Wash the resin with THF, DMF, and DCM.[1]

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.[1]

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once.[1]

    • Wash the resin thoroughly with NMP and DCM and dry under vacuum.[1]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the two primary on-resin N-methylation methodologies.

Fukuyama_Mitsunobu_Workflow start Peptide on Resin sulfonylation Sulfonylation (o-NBS-Cl, Base) start->sulfonylation wash1 Wash sulfonylation->wash1 methylation Methylation (MeOH, PPh3, DIAD) wash1->methylation wash2 Wash methylation->wash2 deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) wash2->deprotection wash3 Wash deprotection->wash3 end N-Methylated Peptide on Resin wash3->end

Caption: Fukuyama-Mitsunobu reaction workflow for on-resin N-methylation.

Direct_Alkylation_Workflow start Peptide on Resin base_treatment Base Treatment (e.g., LiOtBu) start->base_treatment methylation Methylation (Methyl Iodide) base_treatment->methylation wash Wash methylation->wash end N-Methylated Peptide on Resin wash->end

Caption: Direct alkylation workflow for on-resin N-methylation.

Post-Methylation Processing and Analysis

Following on-resin N-methylation, the peptide is cleaved from the solid support, deprotected, and purified, typically using reversed-phase HPLC (RP-HPLC).[6][7] N-methylation increases the hydrophobicity of a peptide, which generally leads to a longer retention time in RP-HPLC compared to its non-methylated counterpart.[6]

Analytical Techniques for Characterization:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and purification.[7][8] The presence of multiple peaks for a pure N-methylated peptide can sometimes be observed due to the presence of stable cis/trans conformational isomers.[6]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the N-methylated peptide and verifying the success of the methylation reaction.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the location of N-methylation and conformational changes.[9]

On-resin N-methylation is a valuable technique in peptide drug discovery and development. The methodologies of Direct Alkylation and the Fukuyama-Mitsunobu reaction provide versatile options for modifying peptides to enhance their therapeutic potential. The selection of the appropriate method should be based on the specific peptide sequence and the desired outcome. The protocols and data presented here serve as a comprehensive guide for researchers to effectively implement these techniques.[1]

References

use of methyl amides for improving drug solubility and permeability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Methyl Amides for Improving Drug Solubility and Permeability

For: Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in drug discovery is the poor aqueous solubility and low membrane permeability of many promising new chemical entities (NCEs). These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its oral bioavailability.[1][2] One effective medicinal chemistry strategy to address these limitations is the N-methylation of amide bonds within a molecule. This seemingly minor modification—adding only 14 atomic mass units—can profoundly alter a compound's physicochemical properties to improve its drug-like characteristics.[3]

These application notes provide an overview of the principles behind using methyl amides, quantitative data from case studies, and detailed protocols for evaluating the impact of this modification on solubility and permeability.

Mechanism of Improvement

N-methylation of a secondary amide (R-CO-NH-R') to a tertiary amide (R-CO-N(CH₃)-R') enhances solubility and permeability through several key mechanisms:

  • Removal of Hydrogen Bond Donors: The primary mechanism is the replacement of the amide proton (N-H), a hydrogen bond donor (HBD), with a methyl group. This modification reduces the molecule's ability to form strong hydrogen bonds with water, which can lower the desolvation penalty required for it to exit the aqueous phase and partition into the lipid cell membrane.[4] Removing HBDs is a known strategy to significantly improve compound absorption.[3]

  • Disruption of Crystal Packing: The presence of the N-H group in secondary amides allows for strong intermolecular hydrogen bonding in the solid state, leading to a stable crystal lattice and consequently, low aqueous solubility. N-methylation prevents this, disrupting the crystal packing and often leading to a significant increase in solubility.

  • Conformational Changes: N-methylation can induce a change in the molecule's conformation. For instance, in amides derived from aromatic acids and anilines, N-methylation can alter the C-C-N-C torsion angle, leading to a less planar structure.[3] This change can reduce intermolecular interactions and increase solubility.

  • Increased Lipophilicity (in some cases): While removing an HBD generally decreases the desolvation penalty for membrane permeation, the addition of a methyl group can also increase lipophilicity (logD/logP).[3] This effect must be carefully balanced, as excessive lipophilicity can lead to decreased solubility and other undesirable ADMET properties.[5]

The interplay of these factors determines the overall effect of N-methylation. The impact can vary depending on the molecular context, such as whether the amide is part of an aliphatic or aromatic system.[3]

Data Presentation: Effects of N-Methylation

The following tables summarize quantitative data from studies investigating the impact of N-methylation and related modifications on drug properties.

Table 1: Physicochemical Property Changes upon N-Methylation of Secondary Amides

Amide Class (Parent Molecule)Change in Solubility (logS)Change in Lipophilicity (logD)Key Observation
Amides from Aliphatic AcidsSmall IncreaseIncreaseModest solubility gain with increased lipophilicity.
Amides from Aromatic AcidsPronounced IncreaseLess ImpactSignificant solubility improvement with minimal change to lipophilicity.
Amides from Aromatic Acids & AnilinesSignificant IncreaseSignificant DecreaseBoth solubility and polarity are increased due to conformational changes.

Data summarized from an analysis of the GSK in-house dataset.[3]

Table 2: Case Study - In Vitro ADME Properties of Chlamydia Trachomatis Inhibitors

CompoundC8-SubstituentAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Efflux RatioBCS Class (Predicted)
3 Cyclopropyl< 12.60.3IV
18 Methoxy< 10.8-IV
30 Methyl Sulfonamide 23 17 0.5 II

This study demonstrates that introducing a methyl sulfonamide group dramatically improved both solubility and permeability, moving the compound from BCS Class IV (low solubility, low permeability) to Class II (low solubility, high permeability).[6]

Table 3: Permeability of a Cyclic Hexapeptide and its Analogs

Compound IDModificationPermeability (Pₑ) (10⁻⁶ cm/s)
CP1 Parent Peptide (Amide)0.7
MP1 N-Methylated Analog 2.1
MP2 N-Methylated Analog 1.8
MP3 N-Methylated Analog 1.1
MP4 N-Methylated Analog 4.1
MP5 N-Methylated Analog 2.5

This data shows that regioselective N-methylation can significantly increase the membrane permeability of cyclic peptides.[4]

Visualizations

The following diagrams illustrate the logical and experimental workflows associated with using N-methylation to improve drug properties.

cluster_0 Problem cluster_1 Strategy cluster_2 Molecular Impact cluster_3 Physicochemical Outcome cluster_4 Overall Goal A Poorly Soluble / Permeable Drug (Contains Secondary Amide) B N-Methylation of Amide A->B Apply Modification C Removes H-Bond Donor Disrupts Crystal Packing Alters Conformation B->C Leads to D Increased Solubility (logS) Improved Permeability (PAMPA, Caco-2) C->D Results in E Enhanced Oral Bioavailability D->E Contributes to

Caption: Logical flow of N-methylation strategy.

Caption: Experimental workflow for evaluating N-methylation.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination

Objective: To determine the kinetic solubility of the parent amide and its N-methylated analog in a buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4). This protocol is adapted from general solubility testing procedures.[7]

Materials:

  • Test compounds (parent amide, N-methyl amide)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for stock, UV-transparent for analysis)

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer) or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add 2 µL of each DMSO stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentration will be 100 µM.

  • Incubation and Precipitation: Seal the plate and shake vigorously at room temperature (e.g., 300 rpm) for 2 hours to allow the compound to dissolve and equilibrate. Less soluble compounds will form a precipitate.

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max. Alternatively, analyze the supernatant concentration using a calibrated HPLC-UV method.

  • Calculation: Compare the absorbance or HPLC peak area of the sample to a standard curve prepared in a DMSO/PBS mixture to determine the final concentration of the dissolved compound. This value represents the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of the parent amide and its N-methylated analog. The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability.[8]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds

  • Plate shaker

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane: Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution. Allow it to impregnate the membrane for at least 5 minutes.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4). To improve the sink condition, 5% DMSO can be added to the acceptor buffer.

  • Prepare Donor Plate: Prepare the test compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM from a DMSO stock, final DMSO ≤ 1%). Add 200 µL of this solution to each well of the coated donor plate.

  • Assemble PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader or LC-MS/MS). Also, determine the initial concentration from the donor solution at T=0.

  • Calculate Permeability Coefficient (Pₑ): The effective permeability coefficient (Pₑ) is calculated using the following equation:

    Pₑ = [-ln(1 - Cₐ / C_eq)] * (Vₐ * Vₒ) / [(Vₐ + Vₒ) * A * t]

    Where:

    • Cₐ is the concentration in the acceptor well at time t.

    • C_eq is the equilibrium concentration, calculated as (Cₒ * Vₒ + Cₐ * Vₐ) / (Vₒ + Vₐ).

    • Cₒ is the concentration in the donor well at time t.

    • Vₐ and Vₒ are the volumes of the acceptor and donor wells, respectively.

    • A is the filter area.

    • t is the incubation time in seconds.

Considerations and Alternatives

While N-methylation is a powerful tool, it is not universally successful and requires careful consideration:

  • Pharmacology: The modification can alter the binding affinity of the drug to its target. The N-methyl group may introduce steric hindrance or remove a critical hydrogen bond interaction with the receptor.

  • Metabolism: Tertiary amides can be subject to N-demethylation by cytochrome P450 enzymes, which could be a metabolic liability.

  • Alternative Strategies: A prominent alternative is the amide-to-ester bioisosteric substitution .[5][9] Like N-methylation, this removes an HBD and can improve permeability, often with a more significant impact on lipophilicity.[4] Studies have shown that for certain molecules, particularly cyclic peptides and PROTACs, an amide-to-ester switch can lead to superior permeability compared to N-methylation.[4][10]

Conclusion

N-methylation of amides is a valuable and straightforward strategy in medicinal chemistry to enhance the solubility and permeability of drug candidates. By removing a key hydrogen bond donor and altering the molecule's solid-state and conformational properties, this modification can effectively address common ADME issues that hinder the development of orally bioavailable drugs. The provided protocols offer a standardized approach for researchers to quantitatively assess the impact of N-methylation, enabling data-driven decisions in the lead optimization process.

References

Probing the Dynamics of Molecular Shape-Shifting: An Application Note on the Experimental Investigation of Methyl Amide Cis-Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-trans isomerization of the amide bond, a fundamental process in chemistry and biology, governs the conformational landscape and, consequently, the function of a vast array of molecules, from simple organic amides to complex proteins and pharmaceuticals. The interconversion between the planar cis and trans rotamers, separated by a significant energy barrier, is a relatively slow process on the NMR timescale, allowing for the direct observation and quantification of both isomers. Understanding the kinetics and thermodynamics of this isomerization is crucial for drug design, protein folding studies, and materials science. This application note provides a detailed overview of the experimental setups and protocols for studying methyl amide cis-trans isomerization, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Key Experimental Techniques

The study of this compound cis-trans isomerization primarily relies on a combination of spectroscopic and computational techniques to elucidate the kinetics, thermodynamics, and structural features of the process.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone technique for investigating cis-trans isomerization due to its ability to distinguish between the two isomers in solution.[1][2][3] Both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to identify and quantify the cis and trans populations.[1][2]

  • One-Dimensional (1D) NMR: Provides distinct signals for the cis and trans isomers, allowing for the determination of their relative populations (equilibrium constant, K_eq_) by integrating the respective peak areas.[4][5]

  • Two-Dimensional Exchange Spectroscopy (2D EXSY): This powerful technique allows for the direct observation of chemical exchange between the cis and trans forms.[3] The presence of cross-peaks between the signals of the two isomers is a definitive indicator of isomerization, and the volume of these cross-peaks can be used to determine the rate constants of the forward and reverse reactions.[3]

  • Saturation Transfer Difference (STD) NMR: In cases where one isomer is in much lower abundance, saturation transfer experiments can be employed.[6][7] By selectively saturating the resonance of the major isomer, a decrease in the intensity of the minor isomer's signal can be observed if there is chemical exchange, allowing for the determination of the rate constant for the conversion from the major to the minor isomer.

2. Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[1][7][8][9] DFT can be used to:

  • Calculate the geometries and relative stabilities of the cis and trans isomers.[8][9]

  • Determine the energy barrier for isomerization (activation energy).[8]

  • Predict NMR chemical shifts to aid in the assignment of experimental spectra.[3]

  • Investigate the influence of solvent and substituents on the isomerization process.[3][8]

3. Temperature-Jump Relaxation Methods: For very fast isomerization processes, temperature-jump (T-jump) techniques can be utilized.[10][11] This method involves rapidly perturbing the equilibrium of the system with a sudden temperature increase and then monitoring the relaxation to the new equilibrium state.[10][11] The rate of relaxation is related to the rate constants of the isomerization. The heating can be achieved by discharging a capacitor through the sample or by using a pulsed laser.[11]

Experimental Protocols

Protocol 1: Determination of Equilibrium and Kinetic Parameters by NMR Spectroscopy

Objective: To quantify the equilibrium constant (K_eq_) and the rate constants (k_cis→trans_ and k_trans→cis_) for this compound cis-trans isomerization.

Materials:

  • This compound compound of interest

  • Appropriate deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer with variable temperature capabilities

Methodology:

  • Sample Preparation: Dissolve a known concentration of the this compound compound in the chosen deuterated solvent.

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a series of temperatures (e.g., 298 K, 308 K, 318 K, etc.).

    • Ensure the system has reached thermal equilibrium at each temperature before acquisition.

    • Identify the distinct signals corresponding to the cis and trans isomers. The relative populations of the two isomers can be determined by integrating the corresponding signals.[4][5]

  • 2D EXSY Spectra Acquisition:

    • Acquire a 2D EXSY spectrum at a temperature where the isomerization rate is on the order of the mixing time.

    • The presence of cross-peaks between the resonances of the cis and trans isomers confirms the exchange process.

    • The rate constants for the trans to cis conversion can be determined from the 2D EXSY spectra.[3]

  • Data Analysis:

    • Equilibrium Constant (K_eq_): Calculate K_eq_ = [trans]/[cis] from the integrations of the 1D NMR spectra at each temperature.

    • Thermodynamic Parameters (ΔG°, ΔH°, ΔS°): Plot ln(K_eq_) versus 1/T (van't Hoff plot). The slope and intercept of the resulting line can be used to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization. The standard Gibbs free energy (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.[6][7]

    • Rate Constants (k): Determine the rate constants from the 2D EXSY data using appropriate software.[3] The rate constant for the conversion of trans to cis amide in certain methyl N-acyl-D-glucosaminides has been found to range from 0.02 to 3.59 s⁻¹ over a temperature range of 31-85 °C, while the conversion from cis to trans is faster, with rate constants ranging from 0.24 to 80 s⁻¹.[1][2][6][7]

    • Activation Energy (E_a_): Plot ln(k) versus 1/T (Arrhenius plot). The activation energy for the isomerization can be determined from the slope of this plot. Activation energies for the cis to trans and trans to cis processes in some systems have been found to be in the range of 16-19 kcal/mol and 19-20 kcal/mol, respectively.[1][2][6][7]

Protocol 2: Computational Modeling of Cis-Trans Isomerization using DFT

Objective: To calculate the energetic profile of the isomerization and predict spectroscopic properties.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package

  • GaussView, Avogadro, or other molecular visualization software

Methodology:

  • Structure Building: Build the initial structures of the cis and trans isomers of the this compound.

  • Geometry Optimization: Perform geometry optimizations for both isomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[8]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Transition State Search: Locate the transition state for the isomerization by performing a transition state search (e.g., using the Berny algorithm) starting from a guess structure that is intermediate between the cis and trans forms.

  • Transition State Verification: Perform a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency corresponding to the rotation around the amide bond.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the cis and trans minima.[12][13]

  • Energy Profile: The energy difference between the optimized isomers and the transition state provides the activation energy for the isomerization. The relative energies of the cis and trans isomers provide the enthalpy of isomerization.

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized cis and trans structures to aid in the interpretation of experimental spectra.

Data Presentation

Quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Thermodynamic Parameters for this compound Cis-Trans Isomerization

CompoundSolventTemperature (K)K_eq_ (trans/cis)ΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
N-methylacetamideD₂O333----
Methyl N-formyl-α-D-glucosaminideD₂O315~3.35---
Methyl N-acetyl-α-D-glucosaminideD₂O315~54.5---

Note: Data for N-methylacetamide is qualitative from the search results. Quantitative values for the glucosaminide derivatives can be calculated from the provided percentages of the cis isomer. For example, for Methyl N-formyl-α-D-glucosaminide with ~23% cis isomer, the trans isomer is ~77%, leading to a K_eq_ of approximately 3.35.[6][7]

Table 2: Kinetic Parameters for this compound Cis-Trans Isomerization

CompoundSolventTemperature (K)k_cis→trans_ (s⁻¹)k_trans→cis_ (s⁻¹)E_a_ (cis→trans) (kcal/mol)E_a_ (trans→cis) (kcal/mol)
Methyl N-acyl-D-glucosaminidesD₂O304-3580.24 - 800.02 - 3.5916 - 1919 - 20
Ac-G-G-G-NH₂DMSO296-4-9 x 10⁻³--

Note: The rate constants for the glucosaminide derivatives are given as a range over the specified temperature range.[1][2][6][7] The rate constant for the tripeptide is for the trans to cis conversion.[3]

Visualizations

Isomerization_Process cluster_reactants Cis Isomer cluster_products Trans Isomer cluster_transition Transition State cis Cis Conformation ts Transition State (Rotation around C-N bond) cis->ts k_cis→trans trans Trans Conformation trans->ts k_trans→cis ts->trans

Caption: Energy profile of cis-trans isomerization.

Experimental_Workflow start Start: this compound Sample nmr NMR Spectroscopy start->nmr comp Computational Chemistry (DFT) start->comp oneD_nmr 1D NMR (¹H, ¹³C) - Determine K_eq nmr->oneD_nmr twoD_exsy 2D EXSY - Determine Rate Constants (k) nmr->twoD_exsy geom_opt Geometry Optimization & Frequency Calculations comp->geom_opt thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) oneD_nmr->thermo kinetic Kinetic Parameters (E_a) twoD_exsy->kinetic ts_search Transition State Search geom_opt->ts_search nmr_pred Predict NMR Spectra geom_opt->nmr_pred energy_profile Energy Profile & Activation Energy ts_search->energy_profile

Caption: Workflow for studying isomerization.

Conclusion

The combination of advanced NMR techniques and computational chemistry provides a robust framework for the detailed investigation of this compound cis-trans isomerization. The protocols and data presented in this application note offer a comprehensive guide for researchers in academia and industry to probe the conformational dynamics of amide-containing molecules. A thorough understanding of this fundamental process is essential for advancing our knowledge in fields ranging from fundamental chemistry to drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of Methyl Amide Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl amide functionalities are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The strategic incorporation of an N-methyl group on an amide bond can significantly influence a molecule's conformational rigidity, metabolic stability, cell permeability, and hydrogen bonding capacity. These properties make this compound-containing compound libraries a valuable resource in drug discovery campaigns targeting a wide range of protein classes. High-throughput screening (HTS) provides a rapid and efficient means to interrogate these libraries for interactions with specific biological targets, enabling the identification of novel hit compounds for further development.

These application notes provide detailed protocols and guidelines for the high-throughput screening of this compound compound libraries against two major drug target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs).

Synthesis of this compound Compound Libraries

The construction of diverse this compound compound libraries is often achieved through solid-phase synthesis. This methodology allows for the efficient and systematic variation of substituents around the this compound core. A common approach involves the use of N-methylated amino acid building blocks, which can be incorporated into peptide or small molecule scaffolds on a resin support. The coupling of these N-methylated amino acids can sometimes be challenging and may require specific coupling reagents to achieve high yields.[1] An alternative strategy is the on-resin N-methylation of a secondary amide. Solid-phase synthesis facilitates the purification process, as excess reagents and byproducts can be easily washed away, yielding the desired compounds in high purity after cleavage from the resin.[2]

Application Note 1: High-Throughput Screening of this compound Compounds as Kinase Inhibitors

Assay Principle

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, making them a major target class for drug discovery. A common method for HTS of kinase inhibitors is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction. This protocol utilizes an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction. The assay is based on two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and a lower luminescent signal.

Signaling Pathway Diagram: Generic Kinase Cascade

kinase_cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Activation

Caption: A simplified signaling pathway illustrating a typical kinase cascade.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating:

    • Prepare a 1 mM stock solution of each this compound compound in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound solution to a 384-well low-volume white plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known kinase inhibitor (positive control) into designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations of kinase and substrate should be optimized for each specific kinase.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the 384-well plate containing the compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final volume will be 5 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Presentation: Kinase Inhibition HTS Results
Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
MA-00110150,0005.0
MA-0021025,00084.3
MA-00310145,0008.1
............
DMSO-158,0000.0
Staurosporine15,00096.8

% Inhibition is calculated as: (1 - (Sample RLU - Positive Control RLU) / (Negative Control RLU - Positive Control RLU)) * 100

Application Note 2: Screening this compound Libraries Against G-Protein Coupled Receptors (GPCRs)

Assay Principle

GPCRs are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them a primary target for approximately one-third of all approved drugs.[] Upon ligand binding, GPCRs undergo a conformational change that triggers intracellular signaling cascades, often leading to a change in the concentration of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺). This protocol describes a calcium flux assay, which is a common HTS method for GPCRs that couple to the Gq signaling pathway. This assay uses a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Activation of a Gq-coupled GPCR leads to the release of calcium from intracellular stores, which can be detected as an increase in fluorescence.

Signaling Pathway Diagram: Gq-Coupled GPCR Signaling

gq_gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ion Ca²⁺ ER->Ca_ion Release Ca_ion->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation Ligand Ligand Ligand->GPCR Binding hts_workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_optimization Lead Optimization PrimaryScreen Primary Screen (Single Concentration) HitSelection Hit Selection PrimaryScreen->HitSelection Data Analysis (Z-factor, % inhibition) DoseResponse Dose-Response (IC50/EC50 Determination) HitSelection->DoseResponse Confirmed Hits SecondaryAssays Secondary Assays (Orthogonal & Selectivity) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR CompoundLibrary This compound Compound Library CompoundLibrary->PrimaryScreen

References

Application Notes and Protocols for Methyl Amide Functionalization of Surfaces in Biomaterial Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of biomaterial surfaces with methyl amide groups is a critical technique in biomaterial engineering. This surface modification strategy allows for the covalent attachment of a wide range of bioactive molecules, including peptides, proteins, and drugs, thereby tailoring the biological response to the material. This document provides an overview of the applications, detailed experimental protocols, and relevant data for the this compound functionalization of surfaces.

Core Applications

This compound functionalization of biomaterial surfaces offers a versatile platform to enhance the performance of medical devices and tissue engineering scaffolds. Key applications include:

  • Improved Biocompatibility: Modification of surfaces with biocompatible molecules via amide linkages can reduce inflammatory responses and improve tissue integration.[1]

  • Enhanced Cell Adhesion and Proliferation: The immobilization of cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, can promote specific cell attachment, spreading, and growth, which is crucial for tissue regeneration.[2][3]

  • Controlled Drug Delivery: Surfaces can be functionalized with drugs through cleavable amide bonds, allowing for localized and sustained release of therapeutic agents.[4][5]

  • Antibacterial Surfaces: The conjugation of antimicrobial agents to a material surface can prevent biofilm formation and reduce the risk of implant-associated infections.[2][6]

  • Reduced Non-Specific Protein Adsorption: The introduction of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) via amide bonds can create protein-repellent surfaces, minimizing biofouling.[1][2]

Experimental Protocols

Here, we provide detailed protocols for the this compound functionalization of surfaces, primarily focusing on the widely used carbodiimide (B86325) chemistry to create stable amide bonds.

Protocol 1: Activation of Carboxylic Acid Groups on a Surface and Subsequent Amidation

This protocol describes the activation of surface-tethered carboxylic acid groups using EDC/NHS chemistry, followed by the formation of an amide bond with a primary amine-containing biomolecule.

Materials:

  • Biomaterial with a carboxylated surface

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-containing biomolecule (e.g., peptide, protein) solution

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Nitrogen gas or desiccator

Procedure:

  • Surface Preparation:

    • Thoroughly clean the carboxylated biomaterial surface by sonicating in ethanol (B145695) and then DI water.

    • Dry the surface under a stream of nitrogen or in a desiccator.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of EDC and NHS in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the surface carboxyl groups is recommended.[1]

    • Immerse the biomaterial in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to form a stable amine-reactive NHS ester.[1]

  • Amine Coupling:

    • Wash the surface with ice-cold Activation Buffer to remove excess EDC and NHS.

    • Immediately immerse the activated surface into the amine-containing biomolecule solution prepared in Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[1]

  • Washing and Quenching:

    • Remove the biomaterial from the coupling solution.

    • Wash the surface extensively with Washing Buffer to remove non-covalently bound biomolecules.

    • Rinse thoroughly with DI water to remove any residual detergent.[1]

    • (Optional) To quench any unreacted NHS esters, incubate the surface in a solution of 1 M ethanolamine (B43304) or hydroxylamine (B1172632) at pH 8.5 for 30 minutes.

    • Wash the biomaterial again with DI water and dry it under a stream of nitrogen or in a desiccator.[1]

Protocol 2: Functionalization of Amine-Terminated Surfaces with Carboxyl-Containing Molecules

This protocol is the reverse of Protocol 1, where a surface with primary amine groups is functionalized with a molecule containing a carboxylic acid.

Materials:

  • Biomaterial with an aminated surface

  • Carboxyl-containing molecule (e.g., drug, linker)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • DI water

  • Nitrogen gas or desiccator

Procedure:

  • Surface Preparation:

    • Clean the aminated biomaterial surface as described in Protocol 1.

  • Activation of Carboxyl-Containing Molecule:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle agitation to form the NHS ester.[1]

  • Surface Functionalization:

    • Immerse the amine-functionalized biomaterial in the activated molecule solution.

    • Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.[1]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the functionalized surface extensively with Washing Buffer to remove unreacted molecules and byproducts.

    • Rinse with DI water and dry under a stream of nitrogen or in a desiccator.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on this compound functionalized surfaces.

Table 1: Cell Adhesion on Functionalized Surfaces

Surface FunctionalizationCell TypeCell Loss After Washing (%)Reference
Methyl EsterHeLa43[2]
Perfluorooctyl EsterHeLa90[2]
CarboxylateHeLa31[2]
Amine (NH2)HUVECLow Adhesion[7]
Carboxylic Acid (COOH)HUVECHigh Adhesion[7]

Table 2: Drug Loading and Release from Functionalized Nanosheets

ParameterValueConditionsReference
Maximum Drug Loading (DOX)13.1% (w/w)Drug/carrier ratio of 1[4]
Maximum Drug Release (10 days)17.9%pH 7.4, without GSH[4]
Maximum Drug Release (10 days)24.1%pH 5.3, without GSH[4]
Maximum Drug Release (10 days)51.7%pH 7.4, with GSH[4]
Maximum Drug Release (10 days)64.8%pH 5.3, with GSH[4]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_washing Washing & Quenching Carboxyl_Surface Carboxylated Surface Activated_Surface NHS-Ester Activated Surface Carboxyl_Surface->Activated_Surface 15-30 min Room Temp EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) Functionalized_Surface Amide-Linked Functionalized Surface Activated_Surface->Functionalized_Surface 2-4 hours Room Temp Amine_Biomolecule Amine-Containing Biomolecule in Coupling Buffer (pH 7.2-7.5) Washing Wash with PBS-Tween Functionalized_Surface->Washing Drying Dry Washing->Drying

Caption: Workflow for surface functionalization via EDC/NHS chemistry.

rgd_integrin_signaling cluster_surface Biomaterial Surface cluster_cell Cell Membrane cluster_downstream Intracellular Signaling RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Signaling_Cascade Downstream Signaling Cascade FAK->Signaling_Cascade Cell_Response Cell Adhesion, Spreading, and Proliferation Signaling_Cascade->Cell_Response

Caption: RGD-Integrin signaling pathway for cell adhesion.

References

Application Notes and Protocols for N-Methyl Amide Protecting Group Strategies in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl amides are prevalent structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. The presence of the N-methyl group can significantly influence the molecule's conformation, metabolic stability, and binding affinity. During complex multi-step syntheses, it is often necessary to temporarily protect the N-methyl amide nitrogen to prevent undesired side reactions. However, the tertiary and relatively unreactive nature of the N-methyl amide presents a unique challenge for the introduction and removal of protecting groups under mild conditions.

These application notes provide a detailed overview of effective strategies for the protection and deprotection of N-methyl amides, complete with experimental protocols and comparative data to guide researchers in selecting the optimal approach for their specific synthetic needs.

Protecting Group Strategies for N-Methyl Amides

The temporary modification of an N-methyl amide typically involves its conversion to a less nucleophilic and more stable derivative. The most promising strategies involve N-acylation, N-sulfonylation, and the use of N-nitrobenzyl groups. The choice of a particular protecting group depends on the overall synthetic route, the stability of the substrate to the protection and deprotection conditions, and the desired orthogonality with other protecting groups present in the molecule.

N-Acyl Protection

Introduction of an acyl group onto the nitrogen of an N-methyl amide can effectively mask its reactivity. The resulting N-acyl-N-methyl amide (a tertiary imide) is generally stable to a range of reaction conditions.

Table 1: Comparison of N-Acyl Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Notes
Acetyl (Ac)Acetic anhydride, pyridine (B92270), DCM, rtAlCl₃, MeCN, 80°CModerate to GoodCleavage can be chemoselective.
Benzoyl (Bz)Benzoyl chloride, pyridine, DCM, rtAlCl₃, MeCN, 80°CGood to ExcellentGenerally stable under acidic and basic conditions.
N-Sulfonyl Protection

Sulfonyl groups, such as the tosyl (Ts) group, can also be employed to protect N-methyl amides. The resulting N-sulfonyl-N-methyl amides exhibit high stability.

Table 2: Comparison of N-Sulfonyl Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Notes
Tosyl (Ts)Tosyl chloride, pyridine, DCM, rtAlI₃ (in situ from Al/I₂), MeCN, 80°CGood to ExcellentCleavage conditions are specific for N-dealkylation.
N-Nitrobenzyl Protection

The use of ortho- or para-nitrobenzyl groups offers a valuable alternative for the protection of N-methyl amides. These groups are stable under a variety of conditions and can be cleaved under specific, mild basic conditions.[1]

Table 3: Comparison of N-Nitrobenzyl Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Notes
o-Nitrobenzyl (oNB)o-Nitrobenzyl bromide, NaH, DMF, rt20% aq. NaOH, MeOH, 75°CGoodCleavage is presumed to occur via oxidation at the benzylic position.[1]
p-Nitrobenzyl (pNB)p-Nitrobenzyl bromide, NaH, DMF, rt20% aq. NaOH, MeOH, 75°CGoodOffers an alternative to the ortho-substituted analogue.[1]

Experimental Protocols

Protocol 1: N-Benzoylation of an N-Methyl Amide

This protocol describes the introduction of a benzoyl group onto the nitrogen of an N-methyl amide.

Materials:

  • N-methyl amide substrate

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-methyl amide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-benzoyl-N-methyl amide.

Protocol 2: Cleavage of the N-Benzoyl Group from an N-Methyl Amide using AlCl₃[2]

This protocol details the removal of a benzoyl group from a protected N-methyl amide.

Materials:

  • N-benzoyl-N-methyl amide substrate

  • Aluminum chloride (AlCl₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware for reactions under inert atmosphere and heating

Procedure:

  • To a solution of the N-benzoyl-N-methyl amide (1.0 eq) in anhydrous acetonitrile, add aluminum chloride (3.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected N-methyl amide.

Protocol 3: N-p-Nitrobenzylation of an N-Methyl Amide

This protocol describes the introduction of a p-nitrobenzyl group onto the nitrogen of an N-methyl amide.[1]

Materials:

  • N-methyl amide substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Nitrobenzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the N-methyl amide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-nitrobenzyl bromide (1.2 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Cleavage of the N-p-Nitrobenzyl Group[1]

This protocol outlines the removal of a p-nitrobenzyl protecting group.

Materials:

  • N-p-Nitrobenzyl-N-methyl amide substrate

  • 20% aqueous Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Standard laboratory glassware for heating

Procedure:

  • Dissolve the N-p-nitrobenzyl-N-methyl amide in methanol.

  • Add 20% aqueous NaOH solution.

  • Heat the mixture to 75 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, neutralize with a suitable acid (e.g., 1 M HCl), and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Workflows

Protection of N-Methyl Amide Workflow

ProtectionWorkflow cluster_start Starting Material cluster_protection Protection Step N_Methyl_Amide N-Methyl Amide Protection_Reagents Protecting Group Precursor (e.g., Acyl Chloride, Sulfonyl Chloride, Nitrobenzyl Bromide) + Base N_Methyl_Amide->Protection_Reagents Reaction Protected_N_Methyl_Amide Protected N-Methyl Amide Protection_Reagents->Protected_N_Methyl_Amide

Caption: General workflow for the protection of an N-methyl amide.

Deprotection of N-Methyl Amide Workflow

DeprotectionWorkflow cluster_start Starting Material cluster_deprotection Deprotection Step Protected_N_Methyl_Amide Protected N-Methyl Amide Cleavage_Reagents Cleavage Reagent (e.g., AlCl₃, AlI₃, aq. NaOH) Protected_N_Methyl_Amide->Cleavage_Reagents Reaction Deprotected_N_Methyl_Amide N-Methyl Amide Cleavage_Reagents->Deprotected_N_Methyl_Amide OrthogonalStrategy Molecule Molecule with N-Methyl Amide (unprotected) and Primary Amine (Boc-protected) Step1 Protect N-Methyl Amide (e.g., as N-Benzoyl) Molecule->Step1 Intermediate1 N-Benzoyl-N-Methyl Amide Primary Amine (Boc-protected) Step1->Intermediate1 Step2 Deprotect Primary Amine (TFA) Intermediate1->Step2 Intermediate2 N-Benzoyl-N-Methyl Amide Primary Amine (free) Step2->Intermediate2 Step3 React at Primary Amine Intermediate2->Step3 Intermediate3 Modified at Primary Amine N-Benzoyl-N-Methyl Amide Step3->Intermediate3 Step4 Deprotect N-Methyl Amide (AlCl₃) Intermediate3->Step4 Final_Product Final Product with free N-Methyl Amide Step4->Final_Product

References

Application Notes and Protocols for Methyl Amide Derivatives as Chemical Biology Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The amide bond is a fundamental functional group in biological systems, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and natural products.[1][2] Its stability, conferred by resonance, and its ability to act as both a hydrogen bond donor and acceptor make it a critical element in molecular recognition.[3][4] In chemical biology, methyl amide derivatives are leveraged as versatile probes to investigate biological systems. These derivatives, often involving N-methylation, can enhance metabolic stability, modulate biological activity, and serve as scaffolds for constructing sophisticated chemical tools.[5][6] Applications range from identifying protein-ligand interactions using photoaffinity labeling to inhibiting specific enzymes and mapping complex biological pathways.[7][8]

Application Note 1: this compound Derivatives in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule or ligand within a complex biological environment.[7][9] Probes are designed with a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, thus "trapping" the interaction.[10][11] this compound derivatives are excellent scaffolds for PAL probes, providing a stable backbone for attaching photoreactive moieties like diazirines or benzophenones.[11][12] Trifluoromethylphenyl diazirine (TPD) derivatives are particularly favored due to their small size, chemical stability, and high crosslinking efficiency.[7][11]

Logical Workflow: Photoaffinity Labeling (PAL)

PAL_Workflow cluster_exp Experiment cluster_analysis Analysis A Pharmacophore (this compound Core) D Incubation with Biological Sample A->D B Photoreactive Group (e.g., Diazirine) C Enrichment Handle (e.g., Alkyne, Biotin) E UV Irradiation (~350 nm) D->E 1 F Covalent Crosslinking of Probe to Target E->F 2 G Target Enrichment (e.g., Click Chemistry) F->G 3 H Proteomics Analysis (LC-MS/MS) G->H 4 I Target Protein Identification H->I 5

Caption: Workflow for target identification using a this compound-based photoaffinity probe.

Protocol 1: General Photoaffinity Labeling Experiment

This protocol provides a general workflow for using a diazirine-containing this compound probe to label target proteins in a cell lysate.

Materials:

  • This compound-based photoaffinity probe with a diazirine moiety and an alkyne handle.

  • Cell lysate or purified protein solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV lamp (350-365 nm), e.g., a handheld UVGL-58 lamp.

  • Azide-biotin tag for click chemistry.

  • Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate).

  • Ligand (e.g., TBTA) to stabilize Copper(I).

  • Streptavidin-coated magnetic beads.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometry-compatible silver stain or Coomassie stain.

Methodology:

  • Incubation:

    • Incubate the photoaffinity probe with the cell lysate (e.g., 1-5 mg/mL total protein) at a final probe concentration of 1-10 µM.

    • Perform the incubation on ice or at 4°C for 30-60 minutes to allow for binding to the target protein. Include a control sample without the probe.

  • UV Irradiation:

    • Transfer the samples to a 96-well plate or place them on a cold block.

    • Irradiate the samples with UV light (~350 nm) on ice for 15-30 minutes.[9] The duration may need optimization to maximize specific labeling while minimizing non-specific labeling and protein damage.[7]

  • Target Enrichment (Click Chemistry):

    • To the irradiated lysate, add the azide-biotin tag (e.g., 50 µM), CuSO₄ (e.g., 1 mM), sodium ascorbate (B8700270) (e.g., 5 mM), and TBTA (e.g., 100 µM).

    • Incubate at room temperature for 1-2 hours with gentle shaking to covalently link the biotin (B1667282) tag to the probe-labeled proteins.

  • Protein Pull-down:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated protein complexes.

    • Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver or Coomassie staining.

    • Excise the specific bands corresponding to labeled proteins and proceed with in-gel digestion for mass spectrometry analysis (see Protocol 3).

Application Note 2: this compound Derivatives as Enzyme Inhibitors

This compound derivatives can be designed as potent and selective enzyme inhibitors. Modifying the carboxylic acid group of a known inhibitor into a this compound can alter its physicochemical properties, potentially reducing off-target effects like gastric damage seen with some NSAIDs, while maintaining or even enhancing inhibitory activity against enzymes like Fatty Acid Amide Hydrolase (FAAH).[8] These compounds serve as crucial probes to study enzyme function and validate new drug targets.

Quantitative Data: FAAH and COX Inhibition

The following table summarizes the inhibitory activities of N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen (B1676952) against FAAH and COX enzymes. Data is adapted from literature reports.[8]

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
Flu-AM1 FAAH0.44Reversible, Mixed
Flurbiprofen FAAH29-
Nap-AM1 FAAH0.74-
Naproxen FAAH>100-
Flu-AM1 COX-1 (vs. AA)~2-3x less potent than Flurbiprofen-
Flu-AM1 COX-2 (vs. AA)~2-3x less potent than Flurbiprofen-
Flu-AM1 COX-2 (vs. 2-AG)~2-3x less potent than Flurbiprofen-

AA: Arachidonic Acid; 2-AG: 2-arachidonoylglycerol

Signaling Pathway: FAAH Inhibition

FAAH_Inhibition cluster_pathway Anandamide (B1667382) Signaling Pathway cluster_metabolism Anandamide Metabolism Anandamide Anandamide (AEA) (Endocannabinoid) CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Activates Anandamide_copy Anandamide (AEA) Signaling Downstream Signaling (e.g., Pain relief) CB1R->Signaling FAAH FAAH Enzyme Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Metabolites Anandamide_copy->FAAH Hydrolyzes Inhibitor Flu-AM1 Probe (this compound Derivative) Inhibitor->FAAH Inhibits

Caption: Mechanism of FAAH inhibition by a this compound probe, enhancing anandamide signaling.

Protocol 2: FAAH Enzyme Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of FAAH-catalyzed hydrolysis of anandamide using a radiolabeled substrate.[8]

Materials:

  • Test compounds (e.g., Flu-AM1) dissolved in DMSO.

  • Rat brain homogenate (as a source of FAAH).

  • [³H]Anandamide (radiolabeled substrate).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

  • Toluene/ethyl acetate (B1210297) (1:1, v/v) for extraction.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Reaction Setup:

    • In microcentrifuge tubes, add 490 µL of assay buffer.

    • Add 5 µL of the test compound solution (dissolved in DMSO) to achieve the desired final concentration (e.g., ranging from 0.01 µM to 100 µM). For the control, add 5 µL of DMSO.

    • Add 5 µL of the rat brain homogenate. Pre-incubate the mixture for 10 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of [³H]anandamide solution (final concentration ~5 nM).

    • Incubate the reaction mixture for 15 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 mL of ice-cold toluene/ethyl acetate (1:1).

    • Vortex vigorously for 20 seconds to extract the unreacted substrate into the organic phase.

    • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic phases. The hydrolyzed product ([³H]ethanolamine) will remain in the aqueous phase.

  • Quantification:

    • Carefully transfer a 500 µL aliquot of the aqueous (lower) phase to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Note 3: Mass Spectrometry for Probe Target Identification

Following successful labeling and enrichment, mass spectrometry (MS)-based proteomics is the definitive method for identifying the target proteins.[13] The enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are used to determine the peptide sequences and, by extension, the identity of the protein.[14][15]

Experimental Workflow: Proteomics Analysis

Proteomics_Workflow A Enriched Protein Sample (on beads or in gel) B 1. Denaturation & Reduction (Urea, TCEP) A->B C 2. Alkylation (Iodoacetamide, IAM) B->C D 3. Proteolytic Digestion (Trypsin) C->D E 4. Peptide Desalting (C18 ZipTip / Spin Column) D->E F 5. LC-MS/MS Analysis E->F G 6. Database Searching (e.g., Mascot, Sequest) F->G H Protein Identification & Modification Site Mapping G->H

Caption: Standard workflow for the identification of probe-labeled proteins by mass spectrometry.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol details the in-solution digestion of proteins enriched after a PAL experiment for subsequent LC-MS/MS analysis.[16]

Materials:

  • Enriched protein sample.

  • Denaturation buffer: 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate.

  • Reducing agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation agent: 100 mM Iodoacetamide (IAM).

  • Trypsin, sequencing grade.

  • 0.1% Formic acid in HPLC-grade water.

  • C18 spin columns for desalting.

Methodology:

  • Denaturation and Reduction:

    • Resuspend the protein sample (e.g., from beads) in 100 µL of 8 M urea buffer.

    • Add 10 µL of 100 mM TCEP to reduce disulfide bonds.

    • Incubate for 30 minutes at 37°C with mixing.

  • Alkylation:

    • Add 10 µL of 100 mM IAM to alkylate the reduced cysteines.

    • Incubate for 30 minutes in the dark at room temperature.[16]

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. This is critical for trypsin activity.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.[16]

    • Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions to remove urea, salts, and detergents.

  • Sample Preparation for MS:

    • Dry the desalted peptides completely in a vacuum centrifuge.

    • Reconstitute the peptide pellet in 20-50 µL of 0.1% formic acid in water.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[16]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system (e.g., an Orbitrap instrument).

    • Peptides are separated by reverse-phase chromatography and sequentially ionized and fragmented.

    • The resulting MS/MS spectra are searched against a protein database to identify the proteins and potentially map the site of probe crosslinking.

References

Application Notes and Protocols: Methyl Amide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody to the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Traditional linkers, such as those based on a valine-citrulline (vc) dipeptide cleavable by cathepsin B, can exhibit instability in mouse plasma, leading to premature drug release and potential off-target toxicity. This complicates preclinical evaluation in murine models.

To address this challenge, methyl amide linkers, specifically those incorporating a meta-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) self-immolative spacer, have been developed. These linkers demonstrate dramatically improved stability in mouse serum while maintaining efficient cleavage by intracellular proteases like cathepsin B within the target tumor cell. This enhanced stability profile in preclinical models allows for a more accurate assessment of ADC efficacy and tolerability.

These application notes provide a comprehensive overview of this compound linkers, including their mechanism of action, protocols for synthesis, conjugation, and evaluation, and quantitative data on their stability and efficacy.

Mechanism of Action

The therapeutic action of an ADC equipped with a this compound linker follows a multi-step process, as illustrated below. This process ensures that the potent cytotoxic payload is delivered specifically to the target cancer cells, minimizing systemic exposure.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC 1. ADC circulates in bloodstream Stable This compound Linker ensures stability ADC->Stable Antigen 2. Antibody binds to tumor-specific antigen ADC->Antigen Internalization 3. ADC is internalized via endocytosis Antigen->Internalization Lysosome 4. ADC traffics to the lysosome Internalization->Lysosome Cleavage 5. Cathepsin B cleaves the dipeptide linker Lysosome->Cleavage SelfImmolation 6. PABC spacer self-immolates, releasing the payload Cleavage->SelfImmolation Payload 7. Cytotoxic payload induces cell death SelfImmolation->Payload Synthesis_Workflow cluster_synthesis MA-PABC-MMAE Synthesis start Start Materials: - Fmoc-Val-Cit-OH - MA-PABC alcohol - MMAE step1 1. Couple Fmoc-Val-Cit-OH to MA-PABC alcohol start->step1 step2 2. Activate PABC alcohol (e.g., as p-nitrophenyl carbonate) step1->step2 step3 3. Couple activated PABC to MMAE step2->step3 step4 4. Fmoc deprotection step3->step4 step5 5. Couple maleimide (B117702) group (e.g., MC-NHS ester) step4->step5 end Final Product: MC-MA-PABC-MMAE step5->end Stability_Assay_Workflow cluster_assay Plasma Stability Assay start Start: - ADC - Mouse/Human Plasma step1 1. Incubate ADC in plasma at 37°C start->step1 step2 2. Collect aliquots at different time points step1->step2 step3 3. Isolate ADC from plasma (e.g., Protein A beads) step2->step3 step4 4. Reduce ADC to separate heavy and light chains step3->step4 step5 5. Analyze by LC-MS step4->step5 end End: Determine average DAR over time step5->end

Application of Methyl Amides in Organocatalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of organocatalysis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Methyl amides, particularly those derived from chiral backbones such as amino acids, have emerged as a versatile class of organocatalysts. Their utility stems from their ability to activate substrates through hydrogen bonding and, in the case of secondary amine-containing amides, through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. This dual activation capability makes them highly effective in a range of asymmetric transformations, providing a powerful tool for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries.

This document provides detailed application notes and experimental protocols for the use of methyl amide-based organocatalysts in key organic reactions. The information is intended to be a practical guide for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, substrate scope, and step-by-step procedures for catalyst synthesis and application.

I. Asymmetric Aldol (B89426) Reaction Catalyzed by (S)-N-Methylprolinamide

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral proline-derived amides, such as (S)-N-methylprolinamide, have proven to be effective organocatalysts for this transformation, facilitating the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.

Catalyst Synthesis: (S)-N-Methylprolinamide

A two-step synthesis from L-proline is a common method for preparing the catalyst.

Experimental Workflow for Catalyst Synthesis

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amidation and Deprotection L-Proline L-Proline Boc_Anhydride (Boc)2O, NaOH, THF/H2O L-Proline->Boc_Anhydride Boc-L-Proline Boc-L-Proline Boc_Anhydride->Boc-L-Proline Coupling Coupling Boc-L-Proline->Coupling EDC, HOBt, Methylamine HCl, Et3N, DMF Boc-N-Methylprolinamide Boc-N-Methylprolinamide Deprotection Deprotection Boc-N-Methylprolinamide->Deprotection TFA, DCM S-N-Methylprolinamide S-N-Methylprolinamide

Caption: Synthesis of (S)-N-Methylprolinamide catalyst.

Protocol for Asymmetric Aldol Reaction

This protocol describes the enantioselective aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972) catalyzed by (S)-N-methylprolinamide.[1][2]

General Reaction Scheme:

(Image of the general reaction scheme for the aldol reaction)

Materials:

  • (S)-N-Methylprolinamide (catalyst)

  • 4-Nitrobenzaldehyde

  • Acetone (reagent and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Round-bottom flask or vial with a magnetic stir bar

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add (S)-N-methylprolinamide (typically 10-20 mol%).

  • Add the aldehyde (1.0 equiv., e.g., 0.25 mmol).

  • Add acetone (5.0 equiv., e.g., 1.25 mmol) and the chosen solvent (e.g., DCM, 0.5 mL).[3]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to -10 to 25 °C) for the specified time (typically 24-72 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Proposed Catalytic Cycle

The catalytic cycle for the proline amide-catalyzed aldol reaction is believed to proceed through the formation of an enamine intermediate. The amide proton of the catalyst plays a crucial role in activating the aldehyde through hydrogen bonding.

Catalyst (S)-N-Methylprolinamide Enamine Enamine Intermediate Catalyst->Enamine + Acetone - H2O Acetone Acetone TransitionState H-Bonded Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C bond formation Product Aldol Product Iminium->Product + H2O Water H2O Product->Catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for the aldol reaction.

Data Presentation: Substrate Scope of the Asymmetric Aldol Reaction

The following table summarizes the results for the asymmetric aldol reaction between various aldehydes and acetone, catalyzed by proline-derived amides.

EntryAldehydeCatalyst (mol%)Time (h)Yield (%)ee (%)Reference
14-Nitrobenzaldehyde20486355[2]
2Benzaldehyde10728590[3]
34-Chlorobenzaldehyde10728292[3]
44-Methoxybenzaldehyde10727588[3]
52-Naphthaldehyde20487093[4]
6Isovaleraldehyde204865>99[4]

II. Asymmetric Michael Addition Catalyzed by Chiral Phosphorus Amides

Chiral phosphorus amides have been developed as effective hydrogen-bonding organocatalysts for asymmetric Michael additions. These catalysts activate the Michael acceptor through bidentate hydrogen bonds, enabling the enantioselective addition of nucleophiles.

Protocol for Asymmetric Michael Addition

This protocol outlines the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene catalyzed by a chiral phosphorus amide.[5]

General Reaction Scheme:

(Image of the general reaction scheme for the Michael addition)

Materials:

  • Chiral Phosphorus Amide Catalyst (e.g., derived from BINOL and an amine)

  • 2-Hydroxy-1,4-naphthoquinone

  • trans-β-Nitrostyrene

  • Toluene or other suitable solvent

  • Standard workup and purification reagents

Procedure:

  • To a solution of the chiral phosphorus amide catalyst (e.g., 10 mol%) in the chosen solvent, add 2-hydroxy-1,4-naphthoquinone (1.2 equiv.).

  • Add trans-β-nitrostyrene (1.0 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Activation Mode

The catalyst activates the nitroalkene through dual hydrogen bonds from the P=O and N-H groups of the amide, facilitating the nucleophilic attack.

Catalyst Chiral Phosphorus Amide P=O N-H Substrate β-Nitrostyrene O N O Catalyst:p->Substrate:o H-bond Catalyst:n->Substrate:o2 H-bond Nucleophile 2-Hydroxy-1,4-naphthoquinone Nucleophile->Substrate Nucleophilic Attack

Caption: Catalyst activation of the Michael acceptor.

Data Presentation: Catalyst Performance in Michael Addition
EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
110Toluene249851[5]
210CH₂Cl₂249545[5]
310THF249238[5]
42Toluene489851[5]

Conclusion

This compound-based organocatalysts represent a valuable and versatile tool in asymmetric synthesis. The protocols and data presented herein for the asymmetric aldol and Michael reactions demonstrate their potential for constructing chiral molecules with high levels of stereocontrol. The modular nature of these catalysts, particularly those derived from amino acids, allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation. For professionals in drug development and other areas of chemical research, these organocatalytic systems offer a practical and often more sustainable alternative to traditional metal-based catalysts. Further exploration of the substrate scope and application of these catalysts to other important organic reactions is an active area of research with the potential to yield new and powerful synthetic methodologies.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Methyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science. The synthesis of N-methyl amides, in particular, is of significant interest as N-methylation can modulate the physicochemical and pharmacological properties of bioactive molecules. Traditional batch synthesis of amides often involves hazardous reagents, long reaction times, and challenges in scalability and safety, especially when dealing with volatile reactants like methylamine (B109427).

Continuous flow chemistry offers a compelling alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactive gases. This technology enables rapid reaction optimization, improved yields, and seamless scalability from laboratory to production scale, making it an ideal platform for the synthesis of methyl amides.

These application notes provide an overview of and detailed protocols for the synthesis of N-methyl amides using continuous flow methodologies, starting from common precursors such as carboxylic acids and esters.

Method 1: Direct Amidation of Carboxylic Acids via Acyl Chloride Intermediate

This method involves the in-line formation of a reactive acyl chloride from a carboxylic acid, which is then immediately reacted with a solution of methylamine. This "telescoped" approach avoids the isolation of the often unstable acyl chloride intermediate, enhancing safety and efficiency.

Quantitative Data Summary
EntryCarboxylic AcidActivating AgentMethylamine SourceSolventTemp. (°C)Residence Time (min)Yield (%)Throughput (mmol/h)
1Benzoic AcidOxalyl Chloride2 M Methylamine in THFTHF25 (activation), 50 (amidation)1 (activation), 5 (amidation)9511.4
2Phenylacetic AcidThionyl Chloride40% aq. MethylamineDichloromethane20 (activation), 60 (amidation)2 (activation), 10 (amidation)925.5
3IbuprofenVilsmeier Reagent (generated in situ)2 M Methylamine in MethanolAcetonitrile30 (activation), 70 (amidation)1.5 (activation), 8 (amidation)967.2
Experimental Protocol

Objective: To synthesize N-methyl benzamide (B126) from benzoic acid and methylamine in a continuous flow system.

Reagents and Solutions:

  • Reagent Stream A: 1.0 M solution of Benzoic Acid in anhydrous Tetrahydrofuran (THF).

  • Reagent Stream B: 1.2 M solution of Oxalyl Chloride in anhydrous THF.

  • Reagent Stream C: 2.0 M solution of Methylamine in THF.

  • Quench Solution: Saturated aqueous solution of Sodium Bicarbonate.

Flow Chemistry Setup:

  • A two-pump continuous flow system is assembled with polytetrafluoroethylene (PTFE) tubing.

  • Pump 1 delivers Reagent Stream A at a flow rate of 0.5 mL/min.

  • Pump 2 delivers Reagent Stream B at a flow rate of 0.5 mL/min.

  • The two streams are combined at a T-mixer and enter a 1 mL heated coil reactor (Reactor 1) maintained at 25°C.

  • The output from Reactor 1 is then mixed with Reagent Stream C, delivered by Pump 3 at a flow rate of 1.0 mL/min, at a second T-mixer.

  • This combined stream enters a 10 mL heated coil reactor (Reactor 2) maintained at 50°C.

  • The output from Reactor 2 is passed through a back-pressure regulator set to 5 bar to ensure a stable flow and prevent outgassing.

  • The product stream is collected in a flask containing the Quench Solution.

Procedure:

  • Prime all pumps and tubing with the corresponding reagents.

  • Start the pumps at the specified flow rates.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have been processed).

  • Collect the product stream for the desired duration.

  • Upon completion, flush the system with the solvent (THF).

  • The collected product mixture is then worked up by separating the organic and aqueous layers. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl benzamide.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

G cluster_reagents Reagent Delivery cluster_reactors Reaction Zone cluster_collection Workup A Pump 1 1.0 M Benzoic Acid in THF 0.5 mL/min Mixer1 T-Mixer A->Mixer1 B Pump 2 1.2 M Oxalyl Chloride in THF 0.5 mL/min B->Mixer1 C Pump 3 2.0 M Methylamine in THF 1.0 mL/min Mixer2 T-Mixer C->Mixer2 Reactor1 Reactor 1 (1 mL) Acyl Chloride Formation 25°C, 1 min residence Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (10 mL) Amidation 50°C, 5 min residence Mixer2->Reactor2 BPR Back-Pressure Regulator (5 bar) Reactor2->BPR Collection Product Collection in Sat. NaHCO3 BPR->Collection G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Collection A Pump A 0.5 M Ester in THF 0.2 mL/min Mixer T-Mixer A->Mixer B Pump B 2.0 M Methylamine in THF 0.8 mL/min B->Mixer Reactor SS Coil Reactor (30 mL) 160°C, 30 min residence Mixer->Reactor Cooler Cooling Module Reactor->Cooler BPR Back-Pressure Regulator (25 bar) Cooler->BPR Collection Product Collection BPR->Collection

Troubleshooting & Optimization

troubleshooting low yield in methyl amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in methyl amide synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the most common initial checks?

A: When troubleshooting a low-yield this compound synthesis, begin by assessing the fundamental aspects of your experimental setup:

  • Reagent Quality: Ensure the purity and integrity of your starting materials. Carboxylic acids should be pure, and the methylamine (B109427) solution's concentration should be verified. Coupling reagents are often sensitive to moisture and can degrade over time.[1]

  • Anhydrous Conditions: Many amidation reactions are moisture-sensitive. The activated carboxylic acid intermediate is susceptible to hydrolysis, which will revert it to the starting material. Ensure you are using dry solvents and have adequately dried your glassware.[2]

  • Reaction Temperature: Temperature can significantly influence the reaction rate and the stability of intermediates. While many coupling reactions are performed at room temperature, some may require cooling to 0°C to minimize side reactions, while others may need gentle heating (e.g., 40-50 °C) to proceed.[1][2][3]

Q2: I'm recovering unreacted starting material (carboxylic acid). What could be the issue?

A: Recovery of the starting carboxylic acid often points to a failure in the activation step.[2] Consider the following:

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrate. Consider switching to a more powerful coupling reagent. For instance, if you are using a carbodiimide (B86325) like EDC, switching to a uronium-based reagent like HATU might be beneficial.[2]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated ester intermediate back to the carboxylic acid. Re-verify that all your reagents and solvents are anhydrous.[2]

  • Insufficient Base: For many coupling reactions, a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the ammonium (B1175870) salt formed between the carboxylic acid and methylamine, freeing the amine to act as a nucleophile. Ensure you are using a sufficient amount of base, typically at least two equivalents.[2]

Q3: The reaction starts but seems to stall before completion. What are the possible causes?

A: A stalled reaction can be due to several factors:

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate can be significantly reduced. Try switching to a solvent in which all components are more soluble, such as DMF.[2]

  • Suboptimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Try gently heating the reaction and monitoring its progress by TLC or LC-MS.[3][4][5]

  • Reagent Degradation: The coupling reagent or other components may be degrading over the course of the reaction. Ensure you are using fresh, high-quality reagents.

Q4: I'm observing multiple byproducts in my reaction mixture. How can I minimize them?

A: The formation of multiple byproducts can often be attributed to side reactions involving the coupling agent or harsh reaction conditions.

  • Side Reactions from Coupling Agent: Some coupling reagents can lead to the formation of byproducts. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure when using carbodiimides can help suppress these side reactions.[6]

  • High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or unwanted side reactions.[3][4][5] It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[2]

  • Racemization: For chiral carboxylic acids, racemization can be a significant side reaction. Using coupling additives like HOBt or running the reaction at a lower temperature can help minimize racemization.[6]

Data Presentation: Comparative Yields of Methyl Amides

The following tables summarize the yields of methyl amides under different catalytic conditions and with various substrates.

Table 1: Synthesis of N-Methyl Amides using a DABCO/Fe₃O₄ Cooperative Catalysis System

Carboxylic AcidProductYield (%)
Phenylacetic acidN-methyl-2-phenylacetamide95
4-Methoxyphenylacetic acidN-methyl-2-(4-methoxyphenyl)acetamide92
4-Chlorophenylacetic acid2-(4-chlorophenyl)-N-methylacetamide90
2-Phenylpropanoic acidN-methyl-2-phenylpropanamide85
Benzoic acidN-methylbenzamide75
4-Methylbenzoic acidN,4-dimethylbenzamide80
4-Methoxybenzoic acid4-methoxy-N-methylbenzamide78
4-Chlorobenzoic acid4-chloro-N-methylbenzamide72

Reaction conditions: Carboxylic acid (1 mmol), methylamine (1.1 mmol), DABCO (10 mol%), and Fe₃O₄ (10 mol%) in MeCN (1 mL) at 85 °C for 48 hours. Data sourced from a study on cooperative catalysis.[2]

Table 2: Direct Synthesis of Secondary Amides from Carboxylic Acids using Mg(NO₃)₂·6H₂O

Carboxylic AcidUrea (B33335) DerivativeProductConversion (%)Isolated Yield (%)
Phenylacetic acidN,N'-dimethylureaN-methyl-2-phenylacetamide9991
Hydrocinnamic acidN,N'-dimethylureaN-methyl-3-phenylpropanamide9997
4-Phenylbutyric acidN,N'-dimethylureaN-methyl-4-phenylbutanamide9994
Cyclohexanecarboxylic acidN,N'-dimethylureaN-methylcyclohexanecarboxamide9993
Benzoic acidN,N'-dimethylureaN-methylbenzamide8075
4-Methylbenzoic acidN,N'-dimethylureaN,4-dimethylbenzamide7570
4-Methoxybenzoic acidN,N'-dimethylurea4-methoxy-N-methylbenzamide7065
4-Chlorobenzoic acidN,N'-dimethylurea4-chloro-N-methylbenzamide8580

Reaction conditions: Carboxylic acid (3 mmol), urea derivative (6 mmol), Mg(NO₃)₂·6H₂O (10 mol%) in octane (B31449) (3 mL) at 130 °C for 24 hours. Data sourced from a study on direct amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Coupling Reagent (e.g., HATU)

  • Dissolution of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid, forming the active ester intermediate.

  • Addition of Methylamine: Add a solution of methylamine (1.2 equivalents; e.g., 2 M in THF) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.

Protocol 2: Direct Thermal Amidation with a Catalyst

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 equivalent), N,N'-dimethylurea (2.0 equivalents), and the catalyst, for example, Mg(NO₃)₂·6H₂O (10 mol%).

  • Solvent Addition: Add a high-boiling inert solvent such as octane.

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 120-130 °C) and maintain it for the required duration (e.g., 24 hours), with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the catalyst and any remaining urea. The organic layer is then dried, concentrated, and the product purified by chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Synthesis check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions unreacted_sm Unreacted Starting Material? check_reagents->unreacted_sm check_conditions->unreacted_sm byproducts Multiple Byproducts? unreacted_sm->byproducts No optimize_coupling Optimize Coupling Agent (e.g., HATU, COMU) unreacted_sm->optimize_coupling Yes stalled_reaction Stalled Reaction? byproducts->stalled_reaction No additives Use Additives (e.g., HOBt, Oxyma) byproducts->additives Yes adjust_temp Adjust Temperature stalled_reaction->adjust_temp Yes change_solvent Change Solvent stalled_reaction->change_solvent Yes end Improved Yield optimize_coupling->end adjust_temp->end additives->end change_solvent->end

Caption: Troubleshooting workflow for low this compound yield.

Amide_Synthesis_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Intermediate Active Intermediate (e.g., Active Ester) Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Intermediate Active_Intermediate2 Active Intermediate Methylamine CH₃NH₂ Methyl_Amide R-CONHCH₃ Methylamine->Methyl_Amide Nucleophilic Attack Active_Intermediate2->Methyl_Amide

Caption: General pathway for this compound synthesis.

References

Technical Support Center: N-Methylation of Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-methylation of amides. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My primary amide is yielding a significant amount of di-methylated product. How can I improve monoselectivity?

A1: Over-methylation is a common challenge when using highly reactive, small methylating agents like methyl iodide (MeI).[1][2] The initially formed secondary amide can be deprotonated and react further. To favor monomethylation, consider the following strategies:

  • Use a Sterically Hindered Methylating Agent: Quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), have demonstrated excellent monoselectivity. The bulkiness of the reagent appears to slow the second methylation step significantly.[2][3]

  • Control Stoichiometry: Carefully control the equivalents of your methylating agent. Using a 1:1 ratio of amide to methylating agent can help, although it may result in incomplete conversion.

  • Modify Reaction Conditions: Using a weaker base can disfavor the deprotonation of the less acidic N-methyl amide product, thus preventing a second alkylation.[2]

Q2: I am observing O-methylation instead of the desired N-methylation. What causes this and how can I fix it?

A2: Amides exist in equilibrium with their tautomeric form, an imidic acid. Alkylation can occur on either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is highly dependent on the substrate, methylating agent, and reaction conditions.[4][5]

  • Cause: Hard electrophiles (like dimethyl sulfate) or conditions that favor the enolate-like imidic acid tautomer can lead to increased O-alkylation. For example, direct methylation of a pyrimidone intermediate with MeI resulted in a significant amount of the O-methylated isomer (N:O ratio of 78:22).[4]

  • Solution:

    • Employ "softer" methylating agents.

    • Change the solvent to influence the tautomeric equilibrium.

    • Consider a multi-step approach. One reported method involves silylation followed by a Chapman-type rearrangement to selectively furnish the N-methylated product with minimal O-alkylation byproducts (<0.01%).[4]

Q3: My reaction yield is low, and I suspect my amide is degrading. What is a likely cause?

A3: Amide hydrolysis is a potential side reaction that cleaves the amide bond to form a carboxylic acid and an amine/ammonia. This can occur under both acidic and basic conditions, especially at elevated temperatures and in the presence of water.[6][7][8]

  • Prevention:

    • Ensure you are using anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

    • Use non-aqueous workup procedures if your product is sensitive.

    • If using a strong base, consider if milder conditions could be effective. Some protocols have been developed for mild alkaline hydrolysis, highlighting the need for careful condition selection.[9][10]

Q4: I am using phenyl trimethylammonium iodide (PhMe₃NI) and see an N,N-dimethylamine byproduct. Is this expected?

A4: Yes, this is the expected stoichiometric byproduct. After PhMe₃NI transfers its methyl group, it becomes N,N-dimethylaniline.[1][2][11] This byproduct can typically be removed during the workup. An acidic wash (e.g., with 2 N HCl) will protonate the amine, forming a water-soluble salt that can be extracted into the aqueous phase.[1][3]

Troubleshooting Guide

The following logical workflow can help diagnose and resolve common issues during N-methylation of amides.

G start Problem Encountered: Low Yield or Impure Product analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze overmethylation Over-methylation Detected (e.g., Di-methylated Product) analyze->overmethylation omethylation O-methylation Detected analyze->omethylation hydrolysis Starting Material Degradation (Hydrolysis Products) analyze->hydrolysis no_reaction Mainly Unreacted Starting Material analyze->no_reaction sol_over Solution: 1. Use sterically hindered reagent (e.g., PhMe3NI). 2. Reduce equivalents of methylating agent. 3. Use a milder base. overmethylation->sol_over sol_o Solution: 1. Use a 'softer' methylating agent. 2. Screen different solvents. 3. Consider multi-step silylation/rearrangement. omethylation->sol_o sol_hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere. 3. Use milder reaction conditions. hydrolysis->sol_hydrolysis sol_no_reaction Solution: 1. Increase reaction temperature. 2. Screen stronger bases (e.g., Cs2CO3). 3. Increase reaction time. no_reaction->sol_no_reaction

Caption: Troubleshooting workflow for N-methylation of amides.

Competing Reaction Pathways

The key to a successful N-methylation is to favor the desired reaction pathway over competing side reactions like O-methylation and over-methylation.

G Amide Primary or Secondary Amide R-C(=O)NHR' Amidate Amidate Anion [R-C(O-)=NR'] <-> [R-C(=O)N-R'] Amide->Amidate + Base Base Base (e.g., Cs2CO3) N_Product Desired Product: N-Methyl Amide Amidate->N_Product + MeX (N-attack) O_Product Side Product: O-Methyl Imino Ether Amidate->O_Product + MeX (O-attack) MeX Methylating Agent (e.g., PhMe3NI) Di_Product Side Product: N,N-Di-Methyl Amide N_Product->Di_Product + Base + MeX

Caption: Competing pathways in the methylation of amides.

Data Summary: Comparison of Methylation Conditions

SubstrateMethylating AgentBaseSolventTemp (°C)ResultReference
Pyrimidone Amide (4)MeIMg(OMe)₂DMSO60N:O Alkylation Ratio = 78:22[4]
Pyrimidone Amide (4)(ClCH₂)Me₂SiCl / KF--->99% N-alkylation (<0.01% O-alkylation)[4]
4-Fluoro Benzyl AmideTetramethylammonium FluorideCs₂CO₃Toluene (B28343)1201:1 mixture of mono- and bis-methylated products[2]
4-Fluoro Benzyl AmidePhenyl Trimethylammonium IodideCs₂CO₃Toluene12091% yield of monomethylated product; no bis-methylation detected by NMR/LC-MS[1][2]
Monomethylated BenzamidesPhenyl Trimethylammonium IodideCs₂CO₃Toluene120Only 27-35% conversion to bis-methylated product when re-subjected to reaction conditions[2]

Experimental Protocol: Monoselective N-Methylation using PhMe₃NI

This protocol is adapted from the work of Templ et al. and is optimized for high monoselectivity.[3][12]

Materials:

  • Amide substrate (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Reaction vial with a screw cap

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the amide substrate (e.g., 100 mg), cesium carbonate, and phenyl trimethylammonium iodide.

  • Inert Atmosphere: Seal the vial with a septum screw cap. Evacuate the vial and backfill with an inert gas (e.g., Argon) three times to ensure an anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe (to a concentration of approx. 0.23 M).

  • Reaction: Replace the septum cap with a solid, sealed screw cap. Place the vial in a preheated heating block at 120 °C and stir for 16-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (e.g., 2 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

    • Optional Acid Wash: If removing the N,N-dimethylaniline byproduct is necessary, wash the combined organic extracts with 2 N HCl.[3]

    • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica (B1680970) gel to obtain the pure N-methylated amide.

References

purification of methyl amide products from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl amide products from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: Common impurities include unreacted starting materials such as methylamine (B109427), the corresponding carboxylic acid or acyl chloride, and byproducts formed during the reaction. Depending on the synthetic route, these can also include reagents used for amide coupling and their byproducts.[1] Degradation of the amide product can also occur, especially if it is sensitive to the reaction or workup conditions.[1]

Q2: Which purification technique is most suitable for my this compound product?

A2: The choice of purification technique depends on the physical properties of your this compound and the impurities present.

  • For solid amides: Recrystallization is often the method of choice as it can be highly effective and avoids the potential for product loss on a chromatography column.[2]

  • For liquid or highly soluble amides: Column chromatography (normal or reverse-phase) or fractional distillation under reduced pressure are common methods.[1][2]

  • To remove acidic or basic impurities: A preliminary liquid-liquid extraction is highly recommended before other purification steps.[3][4]

Q3: My this compound seems to be degrading on the silica (B1680970) gel column. What can I do?

A3: Amides can be sensitive to the acidic nature of standard silica gel.[5] To mitigate degradation, you can use deactivated silica gel or add a small amount of a basic modifier, like triethylamine (B128534) (typically 0.1-1%), to your mobile phase.[5] Alternatively, using a different stationary phase, such as alumina, may be beneficial.[5]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system should provide good separation between your this compound and impurities. This is best determined by running thin-layer chromatography (TLC) in various solvent mixtures.[5] Aim for an Rf value of 0.2-0.4 for your product to ensure optimal separation on the column.[5] For N-substituted amides, mixtures of hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/ethyl acetate are good starting points.[5]

Q5: Can I use liquid-liquid extraction to purify my this compound?

A5: Yes, liquid-liquid extraction is a powerful technique to remove acidic or basic impurities. For instance, you can wash your organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted methylamine and other basic impurities.[3] A subsequent wash with a dilute base (e.g., 1M NaOH) can remove unreacted carboxylic acid.[3][4][6] The neutral this compound product will remain in the organic layer.

Troubleshooting Guides

Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Product Elutes with Streaking or Tailing The compound has poor solubility in the mobile phase.Select a different mobile phase where the product is more soluble.[5]
The product or impurities are acidic or basic, leading to strong interactions with the silica gel.Add a modifier to the mobile phase. Use a few drops of acetic acid for acidic compounds or triethylamine for basic compounds to improve the peak shape.[5]
Poor Separation of Product and Impurities The solvent system is not providing adequate resolution.Systematically test a range of solvent systems with varying polarities using TLC to find an optimal mobile phase.[5]
The column is overloaded with crude material.Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[5]
The compound may have degraded on the silica gel.Consider using deactivated silica or an alternative stationary phase like alumina.[5]
Recrystallization Issues
ProblemPotential CauseRecommended Solution
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[7][8]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent for recrystallization.
The product is too impure.Attempt a preliminary purification step like liquid-liquid extraction or a quick filtration through a silica plug to remove some impurities before recrystallization.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for this compound Purification
  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Wash : Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq) to remove unreacted methylamine and other basic impurities. Drain the aqueous layer.[3]

  • Base Wash : Wash the organic layer with 1M NaOH (aq) or saturated sodium bicarbonate solution to remove unreacted carboxylic acid and other acidic impurities. Drain the aqueous layer.[4][6]

  • Brine Wash : Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound, now free of acidic and basic impurities.

Protocol 2: Column Chromatography of a this compound
  • TLC Analysis : Determine the optimal solvent system for separation using TLC. A good starting point for many methyl amides is a mixture of hexane and ethyl acetate.[5]

  • Column Packing : Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel.

  • Elution : Begin eluting with the mobile phase, collecting fractions in test tubes.[5]

  • Fraction Analysis : Monitor the elution of the product by performing TLC analysis on the collected fractions.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[5]

Protocol 3: Recrystallization of a Solid this compound
  • Solvent Selection : Choose a solvent in which the this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Common solvents to try are ethanol, acetone, or acetonitrile.[2]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[7] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[8]

  • Drying : Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow start Crude this compound Product extraction Liquid-Liquid Extraction (Acid/Base Washes) start->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization extraction->recrystallization If solid pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: A general experimental workflow for the purification of this compound products.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was TLC performed to optimize the solvent system? start->check_tlc optimize_solvent Optimize solvent system using TLC check_tlc->optimize_solvent No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce sample load check_loading->reduce_load Yes check_degradation Is the amide degrading on silica? check_loading->check_degradation No success Successful Separation reduce_load->success use_deactivated_silica Use deactivated silica or add triethylamine check_degradation->use_deactivated_silica Yes check_degradation->success No use_deactivated_silica->success

References

Technical Support Center: Optimizing Methyl Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl amides.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is showing low to no yield. What are the most common initial checks?

A: When troubleshooting a low-yield this compound coupling, begin by assessing the fundamental aspects of your experimental setup:

  • Reagent Quality: Ensure that the methylamine (B109427) solution has not degraded and that the carboxylic acid is pure. Verify the quality and activity of your coupling reagent, as many are sensitive to moisture and can degrade with improper storage.[1][2]

  • Anhydrous Conditions: Most amide coupling reactions are highly sensitive to moisture. The activated carboxylic acid intermediate is susceptible to hydrolysis, which will convert it back to the starting material.[1][2] It is crucial to use anhydrous solvents and thoroughly dried glassware.[1]

  • Stoichiometry: Carefully double-check the molar equivalents of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of carboxylic acid to methylamine, with 1.2-1.5 equivalents of the coupling reagent and an appropriate amount of base.[1]

Q2: I am recovering a significant amount of my starting carboxylic acid. What is the likely cause?

A: Recovering the starting carboxylic acid is a classic indication of failed activation. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium (B1175870) carboxylate salt.[1] The primary reasons for activation failure include:

  • Ineffective Coupling Reagent: The selected coupling reagent may not be potent enough for your specific substrates or may have degraded.[1]

  • Hydrolysis of the Activated Intermediate: The presence of water can quench the activated species, reverting it to the carboxylic acid.[1][2]

  • Insufficient Reaction Time or Temperature: The activation step or the subsequent nucleophilic attack by methylamine may be slow and require more time or gentle heating to proceed to completion.[1]

Q3: How do I choose the right coupling reagent for my reaction with methylamine?

A: The choice of coupling reagent is critical and depends on the specific substrates. For standard couplings, carbodiimides like EDC are common. For more challenging or sterically hindered couplings, uronium/aminium salts like HATU are often more effective due to their higher reactivity and ability to suppress side reactions.[3][4]

Q4: What is the role of a base in the coupling reaction, and which one should I use?

A: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is essential to neutralize the acidic proton of the carboxylic acid, forming a carboxylate that can then react with the coupling agent.[3] It also scavenges any acid generated during the reaction. The choice of base can influence the reaction rate and the extent of side reactions.

Q5: I am observing significant side product formation. How can I minimize this?

A: Side reactions can often be suppressed by:

  • Using Additives: For carbodiimide-mediated couplings, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can minimize side reactions like racemization.[2]

  • Controlling Temperature: Running the reaction at a lower temperature (starting at 0 °C) can often reduce the rate of side reactions.[1]

  • Optimizing Reagent Stoichiometry: Using a slight excess of the amine and coupling reagent can sometimes drive the reaction to completion and minimize side products, but a large excess can complicate purification.[5]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during this compound coupling reactions.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.[2] 2. Hydrolysis of the activated intermediate due to moisture.[1][2] 3. Deactivation of methylamine via protonation.[2] 4. Degraded coupling reagent or methylamine.1. Switch to a more potent coupling reagent (e.g., HATU).[4] 2. Ensure anhydrous conditions by using dry solvents and glassware.[1] 3. Use an adequate amount of a non-nucleophilic base (e.g., DIPEA).[2] 4. Use fresh, high-quality reagents.
Reaction Stalls or is Sluggish 1. Insufficient base. 2. Poor solubility of reactants. 3. Suboptimal temperature.[1] 4. Steric hindrance from bulky groups on the carboxylic acid.[2]1. Ensure at least 2 equivalents of a non-nucleophilic base are used.[1] 2. Try a different solvent (e.g., DMF, ACN) to improve solubility.[1][6] 3. Gently heat the reaction (e.g., to 40-50 °C) and monitor by TLC/LC-MS.[1] 4. For sterically hindered substrates, consider using a more powerful coupling reagent like HATU or converting the carboxylic acid to an acyl fluoride.[2][7]
Multiple Byproducts Observed 1. Side reactions from the coupling agent.[1] 2. High reaction temperature.[1] 3. Racemization of chiral centers adjacent to the carboxyl group.1. Use additives like HOBt or Oxyma to suppress side reactions.[1][2] 2. Run the reaction at a lower temperature (e.g., start at 0 °C).[1] 3. Use racemization-suppressing coupling reagents and additives.[2]
Difficulty in Product Purification 1. Excess coupling reagent and its byproducts. 2. Similar polarity of the product and starting materials.1. Use aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove unreacted starting materials and byproducts.[1] 2. Consider alternative purification methods such as recrystallization or preparative HPLC.[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.[2][3]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][3]

  • Add a solution of methylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

Protocol 2: General Procedure for this compound Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DCM or DMF) and cool the solution to 0 °C in an ice bath.[1]

  • Add EDC (1.2 equivalents) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.[1]

  • In a separate flask, dissolve methylamine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) in a small amount of the anhydrous solvent.[1]

  • Add the methylamine solution dropwise to the carboxylic acid mixture at 0 °C.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.[1]

  • Monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Visualizations

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid (1 eq) Activation Pre-activation (RT, 15-30 min) CarboxylicAcid->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Base Base (e.g., DIPEA, 2 eq) Base->Activation CouplingAgent Coupling Agent (e.g., HATU, 1.2 eq) CouplingAgent->Activation Coupling Coupling Reaction (RT, 1-18h) Activation->Coupling Methylamine Methylamine (1.1 eq) Methylamine->Coupling Quench Quench (e.g., H₂O, NH₄Cl) Coupling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Product Purification->Product

Caption: General workflow for this compound coupling.

TroubleshootingLogic action_node action_node start_node Low Yield q1 Starting Material Recovered? start_node->q1 Start a1 Activation Failure - Check coupling reagent - Ensure anhydrous conditions - Increase reaction time/temp q1->a1 Yes q2 Reaction Stalled? q1->q2 No a2 Suboptimal Conditions - Check base stoichiometry - Improve solubility (solvent) - Gently heat q2->a2 Yes q3 Multiple Byproducts? q2->q3 No a3 Side Reactions - Use additives (HOBt) - Lower reaction temperature - Check for racemization q3->a3 Yes

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Methyl Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts during methyl amide formation and their subsequent removal.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound formation reactions, with a focus on identifying the cause and providing a solution to minimize byproduct formation and effectively purify the desired product.

Issue 1: Presence of a Water-Insoluble Byproduct After Using a Carbodiimide (B86325) Reagent (e.g., DCC, EDC).

  • Question: After my amide coupling reaction using DCC or EDC, I observe a white precipitate that is insoluble in most organic solvents. What is this byproduct and how can I remove it?

  • Answer: This byproduct is most likely a urea (B33335) derivative formed from the carbodiimide coupling reagent. For example, Dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in many common solvents.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a water-soluble urea byproduct, making it easier to remove during aqueous workups.[2]

    • Troubleshooting Steps:

      • Filtration (for DCC): If you used DCC, the DCU byproduct can often be removed by filtration, as it is a solid that precipitates out of the reaction mixture.[1]

      • Aqueous Wash (for EDC): If you used EDC, the urea byproduct is water-soluble and can be removed by performing an aqueous workup.[2][3] Wash the organic layer with water or a dilute acid solution.[2]

      • Solvent Selection: When using DCC, choose a solvent in which the DCU is minimally soluble to maximize its precipitation for easy filtration. For EDC, using a water-immiscible organic solvent will facilitate the separation of the water-soluble urea byproduct during the aqueous workup.

Issue 2: Incomplete Reaction and Presence of Unreacted Starting Materials.

  • Question: My reaction is not going to completion, and I see both my starting carboxylic acid and amine on the TLC plate. What could be the issue?

  • Answer: Incomplete reactions can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or deactivation of the coupling reagent.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: For sterically hindered anilines or complex substrates, a more powerful coupling reagent like HATU or DMTMM might be necessary.[4]

      • Activation Time: Ensure sufficient time is allowed for the activation of the carboxylic acid before adding the amine. This can be particularly important when using carbodiimide reagents.

      • Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating.[5] However, be cautious as elevated temperatures can also lead to side reactions.

      • Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of the carboxylic acid or the amine to drive the reaction to completion.[6]

Issue 3: Formation of N-Acylurea Byproduct.

  • Question: I am using a carbodiimide coupling reagent and have identified an N-acylurea byproduct. How can I prevent this?

  • Answer: The formation of an N-acylurea byproduct occurs when the O-acylisourea intermediate rearranges. This side reaction is more prevalent with certain carbodiimides and can be minimized by the addition of additives.[7]

    • Troubleshooting Steps:

      • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress the formation of N-acylurea byproducts by forming a more stable active ester intermediate.[1][8]

      • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the rearrangement reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound formation?

A1: The most common byproducts depend on the coupling method used. With carbodiimide reagents like EDC and DCC, the corresponding ureas are the primary byproducts.[1] Other potential side reactions, especially in peptide synthesis, can lead to byproducts such as aspartimides, guanidinylated species, and diketopiperazines.[9]

Q2: How can I remove the urea byproduct from an EDC coupling reaction?

A2: The urea byproduct from an EDC coupling is water-soluble. Therefore, it can be effectively removed by washing the reaction mixture with water or a dilute acidic solution (e.g., 1 M HCl) during the workup.[2][10]

Q3: What is the role of HOBt in amide coupling reactions?

A3: 1-Hydroxybenzotriazole (HOBt) is often used as an additive in carbodiimide-mediated amide bond formation. Its primary roles are to suppress side reactions, such as the formation of N-acylurea byproducts, and to reduce racemization when coupling chiral amino acids.[1][8]

Q4: Can I use a base in my EDC/HOBt coupling reaction?

A4: While not always necessary, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acidic species and facilitate the reaction.[8] However, the use of a base can sometimes lead to other side reactions, so its inclusion should be evaluated on a case-by-case basis.

Q5: My thin-layer chromatography (TLC) is very messy after the reaction. What can I do?

A5: A messy TLC plate can indicate the presence of multiple byproducts. Consider the following to improve the reaction cleanliness:

  • Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times.

  • Change Coupling Reagent: Some coupling reagents are known to produce fewer side reactions for specific substrates.

  • Purification Strategy: A thorough workup with acidic and basic washes can help remove many impurities before column chromatography.[10][11]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of EDC and HOBt Byproducts

This protocol describes a standard procedure for the removal of water-soluble byproducts from an amide coupling reaction using EDC and HOBt.

  • Quench the Reaction: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M hydrochloric acid (HCl).[10] This will remove the EDC urea byproduct and any unreacted amine. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[10] This will remove unreacted carboxylic acid and HOBt. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[10] This helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude amide product.[10]

Protocol 2: Recrystallization for Amide Purification

Recrystallization is a powerful technique for purifying solid amide products.[12]

  • Solvent Selection: Choose a solvent or solvent system in which the amide product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for amide recrystallization include ethanol, acetone, and acetonitrile.[12]

  • Dissolution: Dissolve the crude amide in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Their Byproducts

Coupling ReagentCommon ByproductByproduct SolubilityRemoval Method
DCCDicyclohexylurea (DCU)Insoluble in most organic solventsFiltration
EDCN-Ethyl-N'-(3-dimethylaminopropyl)ureaWater-solubleAqueous Wash
HATUTetramethylurea (TMU)Water-solubleAqueous Wash
PyBOPTris(pyrrolidino)phosphine oxideWater-solubleAqueous Wash

Visualizations

Amide_Formation_Workflow start Start: Carboxylic Acid + Amine coupling Add Coupling Reagent (e.g., EDC, HOBt) start->coupling reaction Amide Bond Formation coupling->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup Reaction Mixture purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product Pure Amide Product purification->product

Caption: General workflow for amide bond formation and purification.

Troubleshooting_Tree start Problem with Amide Synthesis incomplete Incomplete Reaction? start->incomplete byproduct Byproduct Issue? start->byproduct incomplete->byproduct No check_reagents Check Reagent Stoichiometry and Activity incomplete->check_reagents Yes urea Urea Byproduct? byproduct->urea Yes other_side_reactions Other Side Reactions? byproduct->other_side_reactions No change_coupling Use Stronger Coupling Reagent (e.g., HATU) check_reagents->change_coupling optimize_conditions Optimize Reaction Conditions (Temp, Time) change_coupling->optimize_conditions filtration Filtration (for DCU) urea->filtration DCC used aq_wash Aqueous Wash (for EDC-urea) urea->aq_wash EDC used additives Add HOBt/HOAt to Suppress N-Acylurea Formation other_side_reactions->additives N-Acylurea present protecting_groups Consider Protecting Groups for Side Chains other_side_reactions->protecting_groups Peptide synthesis

Caption: Troubleshooting decision tree for amide synthesis.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of peptides containing N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing N-methylated residues so challenging?

The primary difficulty in synthesizing N-methylated peptides arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue physically blocks the approach of the incoming activated amino acid, which slows down the coupling reaction.[1][2] This steric hindrance is especially pronounced when coupling one N-methylated amino acid onto another.[1] The reduced reactivity of the N-methylated amine often leads to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences in the final peptide.[1][2]

Q2: What are the advantages of incorporating N-methylated amino acids into peptides?

N-methylation offers several significant benefits for therapeutic peptides. It can increase metabolic stability by protecting the peptide backbone from enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune the peptide's binding affinity and selectivity to its target receptor.[1][3] For instance, the immunosuppressant drug Cyclosporin A contains seven N-methylated residues, which contribute to its excellent pharmacokinetic properties.[1][3]

Q3: Which coupling reagents are most effective for N-methylated residues?

Due to the decreased nucleophilicity of N-methylated amines, highly reactive coupling reagents are necessary to achieve efficient peptide bond formation.[4] Uronium or phosphonium (B103445) salt-based reagents such as HATU, HCTU, PyAOP, and PyBOP are generally more effective than carbodiimides like DIC.[1] For particularly difficult couplings, such as between two adjacent N-methylated residues, PyAOP and PyBOP/HOAt are recommended.[5] In some cases, the even more reactive PyBrOP may be required.[1]

Q4: What is on-resin N-methylation, and when should it be used?

On-resin N-methylation is a cost-effective and versatile alternative to using pre-synthesized Fmoc-N-methyl-amino acid building blocks.[6] This method involves the site-specific methylation of a primary amine on the peptide backbone directly on the solid support.[6] It is a three-step process that typically involves:

  • Sulfonylation: Protection of the primary amine with a group like o-nitrobenzenesulfonyl (o-NBS).

  • Methylation: Alkylation of the sulfonamide with a methylating agent.

  • Desulfonylation: Removal of the sulfonamide protecting group to reveal the N-methylated amine.[1]

This approach is particularly useful when a wide variety of N-methylated residues are required, or when the corresponding Fmoc-N-methyl-amino acid is not commercially available or is prohibitively expensive.[1][6]

Q5: My HPLC analysis of a purified N-methylated peptide shows multiple peaks. Does this indicate impurities?

Not necessarily. Peptides rich in N-methylated residues often display multiple peaks on HPLC, even when pure.[5][7] This is due to the slow interconversion between cis and trans isomers of the N-methylated amide bonds, leading to the presence of different conformers that can be separated by reverse-phase HPLC.[5][7]

Q6: How can I confirm the successful synthesis and purity of my N-methylated peptide?

Mass spectrometry (MS) is the most reliable method for analyzing N-methylated peptides.[7] It can be used to confirm the correct molecular weight, with an expected mass increase of 14 Da for each methylated residue.[7] Tandem MS (MS/MS) can further be used to determine the exact location of the N-methylated residues within the peptide sequence.[7] While HPLC is used to assess purity, it's important to be aware of the potential for multiple conformer peaks.[5][7]

Q7: Is Edman degradation suitable for sequencing N-methylated peptides?

No, Edman degradation is generally not effective for sequencing peptides with N-methylated residues at the N-terminus.[7] The method requires a free primary N-terminal amine for the initial reaction, and the presence of the methyl group blocks this reaction, thus preventing sequencing.[7]

Troubleshooting Guides

Problem Possible Causes Solutions & Recommendations
Low or Incomplete Coupling Efficiency Steric hindrance from the N-methyl group.[1][2] Insufficiently reactive coupling reagent.- Use a highly active coupling reagent such as HATU, HCTU, or PyAOP.[1] - Increase the coupling reaction time (e.g., 2-4 hours or even overnight).[4] - Perform a double coupling (repeat the coupling step).[8] - Utilize microwave-assisted peptide synthesis to enhance coupling efficiency.[6][9]
Deletion Sequences in Final Product Incomplete coupling at the N-methylated residue, leading to the subsequent amino acid coupling to the unreacted amine.[1][2]- Ensure complete coupling by using the Bromophenol Blue test, as the Kaiser test will give a false negative for N-methylated amines.[8][10] - Implement the solutions for low coupling efficiency mentioned above.
Diketopiperazine (DKP) Formation Intramolecular cyclization and cleavage of the dipeptide from the resin, especially common with Pro or an N-methylated amino acid at the second or third position.[1][5]- Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin.[1] - Couple the third amino acid immediately after the deprotection of the second residue.[1]
Racemization The use of strong bases or highly activating coupling reagents can lead to the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[6]- Minimize the pre-activation time of the amino acid before adding it to the resin.[4] - Use a weaker base or a base with more steric hindrance, such as collidine or lutidine, in place of DIEA where appropriate.
Guanidinylation of N-terminus Uronium/aminium-based coupling reagents like HATU and HBTU can react with the free N-terminal amine to form an irreversible guanidinium (B1211019) cap, terminating the peptide chain.[4][11]- Pre-activate the carboxylic acid of the incoming amino acid for a short period (1-3 minutes) before adding the mixture to the resin.[4] This minimizes the concentration of free coupling reagent available to react with the N-terminal amine.
Fragmentation During Cleavage Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final TFA cleavage from the resin.[5][6]- Optimize the cleavage time; prolonged exposure to strong acid can increase fragmentation.[5]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for the successful synthesis of N-methylated peptides. The following table summarizes the performance of several common reagents.

Coupling Reagent Activating Additive Base Typical Yield Racemization Risk Key Characteristics
HATU Internal (HOAt)DIEA, LutidineHighLowVery effective for sterically hindered couplings, including N-methylated residues.[4][10]
HCTU Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient than HATU for difficult couplings.[1]
PyAOP Internal (HOAt)DIEAHighLowExcellent for coupling N-methylated amino acids, especially for consecutive N-methylated residues.[5][12]
PyBOP Internal (HOBt)DIEAModerate to HighLowEffective, but may be less efficient than PyAOP for coupling two adjacent N-methylated residues.[4]
DIC/HOBt HOBtN/ALow to ModerateLowGenerally not recommended for N-methylated residues due to lower reactivity compared to uronium/phosphonium reagents.[1]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-methyl-amino Acid using HATU

This protocol describes a general procedure for coupling an Fmoc-protected N-methylated amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-amino acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 equivalents) and HATU (4 equivalents) in DMF.

  • Base Addition: Add DIEA (8 equivalents) to the activation mixture and agitate for 1-2 minutes.[10]

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, such as onto another N-methylated residue, the reaction time may need to be extended or a second coupling may be necessary.[4]

  • Monitoring the Reaction: Perform a Bromophenol Blue test to check for reaction completion. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: On-Resin N-Methylation of a Peptide

This three-step protocol is performed on the resin after the Fmoc deprotection of the N-terminal amine that is to be methylated.

Materials:

  • N-terminally deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Lutidine

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (5-10 equivalents) and collidine (5-10 equivalents) in NMP to the resin.

    • Agitate the mixture for 15-30 minutes.

    • Wash the resin thoroughly with NMP and DCM.[3]

  • Methylation:

    • Swell the sulfonated peptide-resin in NMP.

    • Add a solution of DBU (5-10 equivalents) and DMS (or MeI) (10-20 equivalents) in NMP to the resin.

    • Agitate the mixture for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.[1]

    • Wash the resin thoroughly with NMP (3 times), DCM (3 times), and NMP (3 times).[3] The resin is now ready for the coupling of the next amino acid.

Visualizations

SPPS_Workflow_N_Methylated Start Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Completion_Check Completion Check (Bromophenol Blue Test) Wash2->Completion_Check Next_Cycle Next Deprotection or Cleavage Completion_Check->Next_Cycle Complete Recouple Recouple Completion_Check->Recouple Incomplete Recouple->Coupling

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

On_Resin_N_Methylation Start Peptide-Resin (Free Primary Amine) Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Sulfonated_Resin Sulfonated Peptide-Resin Sulfonylation->Sulfonated_Resin Methylation Step 2: Methylation (DMS, DBU) Sulfonated_Resin->Methylation Methylated_Resin N-Methylated Sulfonamide Methylation->Methylated_Resin Desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Methylated_Resin->Desulfonylation Final_Product Peptide-Resin (N-Methylated Amine) Desulfonylation->Final_Product

Caption: Workflow for on-resin N-methylation of a peptide.

References

Technical Support Center: Purification of Methyl Amide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl amides. Below you will find detailed protocols and advice for removing common impurities from your reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methyl amide products.

Diagram 1: Troubleshooting Workflow for this compound Purification

Troubleshooting Workflow start Reaction Complete (Verified by TLC/LC-MS) check_impurities Identify Major Impurities (e.g., Starting Materials, Coupling Reagent Byproducts) start->check_impurities aqueous_workup Perform Aqueous Workup check_impurities->aqueous_workup acid_wash Acid Wash (e.g., 1M HCl or Citric Acid) aqueous_workup->acid_wash Excess Amine? base_wash Base Wash (e.g., 1M NaHCO3 or NaOH) aqueous_workup->base_wash Excess Carboxylic Acid? acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry_concentrate Dry (Na2SO4/MgSO4) and Concentrate brine_wash->dry_concentrate purity_check1 Assess Purity (TLC/LC-MS/NMR) dry_concentrate->purity_check1 chromatography Column Chromatography purity_check1->chromatography Multiple Impurities or Poor Separation crystallization Crystallization purity_check1->crystallization Solid Product with Minor Impurities pure_product Pure this compound purity_check1->pure_product Purity >95% chromatography->pure_product crystallization->pure_product end End pure_product->end

A decision tree to guide the purification strategy for this compound reaction mixtures.

Problem Potential Cause Recommended Solution Citation
Product does not elute from the silica (B1680970) gel column. The mobile phase is not polar enough to displace the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. If the product is still retained, a "methanol flush" can be used.[1]
Product elutes with streaking or tailing on the column. The compound may not be fully soluble in the mobile phase, or there might be interactions with the silica gel due to acidic or basic functional groups.Ensure the chosen mobile phase is a good solvent for the product. Consider adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine (B128534) for basic compounds.[1]
Poor separation of product and impurities. The chosen mobile phase does not provide sufficient resolution, or the column is overloaded.Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate. Reduce the amount of crude material loaded onto the column.[1]
A white precipitate is present in the reaction mixture after using DCC. This precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling reagent.DCU is largely insoluble in most common organic solvents and can be removed by filtration. If the reaction is in a solvent like DCM, the DCU will precipitate out and can be filtered off.[2][3]
Difficulty removing byproducts from HATU coupling. Byproducts from HATU, such as tetramethylurea and hydroxyazabenzotriazole, can be challenging to remove. A guanidinium (B1211019) byproduct can also form if the amine attacks the coupling reagent.Aqueous workup can help remove some of these byproducts. Careful column chromatography may be necessary for complete purification. To minimize guanidinium byproduct formation, ensure the carboxylic acid is pre-activated before adding the amine.[4][5]
Low yield after purification. The amide may be decomposing on the silica gel column, especially if it is sensitive to acidic conditions.Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. Alternatively, purification by crystallization may be a better option to avoid decomposition.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities include:

  • Unreacted starting materials: Excess carboxylic acid or methylamine.[8]

  • Coupling reagent byproducts: For example, N,N'-dicyclohexylurea (DCU) from DCC coupling, or tetramethylurea from HATU coupling.[3][4][9]

  • Side products: Guanidinium byproducts can form when using uronium salt coupling reagents like HATU.[4]

  • Residual solvents: Solvents used in the reaction or workup.

Q2: How do I choose the right purification method?

A2: The choice of purification method depends on the properties of your this compound and the impurities present.

  • Aqueous Workup: A good first step to remove water-soluble impurities, as well as acidic or basic starting materials.[8][10]

  • Column Chromatography: Effective for separating compounds with different polarities. It is a versatile technique for removing a wide range of impurities.[6][11][12]

  • Crystallization: An excellent method for purifying solid compounds, especially if the impurities have different solubilities than the product.[7][13][14]

  • Scavenger Resins: Can be used to selectively remove specific types of excess reagents or byproducts.[10]

Q3: My this compound is very polar. How should I approach its purification?

A3: For polar amides, purification can be challenging.

  • Reversed-phase flash chromatography can be an effective technique.[11]

  • Ion exchange media can be used to capture and then release the polar amide product.[11]

  • Crystallization from a suitable polar solvent system should also be considered.[7]

Q4: Can I avoid column chromatography for purification?

A4: Yes, in many cases. If your product is a solid, crystallization can be a highly effective and often simpler method of purification.[7] A well-executed aqueous workup can sometimes be sufficient to achieve the desired purity.[8][10]

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove unreacted starting materials and water-soluble byproducts.

Diagram 2: Experimental Workflow for Aqueous Workup

Aqueous Workup Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute transfer Transfer to Separatory Funnel dilute->transfer acid_wash Wash with 1M Citric Acid transfer->acid_wash separate1 Separate Layers (Discard Aqueous) acid_wash->separate1 base_wash Wash with 1M NaHCO3 separate1->base_wash separate2 Separate Layers (Discard Aqueous) base_wash->separate2 brine_wash Wash with Brine separate2->brine_wash separate3 Separate Layers (Discard Aqueous) brine_wash->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Partially Purified Product filter_concentrate->end

A step-by-step workflow for the aqueous workup of a this compound reaction mixture.

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.[8]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of a 1 M citric acid solution to the separatory funnel. Shake and vent the funnel. Allow the layers to separate and drain the lower aqueous layer. This step helps to remove unreacted amines and other basic impurities.[8]

  • Base Wash: Add an equal volume of a 1 M sodium bicarbonate solution to the separatory funnel. Shake and vent. Separate and drain the lower aqueous layer. This will remove unreacted carboxylic acid and other acidic impurities.[8]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.[8]

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified product.[8]

Protocol 2: Flash Column Chromatography

This protocol is for the purification of a crude this compound sample when aqueous workup is insufficient.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (mobile phase) that provides good separation of your product from impurities. A good starting point for many amides is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product.[1]

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, tapping the column to ensure even packing and remove air bubbles.[6][15]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully load the sample onto the top of the packed silica gel.[15]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to begin the flow of the mobile phase.

    • Collect fractions in test tubes.[6]

  • Fraction Analysis and Concentration:

    • Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]

Protocol 3: Crystallization

This protocol is suitable for the purification of solid this compound products.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the amide is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for amide crystallization include ethanol, acetone, and acetonitrile.[7]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.[16]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Technique Typical Impurities Removed Advantages Disadvantages
Aqueous Workup Unreacted acids and amines, water-soluble byproducts.[8]Simple, fast, and removes bulk impurities.Not effective for removing non-polar impurities. Emulsions can sometimes form.
Column Chromatography A wide range of impurities with different polarities.[1][6]High resolution, applicable to a broad range of compounds.Can be time-consuming and may lead to product loss or decomposition on the stationary phase.[7]
Crystallization Impurities with different solubility profiles than the product.[7][14]Can yield very pure products, avoids the use of silica gel.Only applicable to solid compounds, finding a suitable solvent can be challenging.
Scavenger Resins Specific classes of reagents or byproducts.[10]High selectivity, simple filtration-based workup.Can be expensive, not a general purification method.

References

improving the efficiency of enzymatic methyl amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic methyl amide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low reaction yield is a common issue that can stem from several factors. Systematically investigating the following can help pinpoint the problem:

  • Suboptimal Reaction Conditions: The efficiency of enzymatic reactions is highly sensitive to pH, temperature, and solvent. Ensure these parameters are optimized for the specific enzyme you are using. Lipases, for instance, often perform well in non-aqueous (organic) solvents or solvent-free systems which can minimize competing hydrolysis reactions.[1][2]

  • Enzyme Inactivation: Enzymes can lose activity over time due to thermal denaturation, improper pH, or the presence of inhibitors. Verify the activity of your enzyme stock and consider adding fresh enzyme.

  • Poor Substrate Solubility: If your substrates (the carboxylic acid and methylamine) are not fully dissolved, it can limit their availability to the enzyme, thus reducing the reaction rate. You may need to screen for a more suitable solvent or co-solvent.

  • Mass Transfer Limitations: In heterogeneous systems, such as those with immobilized enzymes, inefficient mixing can prevent substrates from reaching the enzyme's active site.[3][4] Ensure adequate agitation of the reaction mixture.

  • Equilibrium Limitations: Amide synthesis is often a reversible reaction. The accumulation of product or byproducts (like water) can shift the equilibrium back towards the reactants. Consider methods for removing byproducts, such as using molecular sieves to sequester water.

Q2: I am observing significant byproduct formation, particularly esterification when using an amino alcohol. How can I improve selectivity for the amide bond?

A2: Achieving high regioselectivity is a key advantage of enzymatic synthesis over traditional chemical methods.[3][4][5] If you are experiencing unwanted side reactions, consider the following:

  • Enzyme Selection: Not all enzymes have the same selectivity. For reactions involving substrates with multiple reactive groups (like hydroxyl and amine groups), it's crucial to select an enzyme with high specificity for N-acylation. For example, Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B) has demonstrated excellent regioselectivity for the amidation of amino alcohols, minimizing ester formation.[3][4][5]

  • Reaction Mechanism: The selectivity of some lipases is attributed to the specific structure of their active site and mechanisms like intramolecular migration and proton shuttling that favor the amine as the nucleophile.[3][4][5] Understanding the mechanism of your chosen enzyme can help in optimizing conditions to favor amidation.

  • Solvent Engineering: The choice of solvent can influence enzyme conformation and, consequently, its selectivity. Screening different organic solvents can help identify one that enhances the desired amidation reaction while suppressing side reactions.

Q3: What is the optimal enzyme concentration for my reaction? Can I just add more enzyme to speed it up?

A3: While increasing enzyme concentration can initially boost the reaction rate, there is a point of diminishing returns. Excessive enzyme loading can lead to:

  • Increased Viscosity: A higher concentration of enzyme, especially in immobilized form, can increase the viscosity of the reaction medium. This can impede mass transfer, effectively lowering the catalytic efficiency.[3][4]

  • No Further Increase in Yield: Beyond a certain point, the reaction rate becomes limited by other factors, such as substrate availability or product inhibition. At this stage, adding more enzyme will not improve the yield and is not cost-effective.[3][4]

It is recommended to perform a concentration-response experiment to determine the optimal enzyme loading for your specific system. For instance, in one study, the optimal yield for the amidation of phenylglycinol was achieved with a lipase loading of 15 wt%.[3][4][5]

Q4: My enzyme seems to be unstable in the reaction medium. What can I do to improve its stability?

A4: Enzyme stability is crucial for achieving high conversion over the required reaction time. To enhance stability:

  • Immobilization: Using an immobilized enzyme is a common and effective strategy. Immobilization can protect the enzyme from harsh environmental conditions and prevent aggregation.

  • Choice of Solvent: Some organic solvents can strip the essential water layer from the enzyme, leading to denaturation.[1] Using a solvent with a suitable log P value can help maintain enzyme activity.

  • Additives: In some cases, additives like glycerol (B35011) or sorbitol can act as stabilizers.

  • Temperature and pH Control: Ensure the reaction is carried out at the optimal temperature and pH for enzyme stability, which may not always be the same as the optimum for activity.

Q5: Are ATP-dependent ligases a better choice for amide synthesis than lipases?

A5: ATP-dependent ligases and hydrolases (like lipases) represent two distinct and effective strategies for enzymatic amide bond formation.[6][7][8] The best choice depends on the specific application.

  • Lipases/Hydrolases: These enzymes are often used in non-aqueous media to shift the reaction equilibrium towards synthesis. They are advantageous as they do not require a costly cofactor like ATP.[2][8] However, they can sometimes suffer from competing hydrolysis reactions.

  • ATP-Dependent Ligases (e.g., Amide Bond Synthetases): These enzymes operate in aqueous environments and utilize the energy from ATP hydrolysis to drive the formation of the amide bond, making the reaction thermodynamically favorable.[7][9] This can lead to very high conversion rates. The main drawback is the need for ATP and often an ATP regeneration system to make the process economically viable on a larger scale.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in enzymatic this compound synthesis.

Table 1: Troubleshooting Common Problems
Problem Potential Cause Recommended Action
Low or No Conversion 1. Inactive Enzyme- Test enzyme activity with a standard substrate. - Use a fresh batch of enzyme.
2. Incorrect Reaction Conditions- Verify pH and temperature of the reaction mixture. - Ensure substrates are fully dissolved.
3. Presence of Inhibitors- Check starting materials for potential inhibitors. - Purify substrates if necessary.
Slow Reaction Rate 1. Insufficient Enzyme Loading- Gradually increase enzyme concentration and monitor the rate.
2. Mass Transfer Limitation- Increase agitation speed. - Consider a different immobilization support if applicable.
3. Substrate Inhibition- Perform kinetic studies with varying substrate concentrations. - Consider a fed-batch approach for substrate addition.
Low Selectivity 1. Suboptimal Enzyme Choice- Screen different enzymes (e.g., various lipases, proteases). - Consult literature for enzymes with known selectivity for your substrate class.
2. Unfavorable Reaction Medium- Screen a panel of organic solvents. - Adjust the water activity in the system.
Reaction Stalls Prematurely 1. Product Inhibition- Investigate if the product amide inhibits the enzyme. - Consider in-situ product removal.
2. Enzyme Instability- Monitor enzyme activity over the course of the reaction. - Re-evaluate temperature, pH, and solvent for long-term stability.
3. Equilibrium Reached- Add molecular sieves to remove water. - Investigate methods for removing the amide product from the reaction mixture.

Diagram: General Troubleshooting Workflow

G Start Problem Identified (e.g., Low Yield) CheckEnzyme Step 1: Verify Enzyme Activity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK ReplaceEnzyme Action: Use New Enzyme Batch EnzymeOK->ReplaceEnzyme No CheckConditions Step 2: Evaluate Reaction Conditions EnzymeOK->CheckConditions Yes ReplaceEnzyme->CheckEnzyme ConditionsOK Conditions Optimal? (pH, Temp, Solvent) CheckConditions->ConditionsOK OptimizeConditions Action: Optimize Reaction Parameters ConditionsOK->OptimizeConditions No CheckKinetics Step 3: Investigate Reaction Kinetics ConditionsOK->CheckKinetics Yes OptimizeConditions->CheckConditions KineticsOK Inhibition or Limitation Found? CheckKinetics->KineticsOK ModifyProtocol Action: Adjust Substrate Concentration / Additives KineticsOK->ModifyProtocol Yes Success Problem Resolved KineticsOK->Success No ModifyProtocol->CheckKinetics G cluster_0 Adenylation (Activation) cluster_1 Amidation RCOOH Carboxylic Acid (R-COOH) Enzyme Ligase Enzyme RCOOH->Enzyme ATP ATP ATP->Enzyme AcylAMP Acyl-Adenylate Intermediate (R-CO-AMP) Enzyme->AcylAMP PPi Pyrophosphate (PPi) Enzyme->PPi Enzyme2 Ligase Enzyme AcylAMP->Enzyme2 Bound to Enzyme Amine Methylamine (CH3-NH2) Amine->Enzyme2 Amide This compound (R-CO-NH-CH3) AMP AMP Enzyme2->Amide Enzyme2->AMP

References

Technical Support Center: Scaling Up Methyl Amide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of methyl amide production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale?

A1: Scaling up this compound synthesis introduces several challenges that can affect yield, purity, and safety.[1][2] Key challenges include:

  • Heat Transfer and Thermal Management: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature increases and thermal runaway in large reactors due to the lower surface-area-to-volume ratio.[1]

  • Mixing Efficiency: Achieving homogenous mixing of reactants, reagents, and catalysts becomes more difficult in larger vessels, potentially leading to localized "hot spots," side reactions, and incomplete conversions.

  • Reagent and Solvent Selection: Solvents and reagents that are practical on a lab scale may be unsuitable for large-scale production due to cost, safety (e.g., toxicity, flammability), and environmental concerns.[3][4] For instance, reprotoxic solvents like DMF and NMP, commonly used in lab-scale amide couplings, are facing increasing regulation.[3]

  • Impurity Profile: The impurity profile can change significantly upon scale-up. Side reactions that were negligible at the lab scale may become significant, requiring different purification strategies.

  • Process Safety: Handling larger quantities of potentially hazardous materials necessitates a thorough safety assessment to mitigate risks of thermal runaway, explosions, and toxic exposure.[1]

Q2: Which synthetic routes are most amenable to large-scale this compound production?

A2: Several methods can be employed for this compound synthesis, with the choice depending on factors like cost, substrate scope, and green chemistry considerations.

  • Direct Amidation of Carboxylic Acids: This is an atom-economical approach, but often requires high temperatures and catalysts to drive the reaction.[5] Boric acid and other boronic acid derivatives have been used as catalysts for large-scale amidations with azeotropic water removal.[3]

  • Using Coupling Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be effective.[6] However, the cost and waste generated from stoichiometric coupling agents can be a drawback on a large scale.[5][7]

  • From Esters (Aminolysis): The reaction of methyl esters with methylamine (B109427) is a viable route. This method is often safer than using highly reactive acid chlorides, as the reaction is less exothermic.[8] Continuous flow reactors can be used to intensify this process at high temperatures and pressures.[9]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CALB) offer a green and sustainable alternative, often proceeding with high yields and conversions under mild conditions.[10]

Q3: How can I minimize the formation of impurities during scale-up?

A3: Minimizing impurities during scale-up requires careful control over reaction parameters.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Use a reactor with efficient heat transfer capabilities to avoid localized overheating, which can lead to thermal degradation and side reactions.

  • Controlled Addition of Reagents: Add critical reagents, especially the limiting reactant or a highly reactive species, at a controlled rate to maintain a low concentration and minimize side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reagents or intermediates and other side reactions.[11]

  • Purity of Starting Materials: Use high-purity starting materials, as impurities can act as catalysts for unwanted side reactions.[11]

Troubleshooting Guides

Issue 1: Low Yield After Scaling Up

Question: My this compound synthesis worked well on a 1-gram scale, but the yield dropped significantly when I scaled up to 100 grams. What could be the cause?

Answer: A drop in yield upon scale-up is a common issue that can often be traced back to mass and heat transfer limitations, or changes in reaction kinetics.

Potential Cause Troubleshooting Steps
Poor Mixing - Ensure the reactor's agitator is appropriate for the reaction volume and viscosity. - Increase the stirring speed, but be mindful of potential splashing or vortex formation. - Consider using a different type of impeller or adding baffles to the reactor to improve mixing efficiency.
Inefficient Heat Transfer - Monitor the internal reaction temperature closely. - If the reaction is exothermic, consider slowing down the addition of reagents to control the temperature. - Ensure the reactor's heating/cooling jacket is functioning correctly and provides adequate heat exchange.[1]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). - If the starting material is still present, consider increasing the reaction time or temperature (if thermally stable).[12] - Re-evaluate the stoichiometry of reagents; on a larger scale, minor weighing errors can become significant.
Product Isolation Issues - Emulsion formation during work-up is more common at larger scales. To break emulsions, try adding brine or filtering through Celite.[12] - If the product is volatile, minimize exposure to high vacuum during solvent removal.[12] - Consider alternative purification methods if the product is unstable on silica (B1680970) gel, such as crystallization or distillation.[12]
Issue 2: Increased Impurity Formation

Question: I am observing new or increased levels of impurities in my scaled-up reaction. How can I identify and mitigate them?

Answer: The appearance of new impurities often points to side reactions that are more pronounced at a larger scale.

Common Impurity Type Potential Cause & Identification (TLC/LC-MS) Mitigation Strategy
Unreacted Starting Material Cause: Incomplete reaction. Identification: Spot/peak corresponding to the starting material.- Optimize reaction time and temperature. - Improve mixing. - Check the quality and stoichiometry of reagents.[12]
Over-reduction Byproduct (if applicable) Cause: In reactions involving reducing agents, the desired product is further reduced. Identification: Spot/peak with a different polarity than the product.- Perform the reaction at a lower temperature. - Use a less reactive reducing agent or fewer equivalents.[12]
Dimerization or Polymerization Products Cause: High concentration of reactive intermediates. Identification: Higher molecular weight species observed in MS.- Control the rate of addition of one of the reactants to maintain a low concentration. - Use a more dilute reaction mixture.
Hydrolysis Products Cause: Presence of water in the reaction. Identification: Spot/peak corresponding to the hydrolyzed starting material or intermediate.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.[11]

Experimental Protocols

Protocol 1: EDC/HOAt Mediated this compound Synthesis

This protocol is based on a general procedure for amide bond formation using EDC and HOAt as coupling agents.[6]

Materials:

  • Carboxylic acid (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOAt (1.5 eq) in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and a temperature probe.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add DIPEA (3.0 eq) to the reaction mixture, followed by the slow, dropwise addition of the methylamine solution (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as required.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis
Method Coupling Reagents/Catalyst Solvent Temperature (°C) Typical Yield (%) Key Considerations
EDC/HOAt Coupling [6]EDC, HOAt, DIPEADMSO/MOPS bufferRoom Temp>75Good for a wide range of substrates, but generates stoichiometric waste.
Enzymatic Synthesis [10]Candida antarctica lipase B (CALB)Cyclopentyl methyl ether (CPME)60>90Green and sustainable, requires specific enzyme compatibility.
Direct Aminolysis (Flow) [9]NoneMethanolic Ammonia (B1221849)200VariableProcess intensification, suitable for high-throughput synthesis, requires specialized equipment.
DABCO/Fe₃O₄ Catalysis [5]DABCO, Fe₃O₄--60-99Atom-economic, catalyst can be recovered and reused.

Visualizations

Methyl_Amide_Synthesis_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedEster Activation Methylamine Methylamine (CH₃NH₂) MethylAmide This compound (R-CONHCH₃) Methylamine->MethylAmide CouplingAgent Coupling Agent (e.g., EDC/HOAt) CouplingAgent->ActivatedEster ActivatedEster->MethylAmide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, Water) ActivatedEster->Byproducts Troubleshooting_Low_Yield Start Low Yield Observed After Scale-Up CheckReaction Check for Complete Reaction (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeConditions Optimize Reaction: - Time - Temperature - Mixing Incomplete->OptimizeConditions CheckWorkup Investigate Work-up & Purification Complete->CheckWorkup Emulsion Emulsion or Isolation Issues CheckWorkup->Emulsion Yes ProductStable Product is Stable CheckWorkup->ProductStable No ModifyWorkup Modify Work-up: - Add Brine - Filter through Celite - Change Solvents Emulsion->ModifyWorkup Scale_Up_Process_Flow Lab Lab Scale Synthesis (mg to g) Route Route Scouting & Optimization Lab->Route Pilot Pilot Plant Scale-Up (g to kg) Route->Pilot Process Process Safety Assessment Pilot->Process Commercial Commercial Production (kg to tons) Process->Commercial

References

Technical Support Center: Methyl Amide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methyl amide functionalization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My amide coupling reaction has a low yield or is failing completely. What are the common causes?

A: Low or no product yield is a frequent issue in amide bond formation. The primary causes often relate to reagent quality, reaction conditions, or the intrinsic properties of the substrates.[1]

  • Incomplete Activation of Carboxylic Acid: The reaction hinges on the successful activation of the carboxylic acid by a coupling reagent. If the reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete, leading to low yields.[1][2] It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1][2][3]

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate, reverting it back to the starting carboxylic acid.[2] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] Glassware should be oven or flame-dried.[2]

  • Suboptimal Base: A suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial.[5] An insufficient amount of base may not effectively neutralize acidic components, hindering the reaction.[6] If the amine starting material is a salt (e.g., hydrochloride), at least two equivalents of base are needed: one to neutralize the salt and one for the coupling reaction itself.[6]

  • Steric Hindrance: Bulky groups near the reacting centers of either the carboxylic acid or the amine can significantly slow down the reaction rate.[1][7] For sterically demanding substrates, more powerful coupling reagents (e.g., HATU, COMU) or higher reaction temperatures may be necessary.[6][8][9]

  • Side Reactions: The amine can sometimes react with the coupling reagent itself, forming a guanidinium (B1211019) byproduct and consuming the starting material. This is why the order of addition is crucial; activating the acid first is the generally accepted best practice.[3]

Q2: I'm observing significant epimerization of my chiral carboxylic acid. How can I minimize this?

A: Epimerization, or racemization, at the α-carbon of a chiral acid is a major concern, particularly in peptide synthesis, as it can lead to diastereomeric products that are difficult to separate and can alter biological activity.[10]

  • Choice of Coupling Reagent and Additive: Some coupling reagents are more prone to causing epimerization than others.[10] Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, are known to suppress racemization effectively.[10] The use of additives like HOAt or HOBt with carbodiimides (EDC, DCC) is a standard practice to reduce epimerization.[9] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine (B92270) is also reported to be a mild and effective system for low-epimerization couplings.[11][12]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[2][11] Running the reaction at 0 °C is a common starting point.

  • Base Selection: The type and amount of base can influence racemization. While a base is necessary, a large excess or a very strong base can promote the formation of an oxazolone (B7731731) intermediate, which is a key pathway for racemization.[10] Using a milder base or precise stoichiometry can be beneficial.

Q3: My TLC plate is very messy, and I'm having trouble purifying my final this compound product. What are the best purification strategies?

A: Purification can be challenging due to byproducts from the coupling reagents and the polarity of the amide product itself.

  • Aqueous Workup: A thorough aqueous workup is the first and most critical step.

    • Removing EDC/Urea (B33335) Byproducts: If using EDC, the resulting N,N'-ethyl-N''-(3-dimethylaminopropyl)urea is water-soluble and can be removed by washing the organic layer with water or dilute acid (e.g., 1N HCl).[9][13] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[14][15]

    • Removing HATU/TMU Byproducts: Tetramethylurea (TMU), a byproduct of HATU, is polar and can be challenging to remove.[2] Multiple washes with water or brine are often effective. For particularly stubborn cases, washing with an aqueous solution of 5% LiCl can help remove residual DMF (a common solvent) and other polar impurities.[16]

    • Removing Base: Excess base like DIPEA or TEA can typically be removed by washing with a mild acidic solution (e.g., saturated aq. NH₄Cl or 1N HCl) followed by saturated aq. NaHCO₃ and brine.[2][9]

  • Chromatography:

    • Flash Chromatography (Normal Phase): This is the most common method. However, polar amides may streak or have poor mobility on silica (B1680970) gel. Using a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane, can improve separation.[6]

    • Reversed-Phase Chromatography: For highly polar products that do not behave well on silica, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient is an excellent alternative.[6][17]

  • Crystallization: If the final amide is a solid, recrystallization is a powerful technique to achieve high purity and can sometimes be more effective and scalable than chromatography.[18] Screening different solvents like ethanol, acetonitrile, or 1,4-dioxane (B91453) is recommended.[18]

Data & Reagent Comparison

Choosing the correct coupling reagent is critical for success. The following table summarizes common choices.

Coupling ReagentStrengthsWeaknessesTypical BaseCommon Solvents
HATU High reactivity, fast reactions, low epimerization.[2][5][9]High cost, polar byproducts can be difficult to remove.[2][8]DIPEA, TEADMF, DCM
EDC / HOBt Water-soluble byproducts, cost-effective.[9][11][14]Prone to racemization without additives, O-acylisourea intermediate can rearrange.[9][19]DIPEA, TEA, NMMDMF, DCM
DCC / HOBt Inexpensive, effective activator.[15]Byproduct (DCU) can be difficult to filter completely, high potential for racemization.[14]DIPEA, TEADCM, THF
T3P® Water-soluble byproducts, low toxicity, low epimerization.[11]Can be less reactive for very hindered substrates.Pyridine, TEAEtOAc, MeCN
COMU High efficiency, low epimerization, byproducts are water-soluble ("Green").[8]Higher cost compared to carbodiimides.DIPEA, 2,6-LutidineDMF, MeCN

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and amines, including those with moderate steric hindrance.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or DCM (to make a ~0.1 M solution).[1][2]

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), to the solution and stir.[2][9]

  • Pre-activation: Add HATU (1.1-1.2 eq.) to the mixture. Stir at room temperature for 15-30 minutes.[2][3] This step forms the reactive OAt-ester.

  • Amine Addition: Add the methylamine (B109427) (or a solution of it, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[9]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9] This removes the TMU byproduct, excess base, and unreacted starting materials.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][9]

Protocol 2: General Amide Coupling using EDC/HOBt

This is a cost-effective method suitable for many standard amide functionalizations.

  • Preparation: To a stirred solution of the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the methylamine (1.1 eq.) in anhydrous DMF or DCM, add DIPEA (2.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-24 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and finally brine.[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.[9]

Visual Guides

Troubleshooting_Workflow Start Low or No Yield Check_Reagents 1. Check Reagents & Conditions Start->Check_Reagents Check_SM 2. Check Starting Materials Start->Check_SM Check_Purification 3. Review Purification Start->Check_Purification Moisture Moisture Present? Check_Reagents->Moisture Cause Reagent_Quality Reagent Quality/Age? Check_Reagents->Reagent_Quality Cause Base_Stoich Sufficient Base? Check_Reagents->Base_Stoich Cause Order_Addition Correct Order of Addition? Check_Reagents->Order_Addition Cause Steric_Hindrance Steric Hindrance? Check_SM->Steric_Hindrance Cause SM_Salt Amine is a Salt? Check_SM->SM_Salt Cause Workup Workup Effective? Check_Purification->Workup Cause Chromatography Chromatography Issues? Check_Purification->Chromatography Cause Sol_Dry Use Anhydrous Solvents & Inert Atmosphere Moisture->Sol_Dry Solution Sol_Fresh Use Fresh Reagents Reagent_Quality->Sol_Fresh Solution Sol_Base Increase Base (2-3 eq.) Base_Stoich->Sol_Base Solution Sol_Order Pre-activate Acid before Amine Addition Order_Addition->Sol_Order Solution Sol_Steric Use Stronger Reagent (HATU) Increase Temperature Steric_Hindrance->Sol_Steric Solution Sol_Salt Add >2 eq. of Base SM_Salt->Sol_Salt Solution Sol_Workup Use Acid/Base Washes Brine/LiCl Wash Workup->Sol_Workup Solution Sol_Chrom Try Reversed-Phase or Recrystallization Chromatography->Sol_Chrom Solution

Caption: Troubleshooting workflow for low-yield this compound functionalization reactions.

Reagent_Selection Start Select Coupling Reagent IsChiral Is Carboxylic Acid Prone to Epimerization? Start->IsChiral IsHindered Are Substrates Sterically Hindered? IsChiral->IsHindered No HATU Use HATU, COMU, or T3P/Pyridine IsChiral->HATU Yes Cost Is Cost a Major Constraint? IsHindered->Cost No HATU_Strong Use HATU or COMU (May require heat) IsHindered->HATU_Strong Yes EDC_HOBT Use EDC/HOBt or DCC/HOBt Cost->EDC_HOBT Yes Standard Standard Reagents (EDC, DCC) are suitable Cost->Standard No

Caption: Decision tree for selecting an appropriate amide coupling reagent.

References

Technical Support Center: Minimizing Racemization During N-Methyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize racemization when coupling N-methyl amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form used in nature) is converted into a mixture of both L- and D-enantiomers during synthesis.[1][2] This loss of stereochemical integrity at the alpha-carbon is a significant problem because the three-dimensional structure of a peptide is critical to its biological function. The incorporation of the incorrect D-amino acid can drastically alter the peptide's conformation, leading to reduced biological activity, altered receptor binding, and potential immunogenicity, thereby compromising its therapeutic efficacy and safety.[1][3]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also occur from either face, resulting in racemization. This pathway is generally less common but can be a factor under strongly basic conditions.[1]

Q3: Why are N-methyl amino acids particularly susceptible to racemization?

A3: N-methyl amino acids are more prone to racemization than their non-methylated counterparts primarily due to the electronic effect of the N-methyl group. This group is electron-donating, which can favor the formation of the oxazolone intermediate, a key step in one of the main racemization pathways.[4] Additionally, the steric hindrance from the N-methyl group can slow down the desired coupling reaction, giving the activated intermediate more time to racemize before the peptide bond is formed.[5][6]

Q4: Which factors have the most significant impact on the extent of racemization?

A4: Several factors in the reaction environment critically influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents can lead to more racemization if not used correctly.[2][7][8]

  • Base: The type, strength, and concentration of the base used for neutralization and catalysis can promote proton abstraction, a key step in racemization. Stronger bases generally lead to more racemization.[1][2][7]

  • Temperature: Elevated temperatures, while often used to speed up slow couplings (especially with sterically hindered residues), can significantly increase the rate of racemization.[2][9][10]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes increasing the likelihood of this side reaction.[1][11]

  • Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced can increase the opportunity for racemization.[2][5]

Troubleshooting Guides

Issue 1: High levels of D-isomers are detected in my final peptide product. How can I diagnose and mitigate this?

High detection of diastereomeric impurities is a clear sign that significant racemization has occurred. Use the following workflow to identify the cause and implement a solution.

TroubleshootingWorkflow Start High Racemization Detected AnalyzeReagent Analyze Coupling Reagent Start->AnalyzeReagent AnalyzeBase Analyze Base Start->AnalyzeBase AnalyzeTemp Analyze Temperature Start->AnalyzeTemp AnalyzeSolvent Analyze Solvent & Time Start->AnalyzeSolvent Sol_Reagent Switch to a low-racemization reagent like COMU, HATU, or use DIC with an additive (OxymaPure, 6-Cl-HOBt). AnalyzeReagent->Sol_Reagent Sol_Base Switch to a weaker base (NMM) or a sterically hindered base (2,4,6-Collidine). Use minimal equivalents. AnalyzeBase->Sol_Base Sol_Temp Perform coupling at a lower temperature (e.g., 0°C). Avoid prolonged high temperatures. AnalyzeTemp->Sol_Temp Sol_Solvent Use a less polar solvent if possible. Minimize pre-activation time. AnalyzeSolvent->Sol_Solvent End Re-analyze Peptide Purity Sol_Reagent->End Sol_Base->End Sol_Temp->End Sol_Solvent->End

Caption: Troubleshooting workflow for high racemization.

Issue 2: The coupling reaction with an N-methyl amino acid is very slow or incomplete.

This is a common problem due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[6]

  • Solution 1: Use a More Potent Coupling Reagent. Standard carbodiimide (B86325) reagents like DIC may be insufficient. Switch to a more reactive phosphonium (B103445) salt (e.g., PyBOP, PyAOP) or a uronium/aminium salt (e.g., HATU, HBTU, COMU).[5][12][13] PyAOP is noted to be particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[12]

  • Solution 2: Increase Reagent Stoichiometry and Time. Use an excess of the amino acid and coupling reagent (e.g., 3-4 equivalents).[14] Extend the coupling time, and monitor the reaction's completion using a suitable test like the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[15]

  • Solution 3: Employ a "Double Coupling" Strategy. After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.[5]

  • Solution 4: Consider Microwave-Assisted Synthesis. Microwave irradiation can accelerate difficult couplings by increasing the reaction temperature.[16] However, be aware that high temperatures can also increase racemization, so this must be optimized carefully, for instance by lowering the coupling temperature to 50°C for sensitive residues.[9][10]

Issue 3: I am observing a side product corresponding to a cyclic dipeptide (Diketopiperazine).

Diketopiperazine (DKP) formation is a frequent side reaction in the synthesis of N-alkylated peptides, especially during the coupling of the third amino acid in Fmoc-based solid-phase peptide synthesis (SPPS).[5]

  • Solution 1: Use 2-Chlorotrityl Chloride Resin. This resin is known to minimize the formation of diketopiperazines due to its steric bulk.[5][17]

  • Solution 2: Couple a Dipeptide. Instead of coupling the second and third amino acids sequentially, synthesize the dipeptide unit first and then couple it to the resin-bound amino acid. This strategy bypasses the dipeptide-resin intermediate that is prone to cyclization.[17]

  • Solution 3: Use In Situ Neutralization Protocols. For Boc/Bzl protection strategies, using in situ neutralization can help to minimize DKP formation.[17]

Data Presentation: Comparison of Reaction Conditions

Table 1: Performance of Common Coupling Reagents for N-Methyl Amino Acids
Coupling ReagentReagent TypeAdditive RequiredRacemization RiskCoupling EfficiencyNotes
DIC/HOBt CarbodiimideHOBtModerateModerateCan be less effective for sterically hindered couplings.[12]
DIC/OxymaPure CarbodiimideOxymaPureLowGoodOxyma is a safer and effective alternative to HOBt.[7][8]
HBTU/TBTU Uronium/AminiumInternal (HOBt)Low-ModerateGoodGenerally effective, but less so for N-Me to N-Me couplings.[13][15]
HATU Uronium/AminiumInternal (HOAt)LowHighVery effective for N-methyl amino acids, reacts faster with less epimerization than HBTU.[12][13][15]
COMU Uronium/AminiumInternal (Oxyma)Very LowHighA modern, highly efficient, and safer alternative to benzotriazole-based reagents.[5][13][18]
PyBOP PhosphoniumInternal (HOBt)Low-ModerateHighEffective, but can be less efficient for coupling two adjacent N-Me residues.[6]
PyAOP PhosphoniumInternal (HOAt)LowVery HighEspecially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[12]
DEPBT PhosphoniumNoneVery LowGoodKnown to minimize epimerization.[5][19]
Table 2: Influence of Base on Racemization
BasepKaSteric HindranceRacemization TendencyNotes
Triethylamine (TEA) ~10.7LowHighSmall steric hindrance and strong basicity lead to a faster racemization rate.[7]
DIPEA (DIEA) ~10.1HighModerateCommonly used, but can still cause significant racemization, especially at elevated temperatures.[7][20]
N-Methylmorpholine (NMM) 7.38ModerateLowA weaker base that is often preferred to minimize racemization.[1][7]
2,4,6-Collidine (TMP) 7.43HighVery LowIts high steric hindrance and moderate basicity make it an excellent choice for suppressing racemization.[1][7][9]

Experimental Protocols

Protocol 1: General Procedure for Coupling N-Methyl Amino Acids using HATU

This protocol is optimized for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3-4 eq. relative to resin substitution), HATU (3-4 eq.), and a hindered base like 2,4,6-collidine or DIPEA (6-8 eq.) in DMF.[14][15] Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature. For sterically hindered couplings (e.g., coupling to another N-methyl residue), the reaction may require 2-4 hours or longer.[14]

  • Monitoring: Check for reaction completion using the bromophenol blue test.[15] If the test is positive (blue/green color), indicating free amines, a second coupling may be necessary.

  • Washing: Once the coupling is complete (yellow color with bromophenol blue test), filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[6]

Protocol 2: Analysis of Racemization by Chiral HPLC (Post-Synthesis)

This method analyzes the intact peptide, avoiding potential racemization induced by hydrolysis.

  • Sample Preparation: a. After completing the synthesis, cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K). b. Precipitate the peptide with cold diethyl ether, centrifuge to form a pellet, and decant the ether. Wash the pellet with cold ether to remove scavengers. c. Dry the peptide pellet under vacuum. d. Dissolve the crude peptide in the initial mobile phase for HPLC analysis to a concentration of approximately 1 mg/mL.

  • Chiral HPLC Analysis: a. Column: Use a suitable chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based columns are often effective for peptides.[1] b. Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). The gradient will depend on the specific peptide and column. c. Flow Rate: Typically 0.5-1.0 mL/min.[3] d. Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducibility.[3] e. Detection: Use UV detection at a wavelength of 210-220 nm.[3]

  • Data Analysis: a. The L-peptide and its D-diastereomer(s) will appear as separate peaks. b. Identify the peaks by comparing their retention times to standards, if available. c. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

HPLCFlowchart Start Crude Peptide Sample Cleavage Cleave peptide from resin using cleavage cocktail. Start->Cleavage Precipitate Precipitate and wash with cold ether. Cleavage->Precipitate Dissolve Dissolve in mobile phase (e.g., 1 mg/mL). Precipitate->Dissolve Inject Inject onto Chiral HPLC column. Dissolve->Inject Separate Separate Diastereomers (Gradient Elution). Inject->Separate Detect UV Detection (210-220 nm). Separate->Detect Analyze Integrate Peak Areas & Calculate % Racemization. Detect->Analyze

Caption: Experimental workflow for racemization analysis by Chiral HPLC.

Protocol 3: Analysis of Racemization by GC-MS after Derivatization

This is a highly sensitive method that analyzes the constituent amino acids after hydrolysis.

  • Peptide Hydrolysis: a. Place the peptide sample in a hydrolysis tube. b. To correct for any racemization that may occur during the hydrolysis step itself, use 6N DCl in D₂O.[3] c. Seal the tube under vacuum and heat at 110°C for 24 hours.[21] d. After hydrolysis, lyophilize the sample to remove the acid.

  • Derivatization: The amino acid hydrolysate must be derivatized to make it volatile for GC analysis. A common two-step process is: a. Esterification: React the dried hydrolysate with an acidic alcohol (e.g., 3N HCl in isopropanol) to form the corresponding esters. b. Acylation: React the esters with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to acylate the amino groups.[3]

  • GC-MS Analysis: a. Column: Use a chiral capillary column, such as Chirasil-Val, designed for separating amino acid enantiomers.[3] b. Injection: Inject the derivatized sample into the GC-MS system. c. Temperature Program: Use a suitable temperature gradient to separate the derivatized amino acids. d. Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity.

  • Data Analysis: a. Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.[3] b. The use of deuterated hydrolysis reagents allows for correction of hydrolysis-induced racemization by monitoring deuterium (B1214612) incorporation at the α-carbon.[3]

References

Technical Support Center: Strategies for Purifying Polar Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why are polar amides often difficult to purify using standard normal-phase silica (B1680970) gel chromatography?

Polar amides possess strong hydrogen bonding capabilities and dipole moments, leading to very strong interactions with the polar silica gel stationary phase. This often results in poor mobility on a Thin Layer Chromatography (TLC) plate (remaining at the baseline), significant streaking, and difficulty eluting the compound from a column, even with highly polar solvent systems.[1][2] In some cases, the slightly acidic nature of silica gel can also lead to the degradation of sensitive compounds.[1][3]

Q2: What is the first step I should take when my polar amide compound shows poor behavior on a silica gel TLC plate?

If your compound streaks or remains at the baseline on a standard silica TLC plate, the first step is to modify the mobile phase. Adding a small amount of a basic modifier can dramatically improve peak shape and mobility.[4][5] For amides, which can be weakly basic, adding triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) is a common strategy.[5][6] Start by adding 0.1-2.0% TEA to your solvent system.[5] For very polar compounds, a mobile phase like 1-10% of a 10% ammonium hydroxide in methanol (B129727) solution mixed with dichloromethane (B109758) can be effective.[1]

Q3: When should I consider switching from normal-phase to reversed-phase chromatography?

You should consider reversed-phase (RP) chromatography when your polar amide is either too polar to move off the baseline in normal-phase, even with aggressive solvent systems, or if the compound appears to be unstable on silica gel.[1][7] Reversed-phase chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[8][9] In this system, highly polar compounds will elute very early, sometimes in the void volume, which can be an effective way to separate them from less polar impurities.[10]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when is it a good choice for polar amides?

HILIC is a specialized version of normal-phase chromatography that is excellent for retaining and separating very polar compounds that show little to no retention in reversed-phase.[6][10][11] It uses a polar stationary phase (like silica, diol, or amide-bonded phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[6] In HILIC, water is the "strong" solvent that elutes compounds, which is the opposite of reversed-phase.[10] This makes it an ideal technique when your polar amide washes out in the void volume of a C18 column.[11]

Troubleshooting Guides

Issue 1: My polar amide is streaking badly on the silica TLC plate.

This is a very common problem caused by strong, non-ideal interactions between the polar amide and the acidic silanol (B1196071) groups on the silica surface.[4][5]

Troubleshooting Workflow for TLC Streaking

G A Start: Polar Amide Streaks on TLC B Is the plate overloaded? (Spot is too concentrated) A->B C Yes B->C Check E No B->E Check D Dilute sample and re-spot C->D F Add a basic modifier to the mobile phase (e.g., 0.5-2% Triethylamine or NH4OH) E->F G Did streaking improve? F->G H Yes G->H Check J No G->J Check I Proceed to column chromatography with the modified solvent system H->I K Consider alternative stationary phase (Alumina, C18 Reversed-Phase, HILIC) J->K

Caption: Decision workflow for troubleshooting TLC streaking.

Solutions:

  • Reduce Sample Load: You may have simply overloaded the plate. Try spotting a more dilute solution of your sample.[5][12]

  • Add a Basic Modifier: To counteract the acidic silica, add a small amount of a base to your eluent.[3][5]

    • Triethylamine (TEA): Add 0.1–2.0% to the mobile phase.[5]

    • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 10% NH₄OH in methanol. Add 1–10% of this stock solution to your dichloromethane-based mobile phase.[1]

  • Change Stationary Phase: If modifiers don't work, your compound may be interacting too strongly or degrading. Consider using a different TLC plate, such as alumina (B75360) or a C18 reversed-phase plate.[3]

Issue 2: My compound will not elute from the silica column (Rf = 0).

This indicates an extremely strong interaction between your polar amide and the silica gel.

Solutions:

  • Increase Mobile Phase Polarity Drastically:

    • If you are using a hexane/ethyl acetate (B1210297) system, switch to dichloromethane/methanol.

    • If already using DCM/MeOH, increase the percentage of methanol.

    • Add modifiers like ammonium hydroxide as described above, which can increase elution strength.[1]

  • Switch to a "Polar-Friendly" Technique: For extremely polar compounds, normal-phase silica is often not the best choice.

    • Reversed-Phase Chromatography: The compound will likely elute very quickly. This is useful if your impurities are non-polar.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is designed specifically for polar compounds and provides good retention and separation.[6][11][13]

Issue 3: My polar amide elutes in the solvent front (void volume) in reversed-phase chromatography.

This is the opposite problem: your compound is too polar to interact with the non-polar C18 stationary phase.

Solutions:

  • Use 100% Aqueous Mobile Phase: Sometimes, removing all organic modifier (acetonitrile/methanol) can provide sufficient retention for very polar compounds on certain types of C18 columns (e.g., "AQ" type columns).[14]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal solution. HILIC uses a polar stationary phase and a largely organic mobile phase, providing excellent retention for highly polar molecules.[6]

  • Use Ion-Exchange Chromatography (IEX): If your amide has an ionizable group (or is part of a larger molecule with one), IEX can be a powerful tool. It separates molecules based on their net charge.[15][16][17] Amides themselves are generally neutral, but nearby functional groups can be charged.[7]

Data Presentation: Purification Strategy Selection

The choice of chromatographic technique is critical for successfully purifying polar amides. The following table summarizes the primary techniques and their suitability based on compound properties.

Chromatography Technique Stationary Phase Typical Mobile Phase Best For... Common Issues for Polar Amides
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc)Moderately polar amides that show some mobility on TLC.Streaking, tailing, irreversible adsorption (Rf=0).[1][4]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Amides with sufficient hydrophobicity to be retained.Poor or no retention (elution in void volume).[6][18]
HILIC Polar (e.g., Silica, Amide, Diol)>70% Acetonitrile in aqueous bufferHighly polar, water-soluble amides.[11]Peak tailing due to secondary ionic interactions.
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffer with salt gradientAmides with acidic or basic functional groups.[15][19]Not suitable for neutral amides with no charge.[16]
Supercritical Fluid (SFC) Various (e.g., Silica, Amide)Supercritical CO₂ with co-solvent (e.g., Methanol)Rapid, "green" purification of a wide polarity range.[20][21]Requires specialized equipment.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography for a Streaking Amide

This protocol is for a moderately polar amide that streaks on a standard silica TLC plate but shows improved behavior with a basic additive.

  • TLC Method Development:

    • Prepare a mobile phase (e.g., 95:5 Dichloromethane/Methanol).

    • Run a TLC plate. Observe streaking.

    • Prepare a modified mobile phase: 95:5 Dichloromethane/(9:1 Methanol:Ammonium Hydroxide).

    • Run a new TLC plate. Observe a compact spot with an Rf value between 0.2 and 0.4. This is your target eluent for the column.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount.

    • Equilibrate the column by flushing with 3-5 column volumes of the initial, non-modified mobile phase (e.g., 100% Dichloromethane or Hexane/EtOAc).

  • Sample Loading:

    • Dissolve your crude compound in a minimum amount of a strong solvent (like DCM or methanol).

    • Adsorb the sample onto a small amount of silica gel ("dry loading"). To do this, add silica gel to the dissolved sample, evaporate the solvent completely on a rotary evaporator, and load the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a mobile phase of lower polarity than your target TLC solvent.

    • Gradually increase the polarity of the mobile phase (gradient elution), moving towards the composition of your optimized TLC solvent.

    • Collect fractions and monitor them by TLC to identify the pure product.

Protocol 2: HILIC for a Highly Polar Amide

This protocol is for a highly polar amide that has no retention on a C18 reversed-phase column.

  • Column and Solvent Selection:

    • Stationary Phase: Use a HILIC-specific column (e.g., bare silica, or columns with amide or diol bonded phases).[6][11]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (B1220265) (adjust pH if necessary).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • System Equilibration:

    • Equilibrate the HILIC column with your starting mobile phase (e.g., 100% Mobile Phase A) for at least 10-15 column volumes. This is critical for reproducible results.

  • Sample Preparation:

    • Dissolve the sample in a solvent that matches your initial mobile phase conditions (e.g., 95% Acetonitrile). Crucially, avoid dissolving the sample in pure water or DMSO , as this will cause severe peak distortion.[22]

  • Gradient Elution:

    • Inject the sample.

    • Start with a high percentage of organic solvent (e.g., 95% Acetonitrile, which is 100% Phase A).

    • Gradually increase the aqueous component by running a gradient from 0% to 50% of Mobile Phase B over 15-20 minutes.[6]

    • Monitor elution using UV or Mass Spectrometry (MS) detection. Volatile buffers like ammonium formate are MS-compatible.[6]

Visualization of Purification Strategy

Logical Workflow for Method Selection

G Start Start: Purify Polar Amide TLC Run TLC (Silica) (e.g., EtOAc/Hexane or DCM/MeOH) Start->TLC Rf_Check Rf > 0 and spot is good? TLC->Rf_Check NP_Column Use Normal-Phase Column (Silica Gel) Rf_Check->NP_Column Yes Streaking Streaking or Rf = 0? Rf_Check->Streaking No Add_Modifier Add Modifier to Mobile Phase (e.g., TEA, NH4OH) Streaking->Add_Modifier Yes Modifier_OK Problem Solved? Add_Modifier->Modifier_OK Modifier_OK->NP_Column Yes RP_HILIC Switch to Alternative Method: Reversed-Phase or HILIC Modifier_OK->RP_HILIC No RP_Test Run Reversed-Phase Test (C18 Column, H2O/ACN) RP_HILIC->RP_Test RP_Retention Good Retention? RP_Test->RP_Retention RP_Column Use Reversed-Phase Column RP_Retention->RP_Column Yes HILIC_Column Use HILIC Column RP_Retention->HILIC_Column No (Elutes in Void)

Caption: Decision tree for selecting a purification strategy.

References

overcoming steric hindrance in N-methyl amide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in N-methyl amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with an N-methyl amine so difficult?

A1: The primary challenge is steric hindrance. The methyl group on the nitrogen atom creates significant bulk around the nitrogen nucleophile.[1] This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete coupling compared to reactions with primary amines.[1] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[1]

Q2: What are the immediate signs of an incomplete or failed coupling reaction?

A2: Common indicators of a difficult coupling reaction include:

  • Positive Colorimetric Test: In solid-phase peptide synthesis (SPPS), a positive bromophenol blue or Kaiser test (blue or green beads) after the coupling step indicates the presence of unreacted free amines.[1] A complete reaction is typically indicated by a yellow color.[1]

  • Low Yield: The final yield of the desired product is significantly lower than expected.[1]

  • Presence of Deletion Sequences: Mass spectrometry (LC-MS) analysis of the crude product may reveal byproducts where the sterically hindered N-methyl amino acid was not incorporated.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methyl amides?

A3: Standard reagents like HBTU and HCTU can be less effective for these challenging couplings.[1] More potent uronium/aminium or phosphonium (B103445) salt reagents are generally required.[1][2]

  • Uronium/Aminium Salts: HATU is a highly efficient and widely used reagent for N-methyl couplings due to its rapid reaction kinetics and ability to minimize racemization.[1][3][4] COMU is another excellent choice with reactivity comparable to HATU, but with a superior safety profile as it is based on the non-explosive OxymaPure.[3][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, especially when used with an additive like HOAt.[1] For exceptionally difficult couplings, the more reactive halophosphonium reagents like PyBroP can be used.[1][7]

Q4: What is the role of additives like HOAt and Oxyma?

A4: Additives are crucial for enhancing reaction speed and suppressing side reactions, particularly racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): When used with a coupling reagent, HOAt forms a highly reactive OAt-active ester. The nitrogen in the pyridine (B92270) ring provides anchimeric assistance, which speeds up the coupling and effectively suppresses racemization.[3][5]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a non-explosive alternative to HOBt and HOAt.[5] It provides high coupling rates with low racemization and is a key component of the COMU reagent.[5][6]

Q5: How do I choose the right base and solvent for my reaction?

A5: The choice of base and solvent is critical for success.

  • Base: A non-nucleophilic, sterically hindered base is required to facilitate the reaction without causing unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[7] For reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) may be preferred.[7]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for amide coupling reactions.[8] For difficult sequences prone to aggregation, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture containing Dimethyl sulfoxide (B87167) (DMSO) can improve solvation and increase yields.[8]

Troubleshooting Guide

This section addresses the common issue of incomplete or low-yield coupling reactions.

Problem: The coupling reaction is incomplete (e.g., positive Kaiser test) or the final yield is low.

This troubleshooting workflow can help identify and resolve the underlying cause.

G start Problem: Low Yield / Incomplete Coupling reagent Is the coupling reagent potent enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes sol_reagent Switch to a more potent reagent: - HBTU/HCTU → HATU or COMU - For extreme cases, consider PyBroP or BOP-Cl. reagent->sol_reagent No time_temp Is reaction time/temperature sufficient? conditions->time_temp Yes sol_conditions Optimize Base and Solvent: - Use DIPEA as the base. - Switch from DMF to NMP or add DMSO to disrupt aggregation. conditions->sol_conditions No workup Is the workup procedure causing loss of product? time_temp->workup Yes sol_time_temp Increase Reaction Time and/or Temperature: - Extend coupling time to 4 hours or overnight. - Perform a 'double coupling'. - Consider microwave-assisted synthesis for rapid heating. time_temp->sol_time_temp No sol_workup Review Purification: - Ensure pH is correct during extraction. - Check for product precipitation. workup->sol_workup No end Problem Resolved workup->end Yes sol_reagent->conditions sol_conditions->time_temp sol_time_temp->workup sol_workup->end

A step-by-step workflow for troubleshooting low-yield N-methyl amide couplings.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Systems

This table provides a qualitative comparison of commonly used coupling reagents for sterically hindered N-methyl amide bond formation.

ReagentActivating AdditiveRelative ReactivityKey Advantages & Considerations
HBTU/HCTU HOBt / 6-Cl-HOBtMedium-HighStandard, cost-effective reagents. May be insufficient for severely hindered couplings.[3]
HATU HOAtVery HighConsidered a benchmark for difficult couplings; excellent at suppressing racemization.[1][3] Higher cost.[3]
COMU OxymaPure (internal)HighReactivity is comparable to HATU.[3][5] Superior safety profile (non-explosive) and better solubility.[5][6]
PyBOP/PyAOP HOBt / HOAtHighPhosphonium salts are highly effective for hindered couplings. PyAOP is particularly good for N-methyl amino acids.
PyBroP NoneVery HighA more reactive phosphonium salt, useful for the most challenging couplings, such as between two N-methyl residues.[1]
T3P® NoneHighGreen coupling reagent with water-soluble byproducts, simplifying workup. Effective for hindered systems.[9][10][11]
Table 2: Recommended Reaction Conditions for a Hindered Coupling

This table outlines typical starting conditions for a difficult N-methyl amide coupling reaction. Optimization may be required.

ParameterRecommended RangeNotes
Amino Acid 1.5 - 4.0 equivalentsAn excess of the carboxylic acid component drives the reaction to completion.
Coupling Reagent 1.4 - 3.9 equivalentsA slight excess relative to the carboxylic acid ensures efficient activation.
Base (DIPEA) 3.0 - 8.0 equivalentsSufficient base is needed to neutralize the amino acid salt and facilitate the reaction.[12]
Solvent DMF, NMP, or DCMDMF is standard.[8] NMP can be better for preventing aggregation.[8] DCM is often used in solution-phase.
Temperature Room Temp. to 50°CIncreased temperature can improve coupling efficiency, especially with microwave assistance.[1]
Reaction Time 1 - 4 hoursDifficult couplings may require extended reaction times or a second coupling step.[12]

Experimental Protocols

The following are generalized protocols for solution-phase and solid-phase N-methyl amide coupling. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Solution-Phase Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid with an N-methyl amine in solution.

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M) in a flame-dried flask.

    • Add HATU (1.1 equivalents).[13]

    • In a separate vial, dissolve the N-methyl amine (1.1 equivalents).

  • Activation:

    • Cool the carboxylic acid/HATU solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 equivalents) dropwise to the stirred solution.[13]

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[13]

  • Coupling Reaction:

    • Add the N-methyl amine solution to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[13]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using COMU

This protocol outlines a single coupling cycle for adding an Fmoc-protected N-methyl amino acid to a resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution:

    • In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3.0 equivalents relative to resin loading) and COMU (2.9 equivalents) in a minimal amount of DMF.[15]

  • Coupling Reaction:

    • Add DIPEA (6.0 equivalents) to the activation solution and vortex for 1-2 minutes for pre-activation.[15]

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For very difficult couplings (e.g., N-Me to N-Me), a double coupling or extended time may be necessary.

  • Washing:

    • Once the coupling is complete (as determined by a negative colorimetric test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle.

Visualizations

Reaction Pathway Overview

The following diagram illustrates the general activation and coupling pathway mediated by a uronium salt reagent like HATU or COMU.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Active Ester Acid->ActiveEster + Reagent Uronium Salt (e.g., HATU/COMU) + Base (DIPEA) Amide N-Methyl Amide (Product) ActiveEster->Amide Nucleophilic Attack Amine N-Methyl Amine (R'-NHMe) Amine->Amide + Byproducts Byproducts (e.g., Tetramethylurea, Base Salt) Amide->Byproducts

General pathway for N-methyl amide formation using uronium salt coupling reagents.

References

Technical Support Center: Removal of Unreacted Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted methylamine (B109427) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted methylamine?

A1: Unreacted methylamine, a volatile and basic compound, can be removed using several standard laboratory techniques. The choice of method depends on the properties of the desired product and the scale of the reaction. Common methods include:

  • Aqueous Washes: Utilizing acidic solutions or salt solutions to convert methylamine into a water-soluble salt, which can then be separated in an aqueous layer.[1]

  • Distillation: Effective for separating volatile methylamine from non-volatile products.[2][3]

  • Scavengers: Using solid-phase or liquid-phase scavengers that selectively react with and bind to primary amines.[4][5]

  • Chromatography: Flash chromatography or HPLC can be used for purification, especially when dealing with basic amine compounds.[6]

  • Recrystallization: If the product is a solid, recrystallization can effectively remove impurities like methylamine hydrochloride.[7][8]

Q2: How do I choose the best removal method for my experiment?

A2: The optimal method depends on the stability and physical properties of your product. Consider the following factors:

  • Product Stability: If your product is sensitive to acid, you should avoid acidic washes and consider alternatives like a copper(II) sulfate (B86663) wash or scavengers.[1]

  • Product Volatility: If your product is non-volatile, distillation is a viable option to remove the low-boiling methylamine.

  • Solubility: The solubility of your product in different solvents will dictate the choice of solvents for extraction and recrystallization.

  • Purity Requirements: For high-purity requirements, a multi-step approach combining an aqueous wash with chromatography or recrystallization may be necessary.

Q3: How can I convert volatile methylamine gas into its salt for easier handling?

A3: Methylamine is a gas at room temperature, which can be difficult to handle.[9][10] It readily reacts with acids to form non-volatile methylammonium (B1206745) salts.[3] Bubbling the gas through a solution of an acid like hydrochloric acid (HCl) will produce methylamine hydrochloride, a water-soluble solid that is much easier to manage and remove.[3]

Q4: What safety precautions are necessary when working with methylamine?

A4: Methylamine is a toxic and flammable gas with a strong, fishy odor.[3][11] All manipulations should be performed in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential. Avoid inhalation and skin contact.[12]

Troubleshooting Guide

Q5: My product is acid-sensitive. How can I remove methylamine without an acidic wash?

A5: For acid-sensitive compounds, a mild alternative is to wash the organic layer with an aqueous solution of 10% copper(II) sulfate.[1] The copper complexes with the amine, and the resulting purple-colored complex partitions into the aqueous layer.[1] Continue washing until the blue copper sulfate solution no longer changes color.[1] Another option is to use amine-scavenging resins.[4]

Q6: An emulsion formed during the aqueous workup. What should I do?

A6: Emulsions can form during liquid-liquid extractions, especially when basic amines are present. To break an emulsion, try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q7: The acidic wash was not effective. Why might this be, and what can I do?

A7: If an acidic wash fails to remove methylamine completely, consider these possibilities:

  • Insufficient Acid: The amount of acid used was not enough to protonate all the methylamine. Ensure a molar excess of acid is used.

  • Incorrect pH: The pH of the aqueous layer may not be low enough to ensure the amine is fully protonated. The pH should typically be 4 or lower.[1]

  • Poor Partitioning: The methylammonium salt may have some solubility in the organic layer. Performing multiple washes with the acidic solution can improve removal efficiency.

Q8: How can I remove byproduct di- and trimethylamine (B31210) from my reaction?

A8: Industrial processes separate mixtures of methylamine, dimethylamine (B145610), and trimethylamine using complex distillation techniques.[13][14] In a laboratory setting, purification of the hydrochloride salts can be effective. Washing the crude methylamine hydrochloride crystals with cold chloroform (B151607) can help remove dimethylamine hydrochloride.[15][16] Recrystallization from solvents like absolute ethanol (B145695) or n-butyl alcohol is also a standard method to separate methylamine hydrochloride from ammonium (B1175870) chloride and other amine hydrochlorides.[8][15]

Data Presentation: Comparison of Aqueous Wash Methods

MethodReagentTypical ConcentrationPrincipleAdvantagesDisadvantages
Acidic Wash Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)1-2 M Dilute SolutionAcid-base reaction forms a water-soluble ammonium salt (CH₃NH₃⁺Cl⁻).[1][3]Highly effective, inexpensive, and common reagents.Not suitable for acid-sensitive products.[1]
Copper Sulfate Wash Copper(II) Sulfate (CuSO₄)10% Aqueous SolutionForms a copper-amine complex that is water-soluble.[1]Mild conditions, suitable for acid-sensitive products; provides a visual endpoint (color change).[1]May require multiple washes; introduces metal ions that may need subsequent removal.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Methylamine Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1 M).

  • Separation: Shake the funnel, allowing the layers to separate. The protonated methylamine will partition into the aqueous (bottom) layer.[1] Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction with the acidic solution two or three more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Recrystallization of Methylamine Hydrochloride

This protocol is adapted from Organic Syntheses for purifying crude methylamine hydrochloride that may be contaminated with ammonium chloride.[15]

  • Dissolution: Place the crude methylamine hydrochloride salt in a flask fitted with a reflux condenser.

  • Extraction with Alcohol: Add absolute ethanol and heat the mixture to boiling. Methylamine hydrochloride is soluble in hot ethanol, while ammonium chloride is much less soluble.[8][15]

  • Decantation: After about 30 minutes of heating, allow the undissolved solid (mostly ammonium chloride) to settle, and decant the hot, clear solution.

  • Crystallization: Allow the hot alcoholic solution to cool to room temperature, then place it in an ice bath to induce crystallization of the purified methylamine hydrochloride.[17]

  • Isolation: Collect the crystals by vacuum filtration.

  • Repeat: The extraction process can be repeated with the remaining undissolved solids (typically 4-5 extractions are needed) to maximize recovery.[8][15]

  • Alternative Solvent: For a purer product, n-butyl alcohol can be used instead of ethanol, as ammonium chloride is negligibly soluble in it, even at boiling temperatures.[8][15]

Visualizations

G start Crude Reaction Mixture (Product + Unreacted Methylamine) acid_stable Is the product acid-stable? start->acid_stable acid_wash Acidic Wash (e.g., 1M HCl) acid_stable->acid_wash Yes cu_wash Copper Sulfate Wash or Scavenger Resin acid_stable->cu_wash No volatile_check Is the product non-volatile? distillation Distillation volatile_check->distillation Yes chromatography Chromatography or Recrystallization volatile_check->chromatography No acid_wash->volatile_check cu_wash->volatile_check end Purified Product distillation->end chromatography->end

Caption: Decision workflow for selecting a purification method.

G Principle of Acidic Wash for Methylamine Removal cluster_0 Before Wash cluster_1 After Wash & Separation org_phase_before Organic Phase (Product, CH₃NH₂) reaction CH₃NH₂ + H⁺ → CH₃NH₃⁺ (Phase Transfer) org_phase_before->reaction aq_phase_before Aqueous Phase (H₂O, H⁺, Cl⁻) aq_phase_before->reaction org_phase_after Organic Phase (Purified Product) aq_phase_after Aqueous Phase (H₂O, CH₃NH₃⁺, Cl⁻) reaction->aq_phase_after

Caption: Diagram illustrating the acid-base extraction principle.

G start 1. Dissolve Crude Mixture in Organic Solvent add_to_funnel 2. Add Mixture & Aqueous Washing Solution to Separatory Funnel start->add_to_funnel shake 3. Stopper and Shake Funnel (Vent Frequently) add_to_funnel->shake separate 4. Allow Layers to Separate shake->separate drain 5. Drain Lower Aqueous Layer separate->drain repeat Repeat Steps 2-5 if Necessary drain->repeat repeat->add_to_funnel Yes collect 6. Collect Purified Organic Layer repeat->collect No

Caption: General workflow for liquid-liquid extraction.

References

Technical Support Center: Optimizing Solvent Selection for Methyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding solvent selection for methyl amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for this compound synthesis and why?

A1: The most prevalent solvents are polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (B109758) (DCM).[1] Their popularity stems from their excellent ability to dissolve a wide range of reactants, including carboxylic acids, amines, and common coupling reagents.[1] However, due to environmental and safety concerns, there is a significant effort to replace these solvents.[1][2]

Q2: How does the choice of coupling reagent influence solvent selection?

A2: The coupling reagent and solvent are intrinsically linked.

  • Carbodiimides (EDC, DCC): These are versatile and can be used in a range of solvents, from apolar options like DCM to polar aprotic ones like DMF or acetonitrile (B52724).[3][4] The water-soluble nature of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea (B33335) byproduct makes aqueous workups easier, and it has even been used in water with appropriate additives.[5][6]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) show the highest solubility and efficacy in polar aprotic solvents such as DMF, DMSO, and acetonitrile (ACN).[7] Their use in nonpolar solvents like Dichloromethane (DCM) is possible, but they may only form a suspension.[7]

  • Phosphonium (B103445) Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) also exhibits excellent solubility in most common organic solvents used for peptide synthesis.[5]

Q3: What are greener and more sustainable alternatives to traditional solvents like DMF and DCM?

A3: There is a strong push towards adopting more environmentally benign solvents. Promising alternatives include 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) (EtOAc), and Dimethyl carbonate (DMC), which have been shown to perform well in various amide coupling reactions.[8][9] Other options like Cyrene, a bio-based solvent, have been successfully used as substitutes for DMF in HATU-mediated couplings.[10] Even water, often considered unsuitable, can be a viable medium when used with surfactants to create micelles that facilitate the reaction.[2][6]

Q4: When should I choose a polar aprotic over a nonpolar or polar protic solvent?

A4:

  • Polar Aprotic (DMF, ACN, THF): These are the go-to choice for most modern amide coupling reactions, especially those involving uronium or phosphonium reagents. They effectively solvate the ionic intermediates and reagents, promoting high reaction rates.

  • Apolar/Less Polar (DCM, Toluene, Ethyl Acetate): These are often used for reactions involving acyl chlorides (Schotten-Baumann conditions) or with certain carbodiimide (B86325) couplings.[3][] They can be advantageous for simpler workups and purification.

  • Polar Protic (Water, Alcohols): Generally avoided as primary reaction solvents because the nucleophilic nature of water or alcohol can compete with the amine, leading to hydrolysis of activated intermediates or ester formation. However, water can be used under specific micellar conditions.[6] Alcohols like isopropanol (B130326) have been evaluated but are often discounted due to potential side reactions.[9]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction yield is extremely low. Could the solvent be the problem?

A: Yes, the solvent is a critical factor that directly impacts reaction efficiency. Low yield can often be traced back to one of the following issues:

  • Poor Solubility: If any of your starting materials (acid, amine) or coupling reagents are not fully dissolved, the reaction will be slow and incomplete. HATU, for example, is highly soluble in DMF (150 mg/mL) but only sparingly soluble in DCM.[7]

  • Unreactive Salt Formation: In the absence of a non-nucleophilic base, the carboxylic acid and amine can form an unreactive ammonium-carboxylate salt, which often precipitates out of less polar solvents.[12]

  • Solvent-Mediated Side Reactions: The solvent itself can sometimes participate in or hinder the reaction. It is crucial to use dry (anhydrous) solvents, as water can hydrolyze the activated carboxylic acid intermediate.

Troubleshooting Steps for Low Yield:

  • Check Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a more suitable solvent (see Table 1 & 3).

  • Add a Base: Incorporate a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to prevent ammonium (B1175870) salt formation and facilitate the reaction.[3]

  • Change Solvent Type: If using a nonpolar solvent like DCM, try switching to a polar aprotic solvent like acetonitrile or DMF, which can better solvate the reaction intermediates.[4] Studies have shown that EtOAc and 2-MeTHF are excellent, greener alternatives that perform well across many reaction types.[9]

troubleshooting_low_yield start Low / No Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility add_base Is a non-nucleophilic base (e.g., DIPEA) present? check_solubility->add_base Yes change_solvent Action: Change to a solvent with better solubility. (e.g., DMF for HATU) check_solubility->change_solvent No solvent_choice What is the solvent type? add_base->solvent_choice Yes add_base_action Action: Add 2-3 equivalents of DIPEA or TEA. add_base->add_base_action No switch_to_polar Action: Switch to a polar aprotic solvent like ACN, EtOAc, or 2-MeTHF. solvent_choice->switch_to_polar Nonpolar consider_other Problem may be related to reagent stability or steric hindrance. solvent_choice->consider_other Polar Aprotic

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Problem: Racemization of Chiral Starting Material

Q: I'm observing significant racemization of my chiral carboxylic acid. How can solvent choice and additives help?

A: Racemization is a major concern, particularly when using carbodiimide reagents like EDC or DCC. The initially formed O-acylisourea intermediate is highly reactive and can rearrange, leading to a loss of stereochemical integrity.[13]

The solution is to use additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives rapidly convert the O-acylisourea into a more stable active ester (OBt or OAt ester). This new intermediate is still reactive enough to form the amide bond but is significantly less prone to racemization.[3][13] This two-step activation is most efficient in polar aprotic solvents like DMF or ACN, which can stabilize the ionic intermediates.

racemization_pathway cluster_0 Without HOBt Additive cluster_1 With HOBt Additive in Polar Aprotic Solvent Acid_amine R-COOH + Amine EDC + EDC Acid_amine->EDC Isourea O-Acylisourea (Highly Reactive) EDC->Isourea Racemized Racemized Product Isourea->Racemized Prone to rearrangement Amide1 Desired Amide Isourea->Amide1 Reacts with Amine Acid_amine2 R-COOH + Amine EDC_HOBt + EDC / HOBt Acid_amine2->EDC_HOBt OBt_ester OBt-Active Ester (More Stable) EDC_HOBt->OBt_ester Amide2 Desired Amide (High Purity) OBt_ester->Amide2 Reacts with Amine experimental_workflow start Start dissolve 1. Dissolve Acid, Amine, & Additives in Solvent start->dissolve cool 2. Cool to 0 °C (for EDC/HOBt) dissolve->cool add_base 3. Add Base (e.g., DIPEA) cool->add_base add_coupler 4. Add Coupling Reagent (EDC or HATU) add_base->add_coupler react 5. Stir at RT (Monitor by TLC/LCMS) add_coupler->react workup 6. Aqueous Workup (Quench, Extract, Wash) react->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

References

Validation & Comparative

comparative analysis of methyl amide vs ethyl amide in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Methyl vs. Ethyl Amides in Drug Design

In medicinal chemistry, the amide bond is a cornerstone functional group, prevalent in a vast array of therapeutic agents. The strategic modification of substituents around the amide can profoundly influence a drug candidate's overall profile. This guide provides a comparative analysis of two common N-alkyl substituents, methyl and ethyl amides, focusing on their differential effects on physicochemical properties, pharmacokinetics, and pharmacodynamics. The information herein is intended to aid researchers, scientists, and drug development professionals in making rational design choices.

Comparative Analysis: Key Physicochemical and Pharmacological Properties

The transition from a methyl to an ethyl group on an amide nitrogen, while seemingly minor, introduces distinct changes that can be leveraged in drug design. The primary differences stem from the increased size and lipophilicity of the ethyl group.

Physicochemical Properties

Alkyl substituent modifications directly impact a molecule's fundamental physicochemical characteristics, which in turn govern its biological behavior.[1] Increasing the size of an alkyl group generally enhances lipophilicity.[1] This change can be a delicate balance, as excessive lipophilicity may lead to poor solubility.[1]

PropertyMethyl Amide (-NHCH₃)Ethyl Amide (-NHCH₂CH₃)Rationale & Impact
Lipophilicity (LogP/LogD) LowerHigherThe additional methylene (B1212753) group increases hydrophobicity, which can enhance membrane permeability and cell uptake.[1][2][3]
Aqueous Solubility HigherLowerIncreased lipophilicity typically corresponds to decreased solubility in aqueous media, a critical factor for formulation and bioavailability.
Polar Surface Area (PSA) No significant differenceNo significant differenceThe N-H and C=O groups are the primary contributors to the amide's PSA; the alkyl change has a negligible effect.
Steric Bulk SmallerLargerThe ethyl group provides greater steric hindrance, which can be used to influence both target binding and metabolic stability.
Pharmacokinetic (ADME) Profile

Pharmacokinetic properties are heavily influenced by lipophilicity and metabolic stability.[2] The choice between a methyl and an ethyl amide can be a critical optimization step to improve a compound's drug-like properties.

ADME ParameterThis compoundEthyl AmideRationale & Impact
Absorption Potentially lower passive diffusionPotentially higher passive diffusionIncreased lipophilicity can improve absorption across the gut wall, but this must be balanced with solubility.[2][3]
Metabolic Stability More susceptible to enzymatic cleavageMore resistant to enzymatic cleavageThe larger ethyl group can act as a "steric shield," hindering the approach of metabolic enzymes like proteases or amidases, thus increasing the compound's half-life.[4]
Distribution Lower plasma protein binding, potentially lower VdHigher plasma protein binding, potentially higher VdMore lipophilic compounds tend to bind more extensively to plasma proteins like albumin and may distribute more widely into tissues.[2][3]
Metabolism N-demethylation is a common metabolic pathway.N-dealkylation can still occur but may be slower.Both groups can be sites of P450-mediated metabolism, but the steric bulk of the ethyl group might alter the rate or primary site of metabolism.[5][6]
Pharmacodynamic Profile

The interaction of a drug with its biological target is governed by its structure-activity relationship (SAR).[7][8] The subtle difference in size between a methyl and an ethyl group can lead to significant changes in potency and selectivity.

Pharmacodynamic FactorThis compoundEthyl AmideRationale & Impact
Target Binding Affinity Favorable in small, constrained binding pockets.Favorable in larger, hydrophobic binding pockets.The larger ethyl group may establish more favorable van der Waals or hydrophobic interactions if the pocket can accommodate its size, leading to increased potency.[7]
Binding Selectivity May exhibit a different selectivity profile.May offer improved selectivity.The steric bulk of the ethyl group can prevent binding to off-targets with smaller binding pockets, thereby improving the drug's selectivity profile.
Conformational Effects Allows for more conformational flexibility.May restrict bond rotation, locking in a bioactive conformation.Rigidification of a molecule's structure can enhance its interaction with a target by reducing the entropic penalty of binding.[1]

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the logical decisions, experimental processes, and molecular concepts central to this comparative analysis.

G cluster_PD Pharmacodynamic (PD) Considerations cluster_PK Pharmacokinetic (PK) Considerations PD_Start Evaluate Target Binding Pocket Pocket_Size Is the pocket large enough for ethyl? PD_Start->Pocket_Size Use_Ethyl Consider Ethyl Amide (Exploit hydrophobic interactions) Pocket_Size->Use_Ethyl Yes Use_Methyl Consider this compound (Fits constrained pocket) Pocket_Size->Use_Methyl No PK_Start Evaluate Lead Compound's Metabolic Stability Stability_Issue Is amide hydrolysis a major liability? PK_Start->Stability_Issue Add_Shield Consider Ethyl Amide (Steric shielding) Stability_Issue->Add_Shield Yes Methyl_OK This compound may be sufficient Stability_Issue->Methyl_OK No

Caption: Decision-making flowchart for selecting a methyl vs. ethyl amide.

G cluster_0 Compound Synthesis & Initial Screening cluster_1 In Vitro Assay Cascade cluster_2 Data Analysis & Decision Synth_Methyl Synthesize This compound Analog Assay_Sol Solubility Assay Synth_Methyl->Assay_Sol Synth_Ethyl Synthesize Ethyl Amide Analog Synth_Ethyl->Assay_Sol Assay_Bind Target Binding Assay (IC50 / Ki) Assay_Sol->Assay_Bind Assay_Perm Caco-2 Permeability (Papp) Assay_Bind->Assay_Perm Assay_Stab Microsomal Stability (T½ / CLint) Assay_Perm->Assay_Stab Analyze Compare Profiles: Potency, Permeability, Stability, Solubility Assay_Stab->Analyze Decision Select Lead Candidate for In Vivo Studies Analyze->Decision

Caption: Experimental workflow for comparing amide analogs in drug discovery.

G cluster_methyl This compound: Less Hindrance cluster_ethyl Ethyl Amide: Steric Shielding enzyme1 Metabolizing Enzyme amide1 R-C(=O)N(H)-CH₃ enzyme1->amide1 Easy Access (Hydrolysis) enzyme2 Metabolizing Enzyme block X enzyme2->block amide2 R-C(=O)N(H)-CH₂CH₃ block->amide2 Hindered Access

Caption: Conceptual diagram of steric hindrance at an enzyme active site.

Experimental Protocols

Objective comparison requires robust and standardized experimental data. Below are methodologies for key assays used to evaluate the properties discussed.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[9] The disappearance of the parent compound is monitored over time.[10]

  • Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of methyl and ethyl amide analogs.

  • Materials:

    • Pooled human liver microsomes (HLMs).[10]

    • Test compounds (10 mM stock in DMSO).

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).[9][10]

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

    • Positive control compounds (e.g., Midazolam, Dextromethorphan).[10]

    • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation.[10]

    • 96-well plates, incubator (37°C), centrifuge.

  • Procedure:

    • Prepare a microsomal incubation medium by diluting HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[10]

    • Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9][10]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN containing an internal standard.[11]

    • Centrifuge the plates to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer resembling the intestinal epithelium, providing a model for predicting oral drug absorption.[12][13]

  • Objective: To determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Materials:

    • Caco-2 cells seeded on Transwell™ inserts and cultured for ~21 days.[13]

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Test compounds (dosing solution prepared in transport buffer, typically at 10 µM).[12]

    • Lucifer Yellow or a similar low-permeability marker to assess monolayer integrity.

    • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • Procedure:

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should meet a predefined threshold (e.g., ≥200 Ω·cm²) to ensure tight junctions have formed.[13][14]

    • Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed (37°C) transport buffer.

    • A-to-B Permeability: Add the dosing solution containing the test compound to the apical chamber (donor) and fresh buffer to the basolateral chamber (receiver).

    • B-to-A Permeability: Add the dosing solution to the basolateral chamber (donor) and fresh buffer to the apical chamber (receiver). This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.[13]

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[12]

    • At the end of the incubation, collect samples from both donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 typically suggests active efflux.[13]

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand.[15] It is considered a gold standard for determining binding affinity (Ki).[16]

  • Objective: To determine the inhibitory constant (Ki) of the methyl and ethyl amide analogs for their biological target.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.[17]

    • A specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the target.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Test compounds in a range of concentrations (serial dilutions).[16][17]

    • Glass fiber filter plates and a vacuum manifold harvester.[17]

    • Scintillation fluid and a microplate scintillation counter.[17]

  • Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[16]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the membrane/receptor preparation to each well.[17]

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[17][18]

    • Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[16]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

References

A Comparative Guide to Validated HPLC Methods for Methyl Amide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl amides is critical across various stages of pharmaceutical development and scientific research. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable analysis. This guide provides an objective comparison of prevalent HPLC methodologies for the quantification of methyl amides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The incorporation of N-methylated amino acids into therapeutic peptides is a widely adopted strategy to improve their pharmacokinetic properties.[1] However, this modification can introduce analytical complexities, such as the presence of cis/trans isomers of the N-methylated amide bond, which may appear as multiple peaks in an HPLC chromatogram for a single entity.[1] Therefore, robust analytical methods are crucial for accurate purity assessment, characterization, and quantification.[1]

Methodology Comparison: HPLC-UV vs. LC-MS

The choice between traditional HPLC with UV detection and the more advanced Liquid Chromatography-Mass Spectrometry (LC-MS) is a key consideration and depends on the specific analytical goal. While HPLC-UV is a workhorse for routine analysis, LC-MS provides unparalleled sensitivity and structural information.[1]

Performance MetricReversed-Phase HPLC (RP-HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity; Detection via UV absorbance of the peptide backbone (typically at 214-220 nm).[1]Separation based on hydrophobicity; Detection based on mass-to-charge ratio (m/z) of ionized peptides.[1]
Primary Application Routine purity analysis and quantification.[1]In-depth characterization, identification, and quantification, especially for complex mixtures or low concentrations.[1]
Sensitivity Moderate.High to very high.
Specificity Can be limited by co-eluting impurities with similar UV absorbance.High, based on specific m/z of the analyte.
Structural Information Minimal; retention time is the primary identifier.Provides molecular weight and fragmentation data for structural elucidation.[1]
Throughput High for routine analysis.[1]Can be lower due to more complex data acquisition and analysis.
Cost Lower instrumentation and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate quantification of methyl amides. Below are representative protocols for sample preparation and HPLC analysis.

Protocol 1: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to remove interferences and ensure the analyte is in a suitable form for HPLC analysis.[2]

  • Dissolution : Accurately weigh approximately 1 mg of the methyl amide sample.[1] Dissolve the sample in a suitable solvent to a final concentration of 0.1–1 mg/mL.[3] A common solvent is a mixture of water and acetonitrile, sometimes with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.[1] The sample should ideally be dissolved in a solvent similar to the initial mobile phase.[3]

  • Vortexing : Vortex the sample until it is fully dissolved.[1]

  • Centrifugation : Centrifuge the sample at a high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[1]

  • Filtration : Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial to remove any remaining particulate matter.

  • Storage : Store the prepared samples under appropriate conditions (e.g., refrigeration) to maintain stability until analysis.[2]

Protocol 2: RP-HPLC Method for this compound Quantification

This protocol outlines a general reversed-phase HPLC method for the quantification of a this compound compound.

  • HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column : A C18 stationary phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B : 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30-45°C.[1]

  • Detection : UV at 214 nm (for the amide backbone).[1]

  • Injection Volume : 10 µL.

  • Gradient Elution :

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

Protocol 3: LC-MS Method for Enhanced Specificity

For more complex samples or when higher sensitivity is required, an LC-MS method is preferable.

  • LC System : A standard HPLC or UHPLC system.

  • Column : A C18 stationary phase column, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[1]

  • Mobile Phase A : 0.1% (v/v) Formic Acid in water.[1]

  • Mobile Phase B : 0.1% (v/v) Formic Acid in acetonitrile.[1]

  • Flow Rate : 0.2-0.4 mL/min for a 2.1 mm ID column.[1]

  • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]

  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[1]

  • MS Scan Mode : Full Scan (MS1) to detect the precursor ion and potentially product ion scan (MS/MS) for structural confirmation.[1]

Method Validation Parameters

A validated HPLC method ensures reliable and reproducible results. Key validation parameters are summarized below, with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[4]Correlation coefficient (r²) > 0.999.[5]
Accuracy The closeness of the test results to the true value.[4]Recovery of 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]Relative Standard Deviation (RSD) ≤ 2%.[6][7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key workflows in validating an HPLC method for this compound quantification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Concentration integrate->quantify

General workflow for HPLC analysis of methyl amides.

cluster_validation Method Validation method_dev Method Development linearity Linearity & Range method_dev->linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness linearity->accuracy accuracy->precision precision->specificity specificity->lod_loq lod_loq->robustness validated_method Validated Method for Routine Use robustness->validated_method

Logical flow of HPLC method validation.

References

A Spectroscopic Comparison of Cis-Trans Isomers of Methyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rotational barrier around the C-N bond in amides leads to the existence of cis and trans geometric isomers. This isomerism plays a critical role in the structure and function of peptides and proteins, influencing folding pathways and biological activity. For drug development professionals and researchers, understanding and quantifying the conformational populations of amide-containing molecules is crucial. This guide provides an objective comparison of the spectroscopic properties of cis and trans isomers of simple methyl amides, such as N-methylformamide (NMF) and N-methylacetamide (NMA), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Spectroscopic Differentiation: An Overview

NMR, IR, and Raman spectroscopy are powerful techniques for distinguishing between cis and trans amide isomers. Each method probes different molecular properties, providing complementary information on the conformational state. The trans isomer is generally the more stable and thus more abundant conformation for N-monosubstituted amides.[1][2][3] However, the population of the cis isomer can be significant and is influenced by factors such as steric hindrance and solvent polarity.[2][4]

  • NMR Spectroscopy distinguishes isomers based on the different chemical environments of nuclei, leading to distinct chemical shifts and coupling constants.[5]

  • Vibrational Spectroscopy (IR and Raman) differentiates conformers based on their unique vibrational modes; the frequencies of these modes are sensitive to changes in molecular geometry.[6]

Data Presentation: Quantitative Spectroscopic Comparison

The following tables summarize key quantitative data for distinguishing cis and trans isomers of N-methylformamide (NMF) and N-methylacetamide (NMA).

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundIsomerN-CH₃C(O)-H / C(O)-CH₃N-H
N-methylformamide (NMF) trans~2.79~8.00Variable
cis~2.94~8.00 (often slightly different)Variable
N-methylacetamide (NMA) trans~2.75~1.95Variable
cis~2.90~2.05Variable

Note: Absolute chemical shifts can vary with solvent and concentration. The relative difference between isomers is the key identifier. The assignment of N-methyl signals can be confirmed with NOE experiments.[7]

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundIsomerN-CH₃C=O
N-methylformamide (NMF) trans~26.0~163.0
cis~31.0~166.0
N-methylacetamide (NMA) trans~26.5~170.0
cis~32.0~172.5

Note: The N-methyl carbon of the cis isomer consistently appears downfield compared to the trans isomer.

Table 3: Key Vibrational Frequencies (cm⁻¹) from IR and Raman Spectroscopy

CompoundIsomerAmide I (C=O stretch)Amide II (N-H bend)Other Key Bands
N-methylformamide (NMF) trans~1680-1700~1530-1550Raman: ~710-813[6]
cis~1660-1680~1480-1500Raman: ~570-653[6]
N-methylacetamide (NMA) trans~1650-1660~1550-1565
cis~1640-1650~1490-1510

Note: The Amide I band of the trans isomer is typically at a higher frequency than that of the cis isomer.

Table 4: Thermodynamic Parameters for Isomerization

CompoundProcessΔH° (kJ/mol)Method
N-methylformamide (NMF) trans → cis3.71 – 7.44[6]Raman Spectroscopy[6]
N-methylacetamide (NMA) trans → cis~8NMR Spectroscopy[3]

Note: The positive enthalpy change indicates that the trans isomer is more stable.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve the methyl amide sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of approximately 5-20 mg/mL in a standard 5 mm NMR tube.

  • Data Acquisition :

    • Acquire a standard 1D ¹H NMR spectrum. Two distinct sets of signals for the N-methyl and formyl/acetyl protons may be visible, corresponding to the cis and trans isomers.[7]

    • Acquire a 1D ¹³C NMR spectrum to observe the separate carbonyl and N-methyl carbon signals for each isomer.

    • To unambiguously assign the N-methyl proton signals, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A cross-peak between the N-H proton and the N-methyl protons indicates a trans conformation, while a cross-peak between the formyl/acetyl proton and the N-methyl protons confirms a cis conformation.

  • Data Analysis : Integrate the corresponding signals in the ¹H NMR spectrum to determine the relative populations (cis/trans ratio) of the two isomers.

B. Raman Spectroscopy for Thermodynamic Analysis

  • Sample Preparation : Place the pure liquid N-methylformamide sample in a temperature-controlled cell.

  • Data Acquisition :

    • Use a research-grade Raman spectrometer equipped with a microscope and a temperature stage.

    • Acquire Raman spectra over a range that includes the characteristic bands for both isomers (e.g., 500-900 cm⁻¹ for NMF).[6]

    • Record spectra at various temperatures (e.g., in 10°C increments from 25°C to 85°C), allowing the sample to equilibrate at each temperature.

  • Data Analysis :

    • For each spectrum, perform a baseline correction using a polynomial fit.[6]

    • Numerically integrate the area of the characteristic band for the cis isomer (~570–653 cm⁻¹) and the trans isomer (~710–813 cm⁻¹).[6]

    • Calculate the ratio of the integrated areas (Areacis / Areatrans) at each temperature (T).

    • Construct a van't Hoff plot of ln(Areacis / Areatrans) versus 1/T. The enthalpy of isomerization (ΔH°) can be determined from the slope of the resulting line (Slope = -ΔH°/R, where R is the gas constant).

Visualization of Spectroscopic Relationships

The logical relationship between the amide isomers and their distinct spectroscopic signatures can be visualized as follows.

Spectroscopic_Comparison cluster_isomers This compound Isomers cluster_nmr NMR Spectroscopy cluster_vibrational Vibrational Spectroscopy (IR/Raman) Trans Isomer Trans Isomer Cis Isomer Cis Isomer Trans Isomer->Cis Isomer Isomerization (ΔH° > 0) NMR_Trans Distinct ¹H & ¹³C Signals (e.g., Upfield N-CH₃) Trans Isomer->NMR_Trans yields Vib_Trans Characteristic Frequencies (e.g., Higher Amide I) Trans Isomer->Vib_Trans yields NMR_Cis Distinct ¹H & ¹³C Signals (e.g., Downfield N-CH₃) Cis Isomer->NMR_Cis yields Vib_Cis Characteristic Frequencies (e.g., Lower Amide I) Cis Isomer->Vib_Cis yields

Caption: Workflow for distinguishing cis/trans amide isomers using spectroscopic techniques.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Methyl Amide-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a cornerstone of successful therapeutic design. The methyl amide moiety, a common functional group in many pharmaceuticals, often presents a metabolic liability, susceptible to enzymatic degradation that can curtail a drug's half-life and efficacy. This guide provides an objective comparison of the metabolic stability of this compound-containing drugs against viable bioisosteric alternatives, supported by experimental data, detailed protocols, and visual pathway analysis.

The metabolic fate of a drug profoundly influences its pharmacokinetic profile, including its bioavailability, duration of action, and potential for drug-drug interactions. Methyl amides are primarily metabolized through two key enzymatic pathways: cytochrome P450 (CYP)-mediated N-demethylation and hydrolysis by amidases, such as carboxylesterases. These processes can lead to rapid clearance from the body, necessitating more frequent dosing and potentially leading to the formation of active or toxic metabolites.

To circumvent these metabolic hurdles, medicinal chemists often employ a strategy of bioisosteric replacement, where the labile this compound group is substituted with a different functional group that mimics its essential physicochemical properties while exhibiting enhanced stability. This guide explores the metabolic consequences of replacing methyl amides with common bioisosteres, including 1,2,3-triazoles, 1,2,4-oxadiazoles, carbamates, and trifluoroethylamines.

Comparative Metabolic Stability Data

The following tables summarize quantitative data from in vitro microsomal stability assays, a standard method for assessing metabolic stability. These assays measure the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes. Key parameters reported are the in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism. Longer half-lives and lower clearance rates are indicative of greater metabolic stability.

Drug/Compound ClassFunctional GroupSpeciest½ (min)CLint (µL/min/mg protein)Reference
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Parent CompoundThis compoundHuman-High[1](--INVALID-LINK--)
Analog1,2,4-OxadiazoleHuman-Slight Improvement[1](--INVALID-LINK--)
Dopamine D3 Receptor Ligands
Parent CompoundAmideMouse< 1011% remaining after 60 min[1](--INVALID-LINK--)
Analog1,2,3-TriazoleMouse> 6035% remaining after 60 min[1](--INVALID-LINK--)
mGlu7 Negative Allosteric Modulators
Parent CompoundAmideRat-High[2](--INVALID-LINK--)
Analog1,3,4-OxadiazoleRat-27 mL/min/kg (predicted hepatic)[2](--INVALID-LINK--)
Analog1,2,4-OxadiazoleRat-27 mL/min/kg (predicted hepatic)[2](--INVALID-LINK--)
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Parent CompoundAmideHuman Hepatocytes-High[3](--INVALID-LINK--)
AnalogMethyl CarbamateHuman Hepatocytes-Improved Stability[3](--INVALID-LINK--)
AnalogCyclopropyl CarbamateHuman Hepatocytes-Excellent Stability[3](--INVALID-LINK--)
Cathepsin K Inhibitors
Parent CompoundAmide---[4](--INVALID-LINK--)
AnalogTrifluoroethylamine-Metabolically Stable-[4](--INVALID-LINK--)

Note: The data presented is compiled from various sources and methodologies. Direct comparison should be made with caution.

Experimental Protocols

In Vitro Microsomal Stability Assay

A standard protocol for determining the in vitro metabolic stability of a compound using liver microsomes is outlined below.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human or other species liver microsomes

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.

  • Incubation:

    • Add the incubation mixture to the wells of a 96-well plate.

    • Pre-warm the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to assess non-NADPH dependent degradation).

    • Immediately after adding the NADPH system, add the test compound and positive controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold stop solution. The 0-minute time point represents the initial concentration before metabolism occurs.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in assessing the metabolic stability of this compound-containing drugs, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

Metabolic_Pathway_of_Methyl_Amides MethylAmide This compound Drug (R-CO-NH-CH3) N_Demethylation_Product Primary Amide Metabolite (R-CO-NH2) + Formaldehyde MethylAmide->N_Demethylation_Product N-Demethylation Hydrolysis_Product Carboxylic Acid (R-COOH) + Methylamine MethylAmide->Hydrolysis_Product Hydrolysis CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->MethylAmide Amidases Amidases (e.g., Carboxylesterases) Amidases->MethylAmide

Metabolic pathways of this compound drugs.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Prep_Microsomes Prepare Liver Microsome Suspension Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Test Compound Solution Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Stop_Reaction Terminate Reaction with Ice-Cold Stop Solution Time_Points->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Calculate t½ and CLint Analyze_Supernatant->Data_Analysis

Workflow for in vitro microsomal stability assay.

Conclusion

The metabolic stability of this compound-containing drugs is a critical consideration in the drug development pipeline. The inherent susceptibility of the this compound bond to enzymatic degradation often necessitates strategic modifications to enhance a compound's pharmacokinetic profile. As demonstrated by the comparative data, bioisosteric replacement with moieties such as 1,2,3-triazoles, 1,2,4-oxadiazoles, carbamates, and trifluoroethylamines can significantly improve metabolic stability. The choice of a suitable bioisostere is context-dependent and requires careful consideration of its impact on not only metabolic stability but also target potency, selectivity, and overall physicochemical properties. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these critical parameters, empowering researchers to make informed decisions in the design of more robust and effective therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Methyl Amide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl amides is critical in various stages of drug development and manufacturing. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of methyl amides. The information presented, including detailed experimental protocols and comparative performance data, is intended to assist researchers in selecting the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.

The cross-validation of analytical methods is essential to demonstrate that different techniques are suitable for their intended purpose and yield comparable results.[1][2] Regulatory bodies like the FDA provide guidance on the parameters that need to be assessed during method validation, such as accuracy, precision, specificity, linearity, and detection limits.[3][4][5][6]

Quantitative Performance Comparison

The selection of an analytical technique for methyl amide analysis is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods, based on data from the analysis of related amide compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with detection via UV absorbance after derivatization if necessary.Separation of volatile compounds followed by mass-based identification and quantification.[7]
Linearity (r²) > 0.999> 0.9995[8]
Accuracy (% Recovery) 98 - 102%80 - 105%[8]
Precision (% RSD) < 2.0%< 2.5%[8]
Limit of Detection (LOD) Analyte and derivatization agent dependent (ng range)[9][10]0.01 mg/kg[8]
Limit of Quantitation (LOQ) Analyte and derivatization agent dependentAnalyte dependent
Specificity High, especially with chromatographic separation.Very high, due to mass fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of methyl amides using HPLC and GC-MS.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often requires pre-column derivatization for methyl amides that lack a strong UV chromophore to enhance detection sensitivity.

1. Sample Preparation (with Derivatization):

  • Standard and Sample Solution: Prepare stock solutions of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution. Dissolve or extract the sample to obtain a solution with the this compound concentration within the calibration range.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a vial, add 200 µL of a basic solution (e.g., 0.1 M sodium bicarbonate) and vortex.[11]

    • Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL of a suitable benzoyl chloride derivative in anhydrous acetonitrile).[11]

    • Vortex immediately for 1 minute and allow the reaction to proceed at room temperature for approximately 20 minutes.[11]

    • Stop the reaction by adding 50 µL of 2 M HCl.[11]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]

2. HPLC-UV Instrument Conditions:

  • Column: C18 reversed-phase column (e.g., 15 cm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 - 2.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 254 nm).

  • Injection Volume: 10 - 20 µL.[11]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile or semi-volatile methyl amides. For less volatile amides, a derivatization step to increase volatility may be necessary.

1. Sample Preparation:

  • Extraction: Extract the this compound from the sample matrix using a suitable solvent like methanol. This may involve sonication or shaking followed by centrifugation.[8]

  • Concentration and Dilution: The extract may be concentrated using a rotary evaporator or a stream of nitrogen and then diluted with the solvent to a concentration within the calibration range.[8]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into a GC vial.[8]

2. GC-MS Instrument Conditions:

  • GC Column: A capillary column suitable for amine or amide analysis (e.g., Rxi-624sil MS, 60m x 0.32mm x 1.8µm).[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial hold at a lower temperature (e.g., 70°C) followed by a temperature ramp to a final temperature (e.g., 240°C) to ensure separation of the analyte from other matrix components.[13]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Method Comparison and Recommendations

  • HPLC-UV: This technique is a robust and widely available method for routine analysis. With appropriate derivatization, it can achieve high sensitivity. It is particularly advantageous for the analysis of less volatile methyl amides that are not amenable to GC without derivatization.

  • GC-MS: GC-MS offers excellent specificity due to the mass fragmentation patterns, which aids in positive compound identification.[14] It is highly sensitive and ideal for analyzing volatile methyl amides. The need for derivatization for non-volatile compounds can add complexity to the sample preparation process.

Visualizations

CrossValidationWorkflow Cross-Validation Workflow for Analytical Techniques cluster_planning Planning cluster_execution Method Validation cluster_comparison Cross-Validation cluster_conclusion Conclusion define_analyte Define this compound Analyte & Matrix select_methods Select HPLC & GC-MS Methods define_analyte->select_methods define_validation Define Validation Parameters (ICH/FDA Guidelines) select_methods->define_validation hplc_validation Validate HPLC Method (Linearity, Accuracy, Precision, etc.) define_validation->hplc_validation gcms_validation Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) define_validation->gcms_validation analyze_samples Analyze QC & Incurred Samples by Both Methods hplc_validation->analyze_samples gcms_validation->analyze_samples compare_data Compare Quantitative Data analyze_samples->compare_data assess_comparability Assess Method Comparability compare_data->assess_comparability reporting Report Findings assess_comparability->reporting

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathways Logical Flow for Method Selection start Start: Need to Analyze this compound volatility Is the analyte volatile? start->volatility complexity Is the matrix complex? volatility->complexity No gcms Consider GC-MS volatility->gcms Yes hplc Consider HPLC complexity->hplc No derivatize_gc GC-MS (may need derivatization) complexity->derivatize_gc Yes derivatize_hplc HPLC with Derivatization hplc->derivatize_hplc end Method Selected gcms->end derivatize_hplc->end derivatize_gc->end

Caption: Logical flow for selecting an appropriate analytical method.

References

Methyl Amide Derivatives as Transition State Analog Inhibitors of Fatty Acid Amide Hydrolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) is a rapidly advancing field in drug discovery, with significant therapeutic potential for pain, inflammation, and neurological disorders. This guide provides a comparative analysis of methyl amide-containing compounds, specifically the N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs), as transition state analog inhibitors of FAAH. Their performance is objectively compared with other classes of FAAH inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Mimicking the Transition State

Transition state analog inhibitors are designed to mimic the high-energy transition state of an enzymatic reaction, thereby binding to the enzyme with much higher affinity than the substrate itself. In the case of FAAH, the hydrolysis of its primary substrate, anandamide, proceeds through a tetrahedral transition state. The N-(3-methylpyridin-2-yl)amide derivatives, such as Flu-AM1 (derived from flurbiprofen), are proposed to act as competitive inhibitors by occupying the substrate binding channel and mimicking this transition state.[1] Computational docking studies have further elucidated the binding mode of these inhibitors, showing their interaction with key residues within the FAAH active site.[2]

Quantitative Comparison of FAAH Inhibitors

The inhibitory potency of various compounds against FAAH is summarized in the table below. The data highlights the significant increase in potency of the N-(3-methylpyridin-2-yl)amide derivatives compared to their parent NSAID compounds and provides a comparison with other well-characterized FAAH inhibitors.

InhibitorClassTarget SpeciesIC50 (µM)Ki (µM)Inhibition TypeReference
Flu-AM1 N-(3-methylpyridin-2-yl)amideRat Brain0.440.21 (slope), 1.4 (intercept)Reversible, Mixed-type[3]
Nap-AM1 N-(3-methylpyridin-2-yl)amideRat Brain0.74-Reversible[4]
Flurbiprofen (B1673479)NSAIDRat Brain29--[3]
Naproxen (B1676952)NSAIDRat Brain>100--[3]
URB597 CarbamateHuman/Rat FAAH0.0046 (human)2.0 (rat)Irreversible[5][6]
PF-04457845 Piperidine UreaHuman/Rat FAAH0.0072 (human)-Irreversible[6]

Experimental Protocols

Fluorometric Assay for FAAH Inhibition

This is a widely used method to determine the inhibitory potency of compounds against FAAH.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Rat brain homogenate (as a source of FAAH)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic substrate (e.g., AAMCA in DMSO)

  • Test inhibitors (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Enzyme Preparation: Prepare rat brain homogenates in ice-cold assay buffer. The protein concentration should be determined to ensure consistency.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Rat brain homogenate

    • Test inhibitor at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.

For a more detailed step-by-step protocol, refer to commercially available FAAH inhibitor screening assay kits.[7][8]

Visualizing the Pathways

To better understand the context of FAAH inhibition and the experimental process, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG 2-AG CB1R CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1R Activates (Retrograde) FAAH FAAH Anandamide->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes Methyl_Amide_Inhibitor This compound Inhibitor Methyl_Amide_Inhibitor->FAAH Inhibits

Caption: FAAH Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense Dispense Enzyme and Inhibitor into 96-well plate Reagents->Dispense Preincubate Pre-incubate at 37°C Dispense->Preincubate Initiate Initiate reaction with Substrate Preincubate->Initiate Measure Kinetic Fluorescence Reading Initiate->Measure Calculate_Rate Calculate Reaction Rate (V₀) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for FAAH Inhibition Assay.

References

A Comparative Guide to Computational and Experimental Analysis of Methyl Amide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformation of the amide bond is a cornerstone of molecular structure, profoundly influencing the biological activity and physical properties of peptides, proteins, and various pharmaceutical compounds. N-methylacetamide (NMA), as the simplest molecule containing a peptide linkage, serves as a critical model system for investigating the subtle interplay of forces that govern amide geometry. This guide provides an objective comparison of computational and experimental methodologies used to analyze the conformation of methyl amides, with a focus on NMA. It aims to equip researchers with the knowledge to select and interpret the most appropriate techniques for their specific research questions.

Quantitative Comparison of Conformational Properties

The following tables summarize key quantitative data from both computational and experimental studies on N-methylacetamide, offering a direct comparison of their findings.

Table 1: Energetic Difference Between Trans and Cis Conformers of N-Methylacetamide
MethodLevel of Theory/ConditionsΔG (trans → cis) (kcal/mol)Cis Population (%)Reference
Computational B3LYP/6-31G(d,p) (in water)2.71.1[1]
Experimental (NMR) Aqueous solution2.5 ± 0.31.5 ± 0.1[1]
Experimental (IR) Nitrogen matrix~2.3 (enthalpy change)-[1]
Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for Trans-N-Methylacetamide
Vibrational ModeExperimental (IR)Experimental (Raman)Computational (HF)Reference
N-H Stretch3294, 3100--[2]
C=O Stretch (Amide I)165316571675[2]
C-N-H Bending (Amide II)1563, 129913061529, 1285[2]
N-H Wagging629630618[2]
CH₃ Asymmetric Stretch294629362965, 2950, 2936, 2925[2]
CH₃ Symmetric Stretch2900-2872, 2864[2]

Experimental Protocols

Detailed methodologies for key experimental techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the relative populations of different conformers in solution.

Objective: To quantify the cis/trans isomer ratio of N-methylacetamide in a given solvent.

Materials:

  • N-methylacetamide

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of N-methylacetamide.

    • Dissolve the NMA in the chosen deuterated solvent to a final concentration typically in the range of 10-50 mM.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a high-resolution ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Identify the distinct signals corresponding to the N-methyl and C-methyl protons of the cis and trans isomers.

    • Integrate the area under the peaks for each isomer.

    • The ratio of the integrals for the corresponding protons directly reflects the population ratio of the cis and trans conformers.

    • The free energy difference (ΔG) can be calculated using the equation: ΔG = -RT ln(K), where K is the equilibrium constant (ratio of cis to trans population), R is the gas constant, and T is the temperature in Kelvin.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.

Objective: To identify and assign the characteristic vibrational bands of N-methylacetamide.

Materials:

  • N-methylacetamide

  • Potassium bromide (KBr) for solid-state analysis, or an appropriate solvent for solution-phase analysis.

  • FT-IR spectrometer (e.g., with an Attenuated Total Reflectance - ATR accessory).

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of NMA with dry KBr powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the NMA sample (liquid or solid) directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or ATR setup) in the spectrometer's sample compartment.

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The spectral resolution is typically set to 4 cm⁻¹.[2]

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the positions (in cm⁻¹) and intensities of the absorption bands.

    • Assign the observed bands to specific molecular vibrations (e.g., N-H stretch, C=O stretch) by comparing them to literature values and computational predictions.

Visualizing Methodologies and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the conformational analysis of methyl amides.

experimental_computational_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparison & Refinement exp_synthesis Sample Preparation exp_analysis Spectroscopic/Diffraction Analysis (NMR, IR, X-ray) exp_synthesis->exp_analysis exp_data Experimental Data (Spectra, Structures) exp_analysis->exp_data compare Data Comparison exp_data->compare comp_model Model Building (N-methylacetamide) comp_calc Conformational Search & Energy Calculation (DFT, MD) comp_model->comp_calc comp_data Predicted Properties (Energies, Frequencies) comp_calc->comp_data comp_data->compare refine Model Refinement compare->refine conclusion Structural Insights compare->conclusion refine->comp_calc Iterate cis_trans_isomerization trans trans-NMA (More Stable) cis cis-NMA (Less Stable) trans->cis ΔG ≈ 2.5-2.7 kcal/mol hydrogen_bonding_network nma1 NMA nma2 NMA nma1->nma2 C=O···H-N water1 H₂O nma1->water1 C=O···H-O nma3 NMA nma2->nma3 C=O···H-N water2 H₂O nma2->water2 N-H···O-H water3 H₂O water1->water3 O-H···O-H

References

N-Methylation: A Comparative Guide to Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic potential of peptides is a paramount challenge. Peptide-based therapeutics offer high specificity and potency but are often hindered by poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability.[1] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][2] This modification can significantly enhance a peptide's stability, bioavailability, and binding affinity, transforming a promising lead into a viable drug candidate.[1][3] This guide provides an objective comparison of the effects of N-methylation on peptide bioactivity, supported by experimental data and detailed methodologies.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases.[1] This leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.

Mechanism of Action: N-methylation confers proteolytic resistance primarily through steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of proteases and disrupts the hydrogen-bonding patterns that these enzymes use to recognize and bind to the peptide backbone.[1][4] This steric shield prevents the enzyme from accessing and cleaving the scissile peptide bond.[4] A single N-methyl group can even reduce proteolysis over a four-residue window.[4]

cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide P1 ...-NH-CO-... Cleavage Cleavage Site Protease1 Protease Protease1->Cleavage Binding & Cleavage P2 ...-N(CH₃)-CO-... NoCleavage No Cleavage Protease2 Protease Protease2->P2 Steric Hindrance (Binding Blocked)

N-methylation sterically hinders protease binding, preventing cleavage.
Quantitative Data: Proteolytic Stability

The following table summarizes data demonstrating the significant increase in peptide half-life upon N-methylation.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide Non-methylatedTrypsin~2.5 min-
(DKLYWWEFL)[4]N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000
Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a generalized methodology for assessing protease resistance in vitro.[4]

  • Peptide and Enzyme Preparation:

    • Peptide Synthesis: Synthesize both non-methylated and N-methylated peptides using solid-phase peptide synthesis (SPPS).[4] Purify the crude peptides to >95% purity via reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity with mass spectrometry.[4]

    • Enzyme Stock Solution: Reconstitute the desired protease (e.g., trypsin, chymotrypsin, or serum proteases) in an appropriate buffer (e.g., 50 mM Tris and 20 mM CaCl2 at pH 7.75 for trypsin) at a known concentration.[4]

  • Proteolytic Digestion Assay:

    • Reaction Setup: Dissolve the peptide in the assay buffer. Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as an acid (e.g., 10% trifluoroacetic acid - TFA) or an organic solvent, which denatures the protease.

  • Analysis:

    • LC-MS/HPLC Analysis: Analyze the quenched samples using LC-MS or RP-HPLC to separate the remaining intact peptide from its degradation fragments.

    • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[1]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesize & Purify Peptides (Methylated & Non-Methylated) C Incubate Peptide with Protease at 37°C A->C B Prepare Protease Stock Solution B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with TFA) D->E F Analyze Samples by RP-HPLC or LC-MS E->F G Quantify Remaining Peptide F->G H Plot Degradation Curve & Calculate Half-Life (t½) G->H cluster_unmodified Unmodified Peptide cluster_receptor cluster_modified N-Methylated Peptide A High Conformational Flexibility B Multiple Conformations (Inactive and Active) A->B Receptor Receptor B->Receptor Weak / Transient Binding C Reduced Conformational Flexibility D Locked in Bioactive Conformation C->D D->Receptor Strong / Stable Binding cluster_unmodified Non-Methylated Peptide cluster_membrane cluster_modified N-Methylated Peptide A Amide N-H groups form H-bonds with water B High energy penalty to enter lipid bilayer A->B Membrane Cell Membrane B->Membrane Low Permeability C Reduced H-bond donors Increased lipophilicity D Lower energy penalty to enter lipid bilayer C->D D->Membrane High Permeability

References

analysis of methyl amide bond stability in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methyl amide bond stability in diverse chemical environments reveals critical insights for drug development and scientific research. This guide synthesizes experimental data to compare the resilience of these fundamental chemical linkages under various conditions, offering a valuable resource for scientists and researchers.

The this compound bond, a cornerstone of peptide and protein chemistry, exhibits remarkable stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This inherent stability, however, is not absolute and can be significantly influenced by the surrounding chemical environment. Understanding the nuances of this compound bond stability is paramount for the design of robust biomolecules, the development of effective pharmaceuticals, and the interpretation of biological processes.

Comparative Stability in Different Chemical Environments

The longevity of a this compound bond is most profoundly affected by pH and the presence of enzymes. While exceptionally stable under physiological conditions, with a half-life that can span hundreds of years, its hydrolysis is accelerated in strongly acidic or basic environments.[1][2]

Chemical EnvironmentStability ProfileKey Influencing Factors
Neutral (pH ~7) Highly Stable Resonance stabilization of the amide bond. The half-life of a peptide bond at neutral pH and 25°C can be on the order of hundreds of years.[1][2]
Acidic (low pH) Moderately Labile Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]
Basic (high pH) Moderately Labile Direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is proportional to the hydroxide ion concentration.
Enzymatic Highly Labile Proteases and amidases significantly accelerate hydrolysis by factors of 10^9 to 10^10 compared to non-enzymatic reactions.[3] These enzymes utilize specific catalytic mechanisms to overcome the high activation energy of amide bond cleavage.

N-Methylation: A Double-Edged Sword

The introduction of a methyl group on the amide nitrogen (N-methylation) has a multifaceted impact on stability. While it can increase resistance to enzymatic degradation by sterically hindering the approach of proteases, it can also subtly alter the electronic properties and conformation of the amide bond.[4][5] This modification is a key strategy in medicinal chemistry to enhance the in-vivo half-life of peptide-based drugs.[5][6] For instance, the immunosuppressant drug Cyclosporin A, a cyclic undecapeptide, contains several N-methylated amide bonds which contribute to its metabolic stability.[6]

Experimental Protocols for Stability Assessment

Precise determination of this compound bond stability relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods.

HPLC-Based Stability Assay

This method monitors the degradation of a this compound-containing compound over time by quantifying the decrease in the parent compound and the appearance of its hydrolysis products.

Protocol:

  • Sample Preparation: Prepare solutions of the test compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated studies).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system.

    • Column: C18 column (e.g., 15 cm × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 25mM potassium phosphate (B84403), pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

    • Detection: UV detection at a wavelength where the compound and its degradation products absorb (e.g., 254 nm).[7]

  • Data Analysis: Quantify the peak areas of the parent compound and degradation products at each time point. Plot the natural logarithm of the parent compound's concentration against time. The slope of this plot corresponds to the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

NMR-Based Stability Assay

NMR spectroscopy provides detailed structural information and can be used to monitor the chemical changes associated with amide bond hydrolysis in real-time.

Protocol:

  • Sample Preparation: Dissolve the test compound in a deuterated buffer (e.g., D₂O with phosphate buffer) to a final concentration suitable for NMR analysis.

  • NMR Data Acquisition: Acquire a series of one-dimensional (e.g., ¹H) or two-dimensional (e.g., ¹H-¹⁵N HSQC for labeled proteins) NMR spectra over time at a constant temperature.[8]

  • Spectral Analysis: Monitor the decrease in the intensity of NMR signals corresponding to the intact amide bond (e.g., the amide proton signal) and the concomitant increase in signals from the hydrolysis products (a carboxylic acid and an amine).[9][10]

  • Data Analysis: Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time. Similar to the HPLC method, this data can be used to calculate the rate constant and half-life of the hydrolysis reaction.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for assessing this compound bond stability and the factors influencing this stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Compound in Buffers (e.g., pH 2, 7.4, 9) incubate Incubate at Constant Temperature (e.g., 37°C) prep->incubate sampling Time-Point Sampling incubate->sampling hplc HPLC Analysis sampling->hplc Liquid Chromatography nmr NMR Analysis sampling->nmr Spectroscopy data_analysis Quantify Peaks & Plot Concentration vs. Time hplc->data_analysis nmr->data_analysis calc Calculate Rate Constant (k) and Half-life (t½) data_analysis->calc Factors_Influencing_Stability cluster_environment Chemical Environment cluster_structure Molecular Structure stability This compound Bond Stability ph pH (Acidic/Basic) ph->stability Decreases Stability enzyme Enzymes (Proteases/Amidases) enzyme->stability Drastically Decreases Stability n_methylation N-Methylation n_methylation->stability Generally Increases Enzymatic Stability sterics Steric Hindrance sterics->stability Can Increase or Decrease Stability electronics Electronic Effects electronics->stability Influences Reactivity

References

validation of force fields for molecular dynamics simulations of methyl amides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of AMBER, CHARMM, GROMOS, and OPLS force fields for molecular dynamics simulations of methyl amides, supported by experimental data.

For researchers, scientists, and drug development professionals leveraging molecular dynamics (MD) simulations, the choice of force field is a critical determinant of simulation accuracy and predictive power. This guide provides an objective comparison of four widely used force fields—AMBER, CHARMM, GROMOS, and OPLS—specifically for the simulation of methyl amides, which serve as fundamental models for the peptide backbone. The validation of these force fields against experimental data is paramount for reliable in-silico studies.

Performance Comparison of Force Fields

The performance of a force field is best assessed by its ability to reproduce key experimental observables. For methyl amides like N-methylacetamide (NMA) and N,N-dimethylformamide (DMF), these observables primarily include thermodynamic and structural properties in the liquid state, as well as conformational energies.

Thermodynamic and Liquid State Properties of N-Methylacetamide (NMA)

The accurate reproduction of bulk liquid properties is a fundamental test for any force field. The following table summarizes the performance of different force fields in simulating the density, heat of vaporization, and dielectric constant of liquid N-methylacetamide at 313 K and 1 atm.

Force FieldDensity (g/cm³)Heat of Vaporization (kJ/mol)Dielectric Constant
Experimental 0.945 59.4 [1]178.9
GROMOS 53A6(OXY+A)946 ± 256.4 ± 0.2168 ± 11
AMBER (GAFF)Data not availableData not availableData not available
CHARMM (C22/C36)Data not availableData not availableData not available
OPLS-AAData not availableData not availableData not available

Note: Direct comparative data for AMBER, CHARMM, and OPLS-AA on the liquid properties of NMA from a single comprehensive study is limited. The GROMOS 53A6(OXY+A) force field was specifically re-parameterized and validated against these properties.[2][3]

Conformational Energies of Amide-Containing Molecules

The ability of a force field to accurately model the potential energy surface of a molecule is crucial for studying conformational dynamics. While direct comparative data for simple methyl amides is sparse, studies on dipeptides, which contain the amide bond, provide valuable insights.

Force Field FamilyPerformance Notes on Conformational Energies
AMBER Generally provides a good description of peptide backbone conformational preferences. The ff99SB and subsequent versions have shown improvements in reproducing experimental data.[4]
CHARMM The CHARMM36 force field has been extensively validated against NMR data for proteins and peptides, showing good agreement for backbone and side-chain conformational properties.
GROMOS The 53A6 and 54A7/8 parameter sets have been tested for their ability to reproduce peptide folding equilibria and show reasonable agreement with experimental data.[5][6]
OPLS-AA Known for its accuracy in reproducing liquid properties, OPLS-AA also performs well in describing the conformational energies of small organic molecules and peptides.[7]

Experimental Protocols

The validation of force fields relies on high-quality experimental data. Below are detailed methodologies for key experiments used to obtain validation data for methyl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the conformational preferences of molecules in solution, which is crucial for validating dihedral angle parameters in a force field.

Objective: To experimentally measure J-coupling constants and Nuclear Overhauser Effects (NOEs) to determine the population of different conformers of a methyl amide like N-methylacetamide (NMA).

Materials:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • N-methylacetamide sample

Methodology:

  • Sample Preparation: Dissolve a known concentration of NMA in the chosen deuterated solvent and transfer the solution to an NMR tube.

  • 1D ¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY and TOCSY Spectra: Acquire two-dimensional Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) spectra to assign proton resonances and establish through-bond connectivities.

  • J-Coupling Measurement: Measure the three-bond J-coupling constants (³J) between vicinal protons from high-resolution 1D or 2D spectra. These coupling constants are related to the dihedral angles via the Karplus equation.

  • 2D NOESY/ROESY Spectra: Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra with varying mixing times. The cross-peak intensities in these spectra provide information about through-space proton proximities, which is dependent on the molecular conformation.

  • Data Analysis and Conformational Ensemble Generation: Use the measured J-coupling and NOE distance restraints to generate a conformational ensemble of NMA using structure calculation programs. The relative populations of different conformers in the ensemble can then be compared to the results of MD simulations.[8][9]

Determination of Liquid Properties

Objective: To experimentally measure the density, heat of vaporization, and dielectric constant of liquid N-methylacetamide.

Methodology:

  • Density: The density of liquid NMA can be measured at a given temperature using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

  • Heat of Vaporization (ΔHvap): This can be determined from the temperature dependence of the vapor pressure, as described by the Clausius-Clapeyron equation. The vapor pressure at different temperatures is measured using a static or dynamic method. A re-evaluation of historical data suggests a reliable value of 13.0 ± 0.1 kcal/mol (54.4 ± 0.4 kJ/mol) at 410 K.

  • Dielectric Constant: The static dielectric constant can be measured using a dielectric spectrometer. The sample is placed between the electrodes of a capacitor, and the capacitance is measured over a range of frequencies. The low-frequency plateau of the real part of the complex permittivity corresponds to the static dielectric constant.[10]

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for validating a molecular dynamics force field for methyl amides.

ForceFieldValidationWorkflow cluster_MD Molecular Dynamics Simulation cluster_Exp Experimental Validation MD_Setup MD Simulation Setup (Force Field, Solvent Model, etc.) MD_Run Run MD Simulation MD_Setup->MD_Run MD_Analysis Trajectory Analysis (Structural & Thermodynamic Properties) MD_Run->MD_Analysis Comparison Comparison & Validation MD_Analysis->Comparison Compare Simulated Properties Exp_Data Experimental Data (NMR, Thermodynamics, etc.) Exp_Protocols Experimental Protocols Exp_Data->Comparison with Experimental Observables Refinement Force Field Refinement (Parameter Optimization) Comparison->Refinement Discrepancies? Conclusion Validated Force Field Comparison->Conclusion Good Agreement? Refinement->MD_Setup Iterate

General workflow for force field validation.

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_Thermo Thermodynamic Measurements NMR_Sample Sample Preparation (NMA in Deuterated Solvent) NMR_Acquisition 1D & 2D NMR Data Acquisition (COSY, NOESY) NMR_Sample->NMR_Acquisition NMR_Analysis Data Analysis (J-couplings, NOEs) NMR_Acquisition->NMR_Analysis Conformational_Ensemble Conformational Ensemble NMR_Analysis->Conformational_Ensemble Derive Conformational Populations Thermo_Sample Pure Liquid NMA Sample Thermo_Measurement Measure Density, Vapor Pressure, Dielectric Permittivity Thermo_Sample->Thermo_Measurement Thermo_Analysis Calculate ΔHvap, ε Thermo_Measurement->Thermo_Analysis Liquid_Properties Liquid Properties Thermo_Analysis->Liquid_Properties Obtain Bulk Liquid Properties Validation_Target Validation Targets for Force Fields Conformational_Ensemble->Validation_Target Liquid_Properties->Validation_Target

Workflow for obtaining experimental validation data.

Conclusion

The validation of force fields is an ongoing and essential process in the field of molecular modeling. For methyl amides, which are crucial models for understanding protein behavior, the GROMOS 53A6(OXY+A) force field has demonstrated strong performance in reproducing experimental liquid properties. While comprehensive, direct comparisons are somewhat limited, the AMBER, CHARMM, and OPLS-AA force fields have also been extensively validated for larger biomolecules containing amide bonds and are expected to perform reasonably well for smaller amide systems.

Researchers should carefully consider the specific properties of interest for their study when selecting a force field. For studies focused on bulk phase properties of amides, a force field specifically parameterized for these, such as GROMOS 53A6(OXY+A), may be advantageous. For studies on the conformational dynamics of amide-containing molecules in a biological context, force fields like AMBER, CHARMM, and OPLS-AA, which have been extensively validated against a wide range of biomolecular data, are strong choices. Ultimately, the most reliable approach involves a critical evaluation of the literature and, where possible, validation against relevant experimental data for the specific system under investigation.

References

A Researcher's Guide to Assessing the Impact of Methyl Amide Substitution on Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on protein and peptide structure is paramount. Among these, N-methylation, or methyl amide substitution, stands out as a powerful tool for modulating the pharmacological properties of therapeutic peptides. This guide provides a comprehensive comparison of N-methylated versus non-methylated peptides, supported by experimental data and detailed protocols to empower your research and development endeavors.

N-methylation involves the replacement of an amide proton with a methyl group on the peptide backbone.[1] This seemingly minor alteration can induce significant changes in a peptide's conformation, stability, and cell permeability, making it a key strategy in modern drug design.[1][2] The introduction of a methyl group imparts steric hindrance that can shield the peptide bond from proteolytic enzymes, thereby enhancing metabolic stability.[2][3] Furthermore, by removing a hydrogen bond donor, N-methylation increases lipophilicity and can restrict the peptide's conformational freedom, potentially locking it into a bioactive conformation.[1][2] This modification has been successfully employed in therapeutics like the immunosuppressant Cyclosporin A, which contains seven N-methylated amino acids and exhibits excellent oral bioavailability.[1]

However, the decision to incorporate N-methylated amino acids requires careful consideration, as it can also introduce challenges such as increased synthetic complexity and potential alterations in solubility and biological activity.[2] The impact of methylation is highly dependent on its position within the peptide sequence.[2]

Conformational and Stability Effects: A Comparative Analysis

The substitution of a hydrogen atom with a methyl group on the amide nitrogen has profound stereochemical consequences. This modification restricts the rotation around the peptide bond, influencing the local secondary structure.[1]

Impact on Secondary Structure

N-methylation can favor specific secondary structures. For instance, it has been shown that N-methylation can induce a strong preference for a βVI-folded conformation, which contains a cis amide bond, particularly in homochiral sequences.[4] In contrast, heterochiral sequences tend to retain a βII-folded conformation with a trans middle amide bond.[4] While N-methylation can destabilize helical structures by removing a hydrogen bond donor, the extent of this destabilization is position-dependent and can range from 0.3 to 1.7 kcal/mole.[5]

Enhancement of Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation. The steric bulk of the methyl group hinders the approach of proteases, thereby prolonging the peptide's half-life in biological systems.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data comparing N-methylated and their non-methylated counterparts.

Parameter Non-Methylated Peptide N-Methylated Peptide Fold Change Reference Study
Proteolytic Half-life (t½) in Human Serum 15 min120 min8xFictional Example
Receptor Binding Affinity (Kd) 10 nM12 nM0.8xFictional Example
Membrane Permeability (Papp) 0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s5xFictional Example
ΔG of Unfolding (kcal/mol) -5.2-4.5-[5]

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Actual values are highly sequence and context-dependent.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of N-methylated peptides using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Rink Amide resin

  • Coupling agents (e.g., HATU, HBTU)[1]

  • Base (e.g., DIEA)[1]

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)[1]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-amino acid (3 eq), a coupling agent like HBTU (3 eq), and a base like DIEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • N-methylated Amino Acid Coupling:

    • Due to steric hindrance, coupling of N-methylated amino acids is slower. Use a stronger coupling agent like HATU (3 eq) with DIEA (6 eq).[1]

    • Pre-activate the Fmoc-N-methyl-amino acid with HATU and DIEA in DMF for 5-10 minutes before adding to the resin.[1]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.[1]

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using RP-HPLC.[1]

Protocol 2: Protease Stability Assay

This assay compares the stability of N-methylated and non-methylated peptides in the presence of a protease.

Materials:

  • Purified N-methylated and non-methylated peptides

  • Protease (e.g., trypsin, chymotrypsin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)[1]

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup: Prepare stock solutions of the peptides and protease in the reaction buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½).[1]

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

Materials:

  • Purified peptides

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare solutions of the N-methylated and non-methylated peptides in the buffer at a known concentration.

  • Data Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Thermal denaturation curves can be generated by monitoring the CD signal at a specific wavelength while increasing the temperature to determine the melting temperature (Tm).

Visualizing the Impact and Workflow

To better illustrate the concepts and processes discussed, the following diagrams are provided.

Chemical Structure of this compound Substitution cluster_peptide Peptide Backbone cluster_reagents Methylation Reagents node_amide Amide Bond N-H C=O node_process N-methylation node_amide->node_process node_methyl_amide This compound Bond N-CH3 C=O node_reagent Methylating Agent (e.g., CH3I) node_reagent->node_process node_process->node_methyl_amide

Caption: N-methylation chemically alters the peptide backbone.

Experimental Workflow for Stability Assessment start Peptide Synthesis (N-methylated & Non-methylated) purification Purification (RP-HPLC) start->purification stability_assay Protease Stability Assay purification->stability_assay data_collection Data Collection (Time Points) stability_assay->data_collection analysis HPLC Analysis data_collection->analysis results Half-life (t½) Determination analysis->results

Caption: Workflow for comparing peptide stability.

Conformational Consequences of N-Methylation start N-Methylation steric_hindrance Increased Steric Hindrance start->steric_hindrance h_bond_removal Removal of H-bond Donor start->h_bond_removal restricted_rotation Restricted Bond Rotation steric_hindrance->restricted_rotation increased_lipophilicity Increased Lipophilicity h_bond_removal->increased_lipophilicity altered_conformation Altered Secondary Structure (e.g., β-turn stabilization) restricted_rotation->altered_conformation enhanced_permeability Enhanced Membrane Permeability increased_lipophilicity->enhanced_permeability

Caption: Impact of N-methylation on peptide properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of methyl amides, a class of compounds frequently utilized in research and development. Adherence to these protocols is critical for mitigating risks, protecting personnel, and maintaining environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle methyl amides with the appropriate personal protective equipment (PPE). Many methyl amides are classified as reproductive toxins and can be harmful. Always consult the specific Safety Data Sheet (SDS) for the particular methyl amide you are handling.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always check the manufacturer's glove compatibility chart.[2]
Body Protection A fully-buttoned lab coat or other protective clothing to prevent skin exposure.[2] For more than splash contact, anti-static and flame-resistant clothing may be required.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[3]

All handling of methyl amides should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to prevent the formation and inhalation of dust or aerosols.[2][3] Emergency eyewash stations and safety showers must be readily accessible within the immediate work area.[1][2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of methyl amides is through a licensed professional waste disposal service.[4] These compounds are generally considered hazardous waste.

  • Waste Identification and Segregation:

    • Identify and separate this compound waste from other waste streams.[5]

    • Do not mix methyl amides with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][6]

  • Container Management:

    • Collect this compound waste in its original container or a compatible, sealable, and airtight waste container.[2][5]

    • Ensure the container is in good condition, not leaking, and has a secure lid.[5]

    • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.[5]

    • Uncleaned, empty containers should be handled as if they contain the product itself.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name and concentration of the contents.[3][5]

    • A completed hazardous waste label should be affixed to the container as soon as waste is first added.[2][3]

  • Storage:

    • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][4]

    • Store waste containers away from incompatible materials.[2][3]

  • Spill Management:

    • In the event of a spill, ensure personal safety by wearing the appropriate PPE.

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.

    • For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or dry sand (do not use combustible materials like sawdust) and place it in a labeled, sealed hazardous waste container.[2][4]

    • Do not allow the product to enter drains.[7]

  • Arranging for Disposal:

    • Engage a licensed professional waste disposal company for the collection and disposal of the hazardous waste.[4]

    • Complete a chemical collection request form as required by your institution or the disposal service.[2]

    • Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal.[4]

The preferred method of disposal for methyl amides by licensed facilities is often incineration in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols: Spill Neutralization (for appropriate compounds)

For certain spills, after containment and absorption, a neutralization step may be appropriate if deemed safe and you are trained to do so. Always consult the SDS. For acidic or basic this compound solutions, neutralization can reduce the corrosivity (B1173158) hazard.

  • Contain the Spill: Use absorbent pads or other appropriate materials to dike the spill and prevent it from spreading.

  • Absorb the Material: Cover the spill with a non-combustible absorbent material.

  • Neutralization (if applicable and safe):

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate) until the pH is neutral.

    • For basic solutions, slowly add a weak acid (e.g., citric acid) until the pH is neutral.

  • Collection and Disposal: Collect the neutralized mixture and place it in a properly labeled hazardous waste container for disposal by a licensed service.

Quantitative Data Summary

The following tables summarize key quantitative data for representative methyl amides. Note that properties can vary significantly between different this compound compounds.

Physical and Chemical Properties of N-Methylformamide (analogue for N-Methylform-D1-amide)

PropertyValue
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Physical StateLiquid[4]
AppearanceColorless liquid[4]
Boiling Point199-201 °C[4]
Melting Point-3.2 °C[4]
Flash Point98 °C[4]
Autoignition Temperature425 °C[4]
Density1.011 g/cm³ at 20 °C[4]
SolubilitySoluble in water[4]

Exposure Limits for Methylamine (related compound)

OrganizationTWASTEL
DOSH 10 ppm20 ppm
NIOSH 10 ppm (12 mg/m³)-
ACGIH 5 ppm (6.4 mg/m³)15 ppm (19 mg/m³)

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Do Not Mix with Incompatibles ppe->segregate container Use a Labeled, Sealed, and Compatible Container segregate->container label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Conc. container->label store Store Securely in a Designated Cool, Dry, Well-Ventilated Area label->store spill Spill Occurs store->spill Potential Event request_pickup Arrange for Disposal with a Licensed Waste Service store->request_pickup contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill dispose_spill Place Spill Debris in Hazardous Waste Container contain_spill->dispose_spill dispose_spill->store document Document Waste Disposal (Name, Quantity, Date) request_pickup->document end End: Proper Disposal Complete document->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.